2,4,6-Tris(4-fluorophenyl)boroxin
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,4,6-tris(4-fluorophenyl)-1,3,5,2,4,6-trioxatriborinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12B3F3O3/c22-16-7-1-13(2-8-16)19-25-20(14-3-9-17(23)10-4-14)27-21(26-19)15-5-11-18(24)12-6-15/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYNJLHYJZXUSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OB(OB(O1)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12B3F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377689 | |
| Record name | 2,4,6-Tris(4-fluorophenyl)boroxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
448-59-9 | |
| Record name | 2,4,6-Tris(4-fluorophenyl)boroxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 448-59-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2,4,6-Tris(4-fluorophenyl)boroxin from 4-Fluorophenylboronic Acid
Abstract
This technical guide provides a comprehensive overview for the synthesis of 2,4,6-Tris(4-fluorophenyl)boroxin, a valuable reagent in organic synthesis, particularly in cross-coupling reactions. The synthesis is achieved through the dehydration-induced trimerization of 4-fluorophenylboronic acid. This document offers a detailed experimental protocol, an in-depth discussion of the reaction mechanism, and thorough characterization of the final product. It is intended for researchers, scientists, and professionals in the field of drug development and materials science who require a practical and scientifically grounded understanding of this synthetic transformation.
Introduction: The Significance of this compound
This compound is the cyclic anhydride of 4-fluorophenylboronic acid, belonging to a class of compounds known as boroxines. These six-membered rings, composed of alternating boron and oxygen atoms, serve as stable and efficient sources of the corresponding boronic acid in various chemical reactions. The presence of the electron-withdrawing fluorine atoms on the phenyl rings enhances the Lewis acidity of the boron centers, influencing the reactivity and stability of the molecule.[1]
This particular boroxine is of significant interest in the pharmaceutical and materials science sectors. It is frequently employed as a building block in the synthesis of complex organic molecules and advanced materials.[2][3] Its primary application lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds, a cornerstone of modern synthetic chemistry.[3] The stability and ease of handling of the boroxine compared to the corresponding boronic acid make it an attractive alternative for these applications.
This guide will provide a detailed, field-proven methodology for the synthesis of this compound, moving beyond a simple recitation of steps to explain the underlying chemical principles that govern the process.
The Synthetic Pathway: Dehydration and Trimerization
The synthesis of this compound from 4-fluorophenylboronic acid is fundamentally a dehydration and condensation reaction. Three molecules of the boronic acid eliminate three molecules of water to form the stable six-membered boroxine ring. This is a reversible equilibrium-driven process; therefore, the efficient removal of water is critical to drive the reaction to completion and achieve a high yield of the desired product.[1]
Several methods can be employed for the dehydration of boronic acids, including thermal azeotropic removal of water or exhaustive drying over chemical agents.[4] For this synthesis, we will focus on the azeotropic removal of water using a Dean-Stark apparatus, a robust and scalable method for this type of transformation.[5][6]
Reaction Mechanism
The formation of the boroxine ring proceeds through a stepwise condensation mechanism. The process is initiated by the intermolecular dehydration of two boronic acid molecules to form a linear diboronic anhydride. This intermediate then undergoes further condensation with a third molecule of boronic acid, followed by an intramolecular cyclization to yield the final six-membered boroxine ring. The entire process is catalyzed by the inherent acidity of the boronic acid itself, although external acid catalysts can sometimes be employed.
References
An In-depth Technical Guide to 2,4,6-Tris(4-fluorophenyl)boroxine: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 2,4,6-Tris(4-fluorophenyl)boroxine (CAS No. 448-59-9), a key reagent in modern organic and medicinal chemistry. Boroxines, as cyclic anhydrides of boronic acids, serve as stable, solid surrogates that can generate the corresponding monomeric boronic acids in situ. The subject of this guide, bearing electron-withdrawing 4-fluorophenyl substituents, exhibits enhanced Lewis acidity at its boron centers, influencing its reactivity and utility. We will delve into its fundamental physicochemical properties, provide detailed, field-proven protocols for its synthesis and application in palladium-catalyzed cross-coupling reactions, and present a thorough spectroscopic and structural characterization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this versatile organoboron compound.
Core Molecular Properties and Identification
2,4,6-Tris(4-fluorophenyl)boroxine is a symmetrical, six-membered ring composed of alternating boron and oxygen atoms, with each boron atom bearing a 4-fluorophenyl group.[1] This structure is fundamentally a cyclic trimer and the dehydrated form of 4-fluorophenylboronic acid.[2] The high electronegativity of the fluorine atoms imparts a significant electron-withdrawing effect on the boroxine core, enhancing the Lewis acidic character of the boron atoms compared to non-fluorinated arylboroxines.[2] This electronic feature is central to its reactivity profile.
Diagram 1: Chemical Structure of 2,4,6-Tris(4-fluorophenyl)boroxine
A 2D representation of the boroxine core with three 4-fluorophenyl substituents.
Table 1: Identifiers and Key Synonyms
| Parameter | Value |
|---|---|
| CAS Number | 448-59-9[3] |
| Molecular Formula | C₁₈H₁₂B₃F₃O₃[3] |
| Molecular Weight | 365.71 g/mol [4] |
| IUPAC Name | 2,4,6-Tris(4-fluorophenyl)-1,3,5,2,4,6-trioxatriborinane[2] |
| Common Synonyms | 4-Fluorophenylboronic Anhydride; Tris(4-fluorophenyl)cyclotriboroxane[3] |
| InChI Key | AHYNJLHYJZXUSD-UHFFFAOYSA-N[2] |
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Appearance | White to almost white powder/crystal | |
| Melting Point | 261-263 °C | [4][5] |
| Boiling Point | 361.4 °C at 760 mmHg (Predicted) | [4][5] |
| Density | 1.26 g/cm³ (Predicted) | [4][5] |
| Solubility | Generally insoluble in water; soluble in various organic solvents. Quantitative data is sparse, but boroxines are typically soluble in solvents like Toluene, THF, and Dichloromethane used for their synthesis and reactions. | [6][7] |
| Storage | Store sealed in a dry environment at room temperature. |[5] |
Synthesis and Purification
The most direct and widely adopted method for synthesizing arylboroxines is the dehydration of the corresponding arylboronic acid.[2] This reaction is a reversible equilibrium, where three molecules of the boronic acid condense to form the six-membered boroxine ring, releasing three molecules of water.
Causality of Method: To drive this equilibrium toward the boroxine product, the continuous removal of water is paramount. The standard and most effective technique is azeotropic distillation. Toluene is the solvent of choice because it forms a low-boiling azeotrope with water, allowing for efficient removal using a Dean-Stark apparatus. This ensures a high conversion rate and yield of the desired cyclic anhydride.
Diagram 2: Synthesis Workflow via Dehydration
References
Introduction: The Structural and Functional Significance of 2,4,6-Tris(4-fluorophenyl)boroxin
An In-Depth Technical Guide to the ¹H and ¹⁹F NMR Characterization of 2,4,6-Tris(4-fluorophenyl)boroxin
This compound, the cyclic anhydride of 4-fluorophenylboronic acid, is a cornerstone reagent in modern organic chemistry and drug discovery.[1][2][3][4][5] Its rigid, planar boroxine core, composed of alternating boron and oxygen atoms (B₃O₃), provides a unique scaffold for presenting the three 4-fluorophenyl substituents.[6] This structure imparts a combination of Lewis acidity at the boron centers and distinct electronic properties from the electron-withdrawing fluorine atoms, making it a valuable building block in Suzuki-Miyaura cross-coupling reactions, materials science, and as a precursor for novel therapeutic agents.[1][6] Given its pivotal role, unambiguous structural verification and purity assessment are paramount.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for the structural elucidation of molecules in solution.[6] Specifically, ¹H (proton) and ¹⁹F (fluorine) NMR provide a highly sensitive and detailed window into the molecular architecture of this compound. This guide offers an in-depth exploration of the theoretical principles, experimental best practices, and spectral interpretation required for the comprehensive NMR characterization of this compound, tailored for researchers, scientists, and drug development professionals.
Molecular Architecture and its NMR Implications
The NMR spectrum of a molecule is a direct reflection of its electronic and structural environment. The key features of this compound that dictate its NMR signature are:
-
The Boroxine Ring: This six-membered ring is generally planar, with the three boron atoms existing in a trigonal planar, sp²-hybridized state.[6]
-
Symmetry: The molecule possesses a high degree of symmetry (a C₃ axis perpendicular to the ring plane). This symmetry simplifies the NMR spectra, as the three 4-fluorophenyl groups are chemically and magnetically equivalent.
-
The 4-Fluorophenyl Groups: Each phenyl ring is symmetrically substituted at the para-position with a fluorine atom. This leads to a distinct and predictable pattern of proton and fluorine signals. The strong electronegativity of fluorine significantly influences the electronic environment of the aromatic ring.[6]
Caption: Molecular structure of this compound.
Core Principles of ¹H and ¹⁹F NMR Spectroscopy
¹H NMR Spectroscopy provides information about the hydrogen atoms in a molecule. The key parameters are:
-
Chemical Shift (δ): Indicates the electronic environment of a proton. Protons in electron-rich environments are "shielded" and appear at a lower δ (upfield), while those in electron-poor environments are "deshielded" and appear at a higher δ (downfield).
-
Integration: The area under a signal is proportional to the number of protons it represents.
-
Spin-Spin Coupling (J): The interaction between non-equivalent neighboring protons splits signals into multiplets, providing connectivity information.
¹⁹F NMR Spectroscopy is a powerful tool for analyzing fluorine-containing compounds due to several advantageous properties of the ¹⁹F nucleus:
-
High Natural Abundance and Sensitivity: The ¹⁹F isotope has 100% natural abundance and a high gyromagnetic ratio, making it nearly as sensitive as ¹H.[7][8]
-
Wide Chemical Shift Range: The chemical shifts in ¹⁹F NMR span a range of over 800 ppm, which minimizes signal overlap and enhances spectral resolution.[7][8]
-
Spin-Spin Coupling: ¹⁹F nuclei couple to other nuclei, including ¹H and other ¹⁹F nuclei, often over multiple bonds. These coupling constants (J-values) are invaluable for structural assignment.[7][9][10]
Experimental Protocol: A Self-Validating System
The integrity of NMR data begins with meticulous sample preparation. For boroxins, the primary challenge is managing the equilibrium with the corresponding boronic acid, which is readily formed in the presence of water.[6][11] The following protocol is designed to ensure the analysis of the pure boroxine form.
Part 1: Rigorous Sample Preparation
The causality behind this rigorous preparation is the need to shift the boronic acid-boroxine equilibrium entirely to the boroxine side by scrupulously excluding water.
-
Drying the Analyte: Ensure the this compound sample is thoroughly dry. If necessary, dry the solid under high vacuum for several hours. This is a critical first step, as the boroxine is formed by the dehydration of 4-fluorophenylboronic acid.[6]
-
Solvent Selection: Choose a high-purity, anhydrous deuterated solvent. Deuterated chloroform (CDCl₃) or deuterated acetone (Acetone-d₆) are common choices. Ensure the solvent is from a freshly opened or properly stored sealed container.
-
Tube and Equipment Preparation: Use a clean, dry NMR tube.[12] For demanding applications, oven-drying the tube and cooling it in a desiccator before use is recommended. All glassware, such as pipettes, should also be thoroughly dried.
-
Sample Weighing and Dissolution: Accurately weigh approximately 10-20 mg of the dried boroxine directly into the NMR tube. Using a pipette, add ~0.6-0.7 mL of the chosen anhydrous deuterated solvent.[12]
-
Filtration (Critical Step): Even if the solution appears clear, it must be filtered to remove microscopic solid particles that can degrade spectral quality by distorting the magnetic field homogeneity. Filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a final, clean NMR tube.[12]
-
Capping and Sealing: Immediately cap the NMR tube to prevent the ingress of atmospheric moisture. For long-term storage or sensitive experiments, sealing the tube with a flame or using a J. Young valve tube is advisable.
Caption: Workflow for preparing a high-quality NMR sample of the boroxine.
Part 2: Data Acquisition Parameters
The following are typical starting parameters on a 400 MHz spectrometer.
| Parameter | ¹H NMR Acquisition | ¹⁹F NMR Acquisition | Rationale |
| Spectrometer Freq. | 400 MHz | 376 MHz | Standard field strength for high resolution. |
| Pulse Sequence | zg30 | zgpg30 | Standard 30-degree pulse for quantitative analysis. |
| Number of Scans (NS) | 8-16 | 16-64 | Sufficient for good S/N for ¹H; more scans for the less concentrated ¹⁹F nucleus. |
| Relaxation Delay (D1) | 2-5 s | 2-5 s | Allows for full relaxation of nuclei, crucial for accurate integration. |
| Acquisition Time (AQ) | 3-4 s | 1-2 s | Ensures high digital resolution. |
| Reference | TMS (0 ppm) | External CFCl₃ (0 ppm) or internal standard | TMS is the standard for ¹H. ¹⁹F requires a specific fluorine reference.[13] |
Spectral Interpretation: Decoding the Data
Due to the molecule's symmetry, the three 4-fluorophenyl groups are equivalent, leading to a simplified spectrum.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum is expected to show two signals in the aromatic region (typically 7.0-8.5 ppm).[6]
-
Hₐ Protons (ortho to Boron): These protons are closer to the electron-withdrawing boroxine ring and are expected to be deshielded, appearing further downfield. The signal will be split by the adjacent Hₑ protons (³JHH, ortho coupling, typically 7-9 Hz) and by the fluorine atom (⁴JHF, meta coupling, typically 2-4 Hz). This often results in a doublet of doublets.
-
Hₑ Protons (ortho to Fluorine): These protons are closer to the electronegative fluorine atom. They will be split by the adjacent Hₐ protons (³JHH) and more strongly by the fluorine atom (³JHF, ortho coupling, typically 8-10 Hz). This also results in a pattern that is often a doublet of doublets, but can sometimes appear as a triplet if JHH ≈ JHF.
¹⁹F NMR Spectrum Analysis
A single signal is expected in the ¹⁹F NMR spectrum, consistent with the molecular symmetry.
-
Chemical Shift: The chemical shift for a fluorine atom on a benzene ring typically appears between -100 and -120 ppm relative to CFCl₃.[8][13]
-
Multiplicity: The ¹⁹F signal will be split by the two ortho protons (Hₑ). Since both protons are equivalent, the signal will appear as a triplet (due to coupling with two equivalent protons, following the n+1 rule). The coupling constant will be the ³JHF value (typically 8-10 Hz).
Summary of Expected NMR Data
| Nucleus | Protons | Expected δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| ¹H | Hₐ (ortho to B) | ~8.1 | dd or t | ³JHH ≈ 8; ⁴JHF ≈ 3 | 6H |
| ¹H | Hₑ (ortho to F) | ~7.3 | dd or t | ³JHH ≈ 8; ³JHF ≈ 9 | 6H |
| ¹⁹F | F (para) | ~ -115 | t | ³JFH ≈ 9 | 3F |
Note: Exact chemical shifts can vary depending on the solvent and concentration.
Managing the Boroxin-Boronic Acid Equilibrium
The primary "contaminant" in a spectrum of this compound is often its monomeric precursor, 4-fluorophenylboronic acid, formed by hydrolysis.
3 B(OH)₂(C₆H₄F) ⇌ [B(O)(C₆H₄F)]₃ + 3 H₂O (4-Fluorophenylboronic Acid ⇌ this compound)
The presence of the boronic acid will introduce a separate set of aromatic signals in the ¹H NMR spectrum and a distinct signal in the ¹⁹F NMR spectrum. Comparing the integrations of the boroxine and boronic acid signals allows for the quantification of the equilibrium mixture. If boronic acid signals are present, it indicates incomplete dehydration or moisture contamination of the NMR sample. Running the NMR experiment in a solvent like d₄-methanol will intentionally break the boroxine ring to form the boronic acid methyl ester, which can be a useful trick for simplifying complex spectra if the boroxine itself is not the target of analysis.[14]
Caption: The reversible equilibrium between the boronic acid and the boroxine.
Conclusion: NMR as a Tool for Quality and Discovery
The ¹H and ¹⁹F NMR characterization of this compound is a robust and information-rich process. A combination of meticulous, anhydrous sample preparation and a systematic approach to spectral interpretation allows for unambiguous confirmation of the boroxine structure and a precise assessment of its purity. For scientists in organic synthesis and drug development, mastering this analysis is not merely a characterization step; it is a gateway to ensuring the quality of critical reagents, monitoring reaction progress, and ultimately, accelerating the pace of discovery. The distinct and sensitive signals in both proton and fluorine spectra serve as reliable fingerprints for this versatile and powerful chemical entity.
References
- 1. lookchem.com [lookchem.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 448-59-9 [chemicalbook.com]
- 4. This compound | 448-59-9 | TCI AMERICA [tcichemicals.com]
- 5. iodochem.com [iodochem.com]
- 6. benchchem.com [benchchem.com]
- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. 19Flourine NMR [chem.ch.huji.ac.il]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. How to make an NMR sample [chem.ch.huji.ac.il]
- 13. colorado.edu [colorado.edu]
- 14. reddit.com [reddit.com]
An In-depth Technical Guide to the Crystal Structure and Applications of 2,4,6-Tris(4-fluorophenyl)boroxin
Abstract
This technical guide provides a comprehensive analysis of 2,4,6-Tris(4-fluorophenyl)boroxin, a key organoboron compound at the intersection of organic synthesis, materials science, and medicinal chemistry. Boroxines, the cyclic anhydrides of boronic acids, offer a unique structural scaffold, and the introduction of fluorinated phenyl groups significantly modulates their electronic properties and reactivity. This document delves into the synthesis, structural elucidation, and spectroscopic characterization of this compound. A detailed examination of the crystal structure of a closely related pyridine adduct provides critical insights into the molecular geometry and intermolecular interactions of the boroxine core. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the utility of this versatile compound.
Introduction: The Significance of Fluorinated Arylboroxines
Boron-containing compounds have emerged as a pivotal class of molecules in modern chemistry and drug discovery.[1][2][3] The unique electronic properties of boron, particularly its Lewis acidity and ability to form stable covalent bonds, have led to the development of several FDA-approved drugs, including Bortezomib (Velcade®) for multiple myeloma.[1][2] Boroxines, which are six-membered rings composed of alternating boron and oxygen atoms, represent a stable and synthetically accessible derivative of boronic acids.[4]
The strategic incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic and pharmacodynamic properties.[5][6][7][8] Consequently, fluorinated arylboroxines, such as this compound, are of significant interest. These compounds synergistically combine the structural and reactive attributes of the boroxine ring with the potent electronic effects of the fluorine substituents. This guide will provide a detailed exploration of the synthesis, structure, and potential applications of this compound, with a particular focus on its structural analysis.
Synthesis and Crystallization
The primary and most efficient route to this compound is the dehydration of its corresponding boronic acid, 4-fluorophenylboronic acid.[4] This reversible reaction is typically driven to completion by removing the water formed, often through azeotropic distillation.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Fluorophenylboronic acid
-
Toluene
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-fluorophenylboronic acid.
-
Add a sufficient volume of toluene to dissolve the boronic acid upon heating.
-
Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected in the trap, typically for 5-7 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The resulting solid is dried under high vacuum at 60 °C overnight to yield this compound as a white to off-white crystalline solid.
Crystallization: Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of a saturated solution of the compound in an appropriate solvent, such as chloroform or a mixture of hexane and dichloromethane.
Caption: Synthesis workflow for this compound.
Crystal Structure Analysis
Crystallographic Data of the Pyridine Adduct
The crystal structure of the pyridine adduct reveals a monoclinic system. Key crystallographic parameters are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₂₃H₁₇B₃F₃NO₃ |
| Molecular Weight | 444.81 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 11.6333 (5) |
| b (Å) | 14.0230 (7) |
| c (Å) | 14.1181 (7) |
| β (°) | 109.337 (3) |
| Volume (ų) | 2173.21 (18) |
| Z | 4 |
| Temperature (K) | 173 |
| R-factor | 0.038 |
Data sourced from Pearson, W. H., Lin, S., & Iovine, P. M. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(2), o235.
Molecular Geometry and Boroxine Ring Distortion
In the absence of a coordinating ligand, the boroxine ring is expected to be largely planar due to the sp² hybridization of the boron and oxygen atoms. However, the coordination of a pyridine molecule to one of the boron atoms in the adduct induces a significant distortion of the boroxine ring.
Two of the boron atoms (B1 and B2) maintain a trigonal planar geometry, while the third boron atom (B3), which is bonded to the pyridine, adopts a tetrahedral geometry. This change in coordination leads to a twisting of the boroxine ring, with a maximum torsion angle of 17.6(2)°. The boron-oxygen bonds involving the tetrahedral boron atom are also elongated by over 0.10 Å compared to the other B-O bonds in the ring. This structural flexibility of the boroxine ring upon interaction with a Lewis base is a crucial aspect of its chemistry.
Caption: Molecular structure of the pyridine adduct of the title compound.
Supramolecular Assembly and Intermolecular Interactions
In the solid state, arylboroxines often exhibit π-π stacking interactions between the aromatic rings of adjacent molecules. For this compound, it is anticipated that the fluorophenyl rings will engage in such stacking, potentially influencing the crystal packing. The presence of the electron-withdrawing fluorine atoms may also lead to favorable dipole-dipole or other non-covalent interactions, contributing to the overall stability of the crystal lattice.
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the identity and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show two sets of doublets in the aromatic region, corresponding to the ortho and meta protons of the 4-fluorophenyl groups. The integration of these signals should be in a 2:2 ratio for each phenyl ring.
-
¹³C NMR: The carbon NMR spectrum will display characteristic signals for the aromatic carbons. The carbon attached to boron will likely show a broad signal due to quadrupolar relaxation of the boron nucleus. The carbon-fluorine coupling will also be observable.
-
¹⁹F NMR: A single resonance is expected in the fluorine NMR spectrum, indicating the chemical equivalence of the three fluorine atoms. This signal's chemical shift provides insight into the electronic environment of the fluorophenyl groups.
-
¹¹B NMR: The boron NMR spectrum should exhibit a single, relatively broad signal, characteristic of a trigonal boroxine boron atom. The chemical shift is expected to be in the range typical for arylboroxines.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be dominated by strong absorptions corresponding to the B-O and B-C stretching vibrations of the boroxine ring. Characteristic bands for the C-F bond and the aromatic C-H and C=C stretching vibrations will also be present.
Applications in Research and Development
This compound is a versatile reagent and building block with applications spanning several scientific disciplines.
Organic Synthesis
This compound is widely used as a source of the 4-fluorophenyl group in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[9] Its high reactivity and stability make it an excellent alternative to the corresponding boronic acid in many synthetic transformations.
Materials Science
The rigid, planar structure of the boroxine ring makes it an attractive component for the construction of advanced materials, including covalent organic frameworks (COFs) and other porous polymers.[9] The fluorine substituents can be used to tune the electronic properties and intermolecular interactions of these materials.
Drug Discovery and Development
As a building block, this compound allows for the introduction of the 4-fluorophenylboronic acid motif into more complex molecules. Phenylboronic acids are known to interact with sialic acids, which are overexpressed on the surface of some cancer cells, making them promising candidates for targeted cancer therapy.[10] The unique properties of boron-containing compounds, combined with the favorable characteristics imparted by fluorine, make this and related compounds valuable tools for the development of novel therapeutic agents.[1][11][12]
Conclusion
This compound is a compound of significant interest due to its unique structural features and broad utility. While a definitive crystal structure of the parent compound remains to be published, the analysis of its pyridine adduct provides a solid foundation for understanding its molecular geometry and reactivity. The combination of the versatile boroxine core and the electronically modifying fluorophenyl substituents ensures that this compound will continue to be a valuable tool for researchers in organic synthesis, materials science, and the ongoing quest for new therapeutic agents.
References
- 1. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]
- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lookchem.com [lookchem.com]
- 10. thno.org [thno.org]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
Harnessing the Halogen: A Technical Guide to the Electron-Withdrawing Effects of Fluorophenyl Groups in Boroxines
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Boroxines, the cyclic anhydrides of boronic acids, represent a fascinating class of organoboron compounds with a unique B₃O₃ heterocyclic core. Their chemical and physical properties, particularly the Lewis acidity of the boron centers, are highly tunable through the modification of their organic substituents. This technical guide provides an in-depth exploration of the profound electron-withdrawing effects exerted by fluorophenyl groups on the boroxine core. We will dissect the interplay of inductive and resonance effects, detail the impact on Lewis acidity and hydrolytic stability, and provide validated experimental protocols for synthesis and characterization. This document serves as a crucial resource for researchers aiming to leverage the distinct properties of fluorophenyl boroxines in materials science, catalysis, and medicinal chemistry.
Introduction: The Boroxine Core and Its Electronic Landscape
Boroxines are six-membered, non-aromatic rings composed of alternating boron and oxygen atoms.[1] Each boron atom is sp² hybridized, possessing a vacant p-orbital, which imparts significant Lewis acidic character to the molecule.[2] This inherent electron deficiency is the cornerstone of their reactivity and utility in various chemical applications, from supramolecular chemistry to organic synthesis.[3]
The electronic nature of the boroxine core is not static; it is exquisitely sensitive to the substituents attached to the boron atoms. The introduction of aryl groups, for instance, allows for electronic communication between the substituent and the B₃O₃ ring. When these aryl groups are themselves functionalized with electron-withdrawing groups (EWGs), the electronic properties of the boroxine can be dramatically altered. Fluorine, being the most electronegative element, is a particularly potent modulator of these properties.[4]
The formation of boroxines is a reversible dehydration reaction from three molecules of the corresponding boronic acid.[1][5] This equilibrium is a critical consideration in their synthesis and application, as the presence of water can hydrolyze the boroxine back to the boronic acid precursor.[6]
Caption: The reversible equilibrium between boronic acids and boroxines.
The Role of Fluorine: Modulating Electronic Properties
The introduction of fluorine atoms onto the phenyl rings of a triphenylboroxine fundamentally alters the electron density at the boron centers. This modulation is a direct consequence of fluorine's strong electron-withdrawing nature, which operates through two primary mechanisms: the inductive effect (-I) and the resonance effect (+M).[7]
-
Inductive Effect (-I): Due to its high electronegativity, fluorine withdraws electron density from the phenyl ring through the sigma bond network. This effect is distance-dependent and serves to decrease the electron density on the attached carbon atom and, by extension, the entire ring and the boron atom.
-
Resonance Effect (+M): The lone pairs on the fluorine atom can be donated back into the aromatic pi-system. This effect is most pronounced when fluorine is in the ortho or para position and acts in opposition to the inductive effect.
The net electronic impact depends on the position of the fluorine substituent.[7][8]
-
meta Position: The resonance effect is weakest at the meta position. Therefore, the strong inductive effect dominates, leading to a significant net withdrawal of electron density and a substantial increase in the Lewis acidity of the corresponding boron center.[8]
-
para Position: The inductive and resonance effects are comparable in magnitude and oppose each other.[8] This compensation results in the smallest net electron-withdrawing effect among the three isomers, leading to only a minor increase in Lewis acidity compared to the unsubstituted phenylboroxine.[7]
-
ortho Position: The inductive effect is strongest here due to proximity. While resonance is also active, the enhanced acidity in ortho-fluorophenylboronic acids can also be attributed to the potential for intramolecular hydrogen bonding between the boronic acid's hydroxyl group and the fluorine atom, which stabilizes the molecule.[7]
This positional dependence is a powerful tool for fine-tuning the electronic character of the boroxine. Introducing multiple fluorine atoms, such as in a trifluoro- or pentafluorophenyl group, dramatically amplifies the electron-withdrawing effect, leading to highly Lewis acidic boroxines.[8][9]
Caption: Positional influence of fluorine's electronic effects.
Consequences of Enhanced Lewis Acidity
The primary consequence of attaching fluorophenyl groups to a boroxine is the enhancement of its Lewis acidity. This increased electron deficiency at the boron centers has several important implications.
Impact on Hydrolytic Stability and Equilibrium
The equilibrium between boronic acids and boroxines is significantly influenced by the electronic nature of the aryl substituents. Electron-withdrawing groups, such as fluorophenyl moieties, favor the hydrolysis of the boroxine back to the boronic acid.[6] This is because the increased electrophilicity of the boron atoms makes them more susceptible to nucleophilic attack by water. Consequently, tri(fluorophenyl)boroxines are generally less stable in the presence of moisture compared to their non-fluorinated or electron-donating counterparts.
Spectroscopic Signatures
The electronic changes are readily observable through spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR).
-
¹¹B NMR: The boron nucleus is highly sensitive to its electronic environment. As electron density is withdrawn from the boron atom, the nucleus becomes more deshielded, resulting in a downfield shift (higher ppm value) in the ¹¹B NMR spectrum. This provides a direct experimental measure of the increased Lewis acidity.
-
¹⁹F NMR: This technique is invaluable for characterizing fluorinated compounds. The chemical shift of the fluorine nucleus can provide insights into its electronic environment and confirm its position on the phenyl ring.[8][10]
A comprehensive NMR characterization, including ¹H, ¹³C, ¹⁹F, and ¹¹B, is essential for confirming the structure and purity of synthesized fluorophenyl boroxines.[8]
Quantitative Acidity Data
While direct pKₐ measurement of boroxines is complex due to the equilibrium with their corresponding acids, the pKₐ values of the precursor fluorophenylboronic acids serve as an excellent proxy for the relative Lewis acidity. A lower pKₐ value for the boronic acid indicates a more acidic compound, which translates to a more Lewis acidic boroxine.[7][10]
| Substituent on Phenylboronic Acid | pKₐ Value | Relative Lewis Acidity |
| H (Unsubstituted) | 8.86 | Baseline |
| 4-F (para) | 8.77 | Slightly Increased |
| 3-F (meta) | ~8.4 | Increased |
| 2-F (ortho) | ~8.7 | Slightly Increased |
| 2,3,4,6-tetrafluoro | 6.17 | Dramatically Increased |
| Table 1: Acidity constants (pKₐ) of various fluorinated phenylboronic acids, which correlate to the Lewis acidity of the corresponding boroxines. Data sourced from[7]. |
Applications in Research and Development
The unique properties of fluorophenyl boroxines make them valuable in several advanced applications.
-
Organic Electronics: The introduction of highly electronegative fluorine atoms lowers both the HOMO and LUMO energy levels of the molecule.[11] This enhanced electron-accepting ability makes fluorophenyl boroxines and related materials promising candidates for n-type semiconductors in organic field-effect transistors (OFETs) and as electron transport layers in organic light-emitting diodes (OLEDs).[11][12]
-
Catalysis: Arylboronic acids with strong electron-withdrawing groups have been shown to be highly efficient catalysts for reactions such as amidation between carboxylic acids and amines.[9] The corresponding boroxines can serve as stable pre-catalysts or active catalytic species in these transformations.
-
Medicinal Chemistry and Sensing: The increased Lewis acidity of fluorinated boronic acids is crucial for their use as sensors for cis-diols, such as glucose, at physiological pH.[5][13] By enhancing acidity, fluorine substitution allows for effective binding to sugars under neutral conditions, a critical requirement for developing in-vivo glucose monitoring systems.[5]
Experimental Protocols
The following protocols provide a validated framework for the synthesis and characterization of tri(fluorophenyl)boroxines.
Protocol 1: Synthesis of Tri(4-fluorophenyl)boroxine
This protocol describes the synthesis via dehydration of the corresponding boronic acid. The causality is straightforward: removing water, the product of the condensation reaction, drives the equilibrium towards the boroxine.[1]
Materials:
-
4-Fluorophenylboronic acid
-
Toluene (anhydrous)
-
Magnesium sulfate (anhydrous)
-
Dean-Stark apparatus or soxhlet extractor with molecular sieves
Procedure:
-
Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all glassware is oven-dried to eliminate residual moisture.
-
Reaction Mixture: To the flask, add 4-fluorophenylboronic acid and anhydrous toluene (approx. 0.2 M concentration).
-
Dehydration: Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).
-
Workup: Allow the reaction mixture to cool to room temperature. The toluene solution now contains the tri(4-fluorophenyl)boroxine.
-
Isolation: Remove the toluene under reduced pressure using a rotary evaporator. The resulting solid is the crude boroxine.
-
Purification: Recrystallization from a non-polar solvent like hexane can be performed if necessary. Crucially, the product must be stored under an inert atmosphere (e.g., nitrogen or argon) in a desiccator, as it is sensitive to atmospheric moisture.[13]
Protocol 2: Spectroscopic Characterization
This workflow is designed to provide unambiguous structural confirmation and assess the electronic properties of the synthesized boroxine.
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
Infrared (IR) Spectrometer
Procedure:
-
Sample Preparation: Prepare NMR samples by dissolving a small amount of the synthesized boroxine in an anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆) inside a glovebox or under an inert atmosphere to prevent hydrolysis.
-
¹H and ¹³C NMR: Acquire standard proton and carbon spectra. These will confirm the integrity of the fluorophenyl groups.
-
¹⁹F NMR: Acquire a fluorine spectrum. The chemical shift will confirm the electronic environment of the fluorine atom. For tri(4-fluorophenyl)boroxine, a single peak is expected.
-
¹¹B NMR: Acquire a boron spectrum. This is the most critical analysis for the boroxine core. A single, relatively sharp peak between 20-30 ppm is indicative of the trigonal planar boron in the boroxine ring. A broader, more upfield signal would suggest the presence of the tetrahedral boronic acid starting material or hydrolysis products.
-
IR Spectroscopy: Acquire an IR spectrum of the solid product. The key diagnostic feature is the disappearance of the broad O-H stretching band (around 3200-3400 cm⁻¹) from the boronic acid and the appearance of strong B-O stretching bands (around 1300-1400 cm⁻¹).
Caption: Experimental workflow for boroxine synthesis and analysis.
Conclusion
The strategic placement of fluorine atoms on the phenyl substituents of boroxines provides a reliable and tunable method for modulating their core electronic properties. The strong, position-dependent electron-withdrawing effects significantly enhance the Lewis acidity of the boron centers. This guide has detailed the fundamental principles governing these effects, outlined their consequences on stability and spectroscopic properties, and provided robust experimental protocols for their synthesis and characterization. For researchers in drug development, materials science, and catalysis, understanding and harnessing these principles opens new avenues for designing molecules with tailored reactivity, enhanced performance in electronic devices, and improved efficacy in biological systems.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. benchchem.com [benchchem.com]
- 3. u-fukui.repo.nii.ac.jp [u-fukui.repo.nii.ac.jp]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Organic electronics: pioneering the future of sustainable and flexible technology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sites.pitt.edu [sites.pitt.edu]
Stability and Hydrolysis of 2,4,6-Tris(4-fluorophenyl)boroxin in Solution: A Mechanistic and Methodological Investigation
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2,4,6-Tris(4-fluorophenyl)boroxin, a cyclic anhydride of 4-fluorophenylboronic acid, is a pivotal reagent and building block in modern organic synthesis, pharmaceutical development, and materials science.[1] Its efficacy, particularly in widely-used Suzuki-Miyaura cross-coupling reactions, is intrinsically linked to its structural integrity in solution.[2][3] However, the inherent reactivity of the boroxine ring makes it susceptible to hydrolysis, reverting to its corresponding boronic acid monomer. This guide provides a comprehensive examination of the chemical stability and hydrolysis of this compound. We will explore the underlying equilibrium dynamics, delineate the factors that govern its stability, and present validated analytical methodologies for its quantification and kinetic monitoring. This document is intended to equip researchers with the foundational knowledge and practical protocols required to confidently handle and deploy this versatile compound in their experimental workflows.
The Boroxine-Boronic Acid Equilibrium: A Dynamic Covalent System
The stability of this compound in solution is not a matter of simple degradation but is governed by a reversible equilibrium with its monomer, 4-fluorophenylboronic acid.[4][5] This dynamic covalent nature is the cornerstone of its chemistry.
The reaction is a condensation-hydrolysis equilibrium, where three molecules of the boronic acid condense to form the six-membered boroxine ring, releasing three molecules of water.[5][6] Conversely, the presence of water drives the equilibrium back towards the boronic acid.[4][7]
3 (4-F-C₆H₄)B(OH)₂ ⇌ [(4-F-C₆H₄)BO]₃ + 3 H₂O (4-fluorophenylboronic acid) ⇌ (this compound) + (Water)
This equilibrium is not merely a theoretical concept; it has profound practical implications. For instance, in Suzuki-Miyaura coupling, while boronic acids are often the active species in the transmetalation step, the boroxine can serve as a stable, less polar, and easily handled precursor that generates the boronic acid in situ.[3][8]
Mechanistic Insights into Hydrolysis
The hydrolysis of the boroxine ring is a stepwise process. While the overarching reaction is well-understood, detailed kinetic and mechanistic studies suggest the involvement of acyclic anhydride intermediates.[9] The process is initiated by the nucleophilic attack of water on one of the electrophilic boron centers of the B-O-B linkage.
The electron-withdrawing nature of the fluorine atoms on the phenyl rings increases the Lewis acidity of the boron centers, making them more susceptible to nucleophilic attack by water.[10] Consequently, this compound is expected to hydrolyze more readily than boroxines bearing electron-donating substituents.[10]
Figure 1: Stepwise hydrolysis pathway of a boroxine ring.
Critical Factors Influencing Stability
The position of the boroxine-boronic acid equilibrium is highly sensitive to the solution environment. Understanding and controlling these factors is essential for reproducible experimental outcomes.
-
Water Concentration: As dictated by Le Châtelier's principle, the presence of water is the primary driver of hydrolysis. In anhydrous solvents, the boroxine form is favored. Even trace amounts of water can shift the equilibrium significantly.
-
Solvent: The choice of solvent plays a critical role. Protic solvents can participate in hydrogen bonding and facilitate hydrolysis. Aprotic solvents like THF, Dioxane, and DCM are commonly used, but their water content must be rigorously controlled.[6] The hydrogen-bond acceptor properties of the solvent can strongly influence the overall hydrolytic equilibrium.[9]
-
Temperature: Boroxine formation is often an entropically driven process due to the release of three water molecules from three boronic acid molecules.[10][11] Therefore, increasing the temperature can, in some systems, favor the formation of the boroxine, particularly if water is removed (e.g., by a Dean-Stark apparatus).[12]
-
pH: The hydrolysis rate is pH-dependent. Under basic conditions, the formation of the more nucleophilic hydroxide ion (OH⁻) can accelerate the cleavage of the B-O-B bonds.[13][14] Acid catalysis can also occur by protonating an oxygen atom, making the adjacent boron atom more electrophilic.
Figure 2: Key factors influencing the boroxine stability equilibrium.
Analytical Methodologies for Stability Assessment
Accurate monitoring of the hydrolysis of this compound requires robust analytical techniques capable of resolving and quantifying both the boroxine and the resulting boronic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful non-destructive technique for studying the equilibrium in real-time.
-
¹H NMR: The aromatic protons of the boroxine and boronic acid will have distinct chemical shifts, allowing for their relative concentrations to be determined by integration.
-
¹¹B NMR: This technique is particularly diagnostic. Tricoordinate boron species like boroxines typically resonate at a lower field (~33 ppm) compared to the corresponding tetracoordinate boronic acids (~30 ppm).[15] The broadness of the signals can also provide qualitative information about the exchange dynamics.[16]
-
¹⁹F NMR: For the title compound, ¹⁹F NMR is an exceptionally clean and sensitive probe. The fluorine signal for the boroxine and the boronic acid will be distinct, providing a clear window into the kinetics of the hydrolysis.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the workhorse method for quantitative stability studies, providing excellent separation and sensitivity.
-
Challenges: A primary challenge in HPLC analysis of boronic acids is their propensity for on-column dehydration back to the boroxine or interaction with free silanol groups on the silica support, which can act as nucleophiles.[17]
-
Methodological Solutions:
-
Column Choice: Utilize columns with low silanol activity or end-capped stationary phases. Newer generation columns with hybrid silica or specialized surface technologies are advantageous.[17]
-
Mobile Phase: A mobile phase of acetonitrile and water with a mild acidic modifier (e.g., 0.1% formic acid or acetic acid) is a common starting point. The low pH helps to suppress the ionization of silanol groups.
-
Gradient Elution: A gradient from a higher aqueous content to a higher organic content is typically required, as the boronic acid is more polar than the boroxine.
-
Mass Spectrometry (MS)
Coupling HPLC with MS detection (LC-MS) provides definitive identification of the species involved. Electrospray ionization (ESI) is commonly used. It is important to note that boroxine formation can sometimes be observed in the mass spectrometer's ion source as an analytical artifact due to in-source dehydration of the boronic acid.[18] Careful optimization of MS parameters, such as cone voltage, can minimize this effect.[18]
Experimental Protocols for Stability Evaluation
The following protocols provide a framework for conducting a rigorous stability study of this compound.
Workflow for a Solution Stability Study
Figure 3: General experimental workflow for assessing solution stability.
Protocol 1: Stock Solution Preparation
-
Objective: To prepare a concentrated stock solution of this compound in an organic solvent to minimize initial hydrolysis.
-
Materials: this compound (solid), anhydrous acetonitrile (ACN), volumetric flask, analytical balance.
-
Procedure:
-
Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve the solid in a small amount of anhydrous ACN.
-
Once fully dissolved, bring the flask to the 10 mL mark with anhydrous ACN.
-
Stopper the flask and mix thoroughly by inversion.
-
This yields a 1 mg/mL stock solution. Store tightly sealed at 2-8°C when not in use. Rationale: Using anhydrous ACN minimizes water exposure, preserving the boroxine form in the stock solution.
-
Protocol 2: RP-HPLC Method for Quantification
-
Objective: To separate and quantify this compound and its hydrolysis product, 4-fluorophenylboronic acid.
-
Instrumentation & Materials:
-
HPLC system with UV/PDA detector
-
Column: C18, 2.1 x 100 mm, 1.8 µm (or similar high-performance column)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Procedure (Chromatographic Conditions):
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 30°C
-
UV Detection: 254 nm
-
Gradient:
Time (min) % Mobile Phase B 0.0 10 5.0 95 6.0 95 6.1 10 8.0 10 Rationale: The gradient separates the more polar boronic acid (eluting earlier) from the less polar boroxine (eluting later). Formic acid maintains a low pH to ensure good peak shape and minimize on-column issues.
-
Data Presentation and Interpretation
Results from stability studies are best presented in a clear, quantitative format. The percentage of the initial boroxine remaining at each time point is calculated using the peak area from the HPLC chromatograms.
Table 1: Illustrative Stability Data for this compound (100 µg/mL) in Aqueous Buffers at 25°C
| Time (hours) | % Remaining (pH 4.0 Buffer) | % Remaining (pH 7.4 Buffer) | % Remaining (pH 9.0 Buffer) |
| 0 | 100.0 | 100.0 | 100.0 |
| 1 | 95.2 | 88.1 | 75.4 |
| 2 | 90.7 | 77.5 | 56.8 |
| 4 | 82.1 | 60.0 | 32.3 |
| 8 | 67.4 | 36.1 | 10.4 |
| 24 | 35.5 | 5.2 | <1.0 |
Note: Data are for illustrative purposes only.
The data clearly indicate that the hydrolysis of this compound is significantly faster at higher pH values, consistent with a base-facilitated hydrolysis mechanism.
Conclusion
The utility of this compound in synthetic and developmental sciences is undeniable. However, its application must be accompanied by a thorough understanding of its solution-state behavior. The stability of this compound is not absolute but is governed by a dynamic equilibrium with its corresponding boronic acid, an equilibrium that is highly sensitive to water, solvent, temperature, and pH. By employing the robust analytical methods and systematic experimental protocols detailed in this guide, researchers can effectively characterize the stability profile of this compound, ensuring its judicious and effective use while guaranteeing the integrity and reproducibility of their scientific outcomes.
References
- 1. lookchem.com [lookchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 11. Formation of boroxine: Its stability and thermodynamic parameters in solution | Semantic Scholar [semanticscholar.org]
- 12. reddit.com [reddit.com]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. web.viu.ca [web.viu.ca]
- 15. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
CAS number 448-59-9 properties and suppliers
An In-depth Technical Guide to Trifluoromethyl-Nitrophenols for Researchers and Drug Development Professionals
A Note on CAS Numbers: This guide focuses on the properties and applications of trifluoromethyl-substituted nitrophenols, which are key intermediates in pharmaceutical and agrochemical research. While the initial query specified CAS number 448-59-9, the substantial body of relevant technical data points towards related structures such as 4-Nitro-3-(trifluoromethyl)phenol (CAS 88-30-2) and 2-Nitro-4-(trifluoromethyl)phenol (CAS 400-99-7) . CAS 448-59-9 corresponds to 2,4,6-Tris(4-fluorophenyl)boroxin, a reagent with different applications. This guide will primarily detail the properties of 4-Nitro-3-(trifluoromethyl)phenol, a compound of significant interest in drug development.
Introduction
4-Nitro-3-(trifluoromethyl)phenol is a highly functionalized aromatic compound that serves as a critical building block in modern medicinal chemistry and agrochemical synthesis. Its unique electronic and physicochemical properties, imparted by the electron-withdrawing nitro and trifluoromethyl groups, make it a versatile precursor for a wide range of biologically active molecules. The trifluoromethyl group, in particular, is a bioisostere for various functional groups and is known to enhance metabolic stability, membrane permeability, and binding affinity of drug candidates.[1][2][3] This guide provides a comprehensive overview of the chemical properties, synthesis, applications, and safety considerations for 4-Nitro-3-(trifluoromethyl)phenol, tailored for researchers and professionals in the field of drug development.
Physicochemical Properties
4-Nitro-3-(trifluoromethyl)phenol typically appears as a yellow crystalline powder.[4][5] The presence of both a nitro and a trifluoromethyl group on the phenol ring significantly influences its electronic and solubility characteristics. The trifluoromethyl group enhances its lipophilicity, which can be a desirable trait in drug design for improving bioavailability.[6][7]
Key Physicochemical Data
| Property | Value | Source |
| CAS Number | 88-30-2 | [8][9] |
| Molecular Formula | C₇H₄F₃NO₃ | [8][9][10] |
| Molecular Weight | 207.11 g/mol | [8][10] |
| Melting Point | 76-80 °C | [4][5][10] |
| Boiling Point | 135-138 °C at 0.01 mmHg | [5][10] |
| Appearance | Yellow crystalline powder | [4][5] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol and acetone.[4] Water solubility: 5000 mg/L at 25 °C.[4] | [4] |
| pKa | 6.07 at 25 °C | [10] |
Synthesis and Reactivity
The synthesis of 4-Nitro-3-(trifluoromethyl)phenol can be achieved through various synthetic routes. A common method involves the hydrolysis of a diazonium salt of 3-(trifluoromethyl)-4-nitroaniline.[11] The phenol ring is activated towards certain reactions, while the nitro group can be readily reduced to an amine, providing a handle for further functionalization.
Representative Synthetic Workflow
Caption: General synthetic scheme for 4-Nitro-3-(trifluoromethyl)phenol.
The reactivity of the phenol allows for electrophilic aromatic substitution, though the positions are directed by the existing substituents. The nitro group can be a precursor to an amino group, which is a key functional group in many pharmaceuticals, allowing for the formation of amides, sulfonamides, and other functionalities.
Applications in Drug Development and Research
4-Nitro-3-(trifluoromethyl)phenol is a valuable intermediate in the synthesis of a variety of pharmaceutical compounds, including those with anti-inflammatory, antimicrobial, and antiviral properties.[4][6] The trifluoromethyl group is a key feature in many modern drugs, contributing to improved pharmacokinetic profiles.[12][13]
Role as a Pharmaceutical Intermediate
This compound serves as a starting material for more complex molecules. For example, it is used in the preparation of bicyclic heteroaryl substituted compounds that act as PAR4 inhibitors.[5]
Caption: Applications of 4-Nitro-3-(trifluoromethyl)phenol in synthesis.
Agrochemical Applications
In addition to its role in pharmaceuticals, this compound is utilized in the formulation of pesticides and herbicides.[4] It has been used as a lampricide to control invasive sea lamprey populations in the Great Lakes, demonstrating its potent biological activity.[5][8][14]
Safety and Handling
4-Nitro-3-(trifluoromethyl)phenol is considered hazardous and should be handled with appropriate personal protective equipment (PPE).[15] It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[15] May cause respiratory irritation.[15]
GHS Hazard Classifications
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 4 |
| Acute Toxicity, Dermal | Category 4 |
| Acute Toxicity, Inhalation | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2 |
| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) |
Source: Fisher Scientific Safety Data Sheet[15]
Recommended Handling Protocol
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[16]
-
Personal Protective Equipment: Wear protective gloves, clothing, eye, and face protection.[15] A NIOSH-approved respirator is recommended if dust is generated.
-
Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.[15]
-
Storage: Keep in a dry, cool, and well-ventilated place. Keep the container tightly closed and store locked up.[15]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[15]
Major Suppliers
A number of chemical suppliers offer 4-Nitro-3-(trifluoromethyl)phenol for research and development purposes. When sourcing this material, it is crucial to obtain a certificate of analysis to verify its purity and identity.
-
Sigma-Aldrich (Merck)
-
Thermo Fisher Scientific (Alfa Aesar)[17]
-
Chem-Impex[6]
-
Sarchem Labs[18]
-
ChemicalBook provides a platform with multiple suppliers.[5][10]
Conclusion
4-Nitro-3-(trifluoromethyl)phenol is a cornerstone intermediate for the synthesis of complex organic molecules with significant biological activities. Its unique combination of functional groups provides a versatile platform for the development of new pharmaceuticals and agrochemicals. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for researchers leveraging this compound in their synthetic endeavors. The continued exploration of derivatives based on this scaffold is likely to yield novel therapeutic agents and crop protection solutions.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. 4-NITRO-3-(TRIFLUOROMETHYL)PHENOL | 88-30-2 [chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
- 7. CAS 88-30-2: 3-(Trifluoromethyl)-4-nitrophenol [cymitquimica.com]
- 8. 4-Nitro-3-trifluoromethylphenol | C7H4F3NO3 | CID 6931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Nitro-3-(trifluoromethyl)phenol [webbook.nist.gov]
- 10. 88-30-2 CAS MSDS (4-NITRO-3-(TRIFLUOROMETHYL)PHENOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. US3251889A - Preparation of 3-trifluoromethyl-4-nitrophenol - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. caymanchem.com [caymanchem.com]
- 15. fishersci.com [fishersci.com]
- 16. assets.thermofisher.com [assets.thermofisher.com]
- 17. L10604.03 [thermofisher.com]
- 18. sarchemlabs.com [sarchemlabs.com]
An In-depth Technical Guide to the Mechanism of Boroxine Formation from Boronic Acids
Abstract
Boroxines, the cyclotrimeric anhydrides of boronic acids, are foundational building blocks in fields ranging from organic synthesis and drug development to materials science, particularly in the construction of Covalent Organic Frameworks (COFs). Their formation, a reversible dehydration-condensation reaction, is governed by a delicate interplay of thermodynamic factors, solvent effects, and the electronic nature of the boronic acid substituents. This guide provides a comprehensive examination of the core mechanism of boroxine formation, offering field-proven insights into the kinetics, thermodynamics, and experimental protocols essential for researchers, scientists, and drug development professionals. We will dissect the stepwise mechanistic pathway, explore the critical factors that control the boronic acid-boroxine equilibrium, and provide validated experimental methodologies for synthesis and characterization.
Introduction: The Boronic Acid-Boroxine Axis
Organoboronic acids [R-B(OH)₂] are a class of remarkably versatile organic compounds, celebrated for their role in cornerstone reactions like the Suzuki-Miyaura cross-coupling.[1] However, their chemistry extends far beyond this application. Under dehydrating conditions, three molecules of a boronic acid undergo a condensation reaction to form a six-membered, planar heterocyclic ring known as a boroxine [(RBO)₃].[2][3]
3 R–B(OH)₂ ⇌ (RBO)₃ + 3 H₂O
This equilibrium is the central theme of boroxine chemistry.[4][5] The reversible nature of the B-O bond formation allows for the design of dynamic materials, self-healing polymers, and stimuli-responsive systems.[6][7] In drug development, the propensity of certain peptidyl boronic acids to exist as trimeric boroxines can significantly impact their stability, solubility, and biological activity.[2] Understanding and controlling this equilibrium is therefore paramount for any scientist working with these compounds.
The Core Reaction Mechanism: A Stepwise Dehydration Cascade
The formation of a boroxine ring is not a single-step trimerization but a sequential condensation process. Computational studies, primarily using Density Functional Theory (DFT), have elucidated a widely accepted pathway.[8] The entire mechanism is underpinned by the inherent Lewis acidity of the boron atom, which possesses a vacant p-orbital, making it susceptible to nucleophilic attack.[8][9]
The process unfolds as follows:
-
Initial Dimerization: The reaction is initiated by the formation of a hydrogen-bonded dimer between two boronic acid molecules. This initial association is typically the only exothermic step in the sequence, bringing the reacting molecules into close proximity.[8]
-
First Condensation & Water Elimination: An oxygen atom from a hydroxyl group of one boronic acid molecule acts as a nucleophile, attacking the electrophilic boron center of the second molecule. This forms an unstable tetrahedral boron intermediate, which serves as the transition state.[8] This intermediate rapidly collapses, eliminating one molecule of water to form a linear, acyclic boronic anhydride dimer.
-
Second and Third Condensations (Cyclization): A third boronic acid molecule then interacts with the acyclic dimer. Through two subsequent, mechanistically similar condensation steps, the six-membered boroxine ring is formed with the concomitant release of two additional water molecules.[8]
This stepwise cascade highlights that the overall reaction involves the formation of two acyclic anhydride intermediates en route to the final cyclic product.[10][11]
Caption: Stepwise mechanism of boroxine formation from boronic acids.
Thermodynamic Landscape: An Entropy-Driven Process
While mechanistically straightforward, the boroxine-boronic acid equilibrium is governed by a fascinating thermodynamic balance. Understanding this is key to manipulating the reaction outcome.
-
Enthalpy (ΔH): The overall formation of boroxines from their corresponding acids is an endothermic process (ΔH > 0).[2][6] An enthalpic cost is paid to break the B-OH and O-H bonds and form the B-O-B linkages of the ring.[9]
-
Entropy (ΔS): The reaction is strongly favored by entropy (ΔS > 0).[6][9][12] The condensation of three individual boronic acid molecules into one rigid boroxine ring would intuitively seem entropically unfavorable. However, this is vastly outweighed by the release of three small, highly mobile water molecules into the bulk solvent, causing a significant increase in the system's overall disorder.[6][9]
This dynamic makes boroxine formation a classic example of an entropy-driven process . The Gibbs Free Energy equation, ΔG = ΔH - TΔS , dictates that as temperature (T) increases, the favorable TΔS term becomes more dominant, shifting the equilibrium further towards the boroxine product.[6]
| Substituent (R) on Phenylboronic Acid | Enthalpy (ΔH) (kJ/mol)[6] | Entropy (ΔS) (J/K·mol)[6] | Equilibrium Constant (K_eq) in CDCl₃[6] |
| 4-Methoxy (Electron-Donating) | 11.8 | 32.7 | 0.81 |
| 4-Methyl (Electron-Donating) | 13.0 | 34.8 | 0.54 |
| Hydrogen (Neutral) | 14.3 | 37.8 | 0.32 |
| 4-Chloro (Electron-Withdrawing) | 16.5 | 41.5 | 0.17 |
| 4-CF₃ (Electron-Withdrawing) | 17.6 | 43.2 | 0.11 |
Table 1: Thermodynamic parameters for the formation of various tris(4-substituted phenyl)boroxines, demonstrating the influence of electronic effects on the equilibrium.
Critical Factors Governing the Equilibrium
Several experimental variables can be precisely controlled to shift the equilibrium and favor either the boronic acid or the boroxine.
-
Water Concentration: This is the most dominant factor. Le Châtelier's principle dictates that the removal of water, a product, will drive the reaction toward boroxine formation. Conversely, the presence of water promotes hydrolysis back to the boronic acid.[6][12] This is the basis for most synthetic protocols.
-
Solvent: The choice of solvent has a profound impact. Anhydrous, non-polar aprotic solvents like chloroform, carbon tetrachloride, or THF favor boroxine formation.[2][6] Solvents with strong hydrogen-bond accepting capabilities can stabilize the boronic acid monomers through hydrogen bonding, thereby disfavoring trimerization.[10][11]
-
Electronic Substituent Effects: As shown in Table 1, the electronic nature of the 'R' group significantly influences the equilibrium.
-
Electron-Donating Groups (EDGs) , such as methoxy or methyl, stabilize the boroxine ring and lead to larger equilibrium constants.[6][9][12]
-
Electron-Withdrawing Groups (EWGs) , such as chloro or trifluoromethyl, increase the Lewis acidity of the boron atoms, making them more susceptible to nucleophilic attack by water and thus accelerating hydrolysis. This results in smaller equilibrium constants.[12]
-
-
Temperature: As an entropy-driven process, higher temperatures favor boroxine formation.[6] This is leveraged in thermal dehydration methods.
Experimental Protocols and Characterization
The synthesis of boroxines is fundamentally a dehydration problem. The chosen method must efficiently remove the three molar equivalents of water produced.
Protocol 1: Azeotropic Dehydration (Dean-Stark Method)
This is the most common and robust method for synthesizing boroxines on a laboratory scale. It relies on the principle of azeotropic distillation, where an entrainer solvent forms a low-boiling azeotrope with water, allowing for its physical removal from the reaction.[2][13]
Methodology:
-
Setup: Assemble a round-bottom flask with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser.
-
Reagents: To the flask, add the boronic acid (1.0 eq) and a suitable solvent that forms an azeotrope with water (e.g., toluene, benzene, or cyclohexane). The typical concentration is 0.1-0.5 M.
-
Reaction: Heat the mixture to reflux. The water-entrainer azeotrope will distill into the Dean-Stark trap. Upon cooling, the denser water separates to the bottom of the trap, while the immiscible entrainer overflows back into the reaction flask.[13][14]
-
Monitoring: Continue reflux until no more water collects in the trap (typically 2-4 hours). The reaction can also be monitored by TLC or NMR.
-
Workup: Cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure to yield the crude boroxine, which can then be purified by recrystallization or chromatography.
References
- 1. Emergent Organoboron Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation | Scilit [scilit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. The Boroxine-Boronic Acid Equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 13. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 14. Research Progress on Azeotropic Distillation Technology [scirp.org]
Lewis acidity of 2,4,6-Tris(4-fluorophenyl)boroxin
An In-Depth Technical Guide to the Lewis Acidity of 2,4,6-Tris(4-fluorophenyl)boroxine
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the Lewis acidic properties of 2,4,6-Tris(4-fluorophenyl)boroxine. Boroxines, the cyclic anhydrides of boronic acids, represent a unique class of organoboron compounds. The introduction of electron-withdrawing substituents, such as 4-fluorophenyl groups, significantly enhances the electrophilicity of the boron centers, rendering the molecule a potent Lewis acid. This document details the structural rationale for this enhanced acidity, presents rigorous experimental and computational methodologies for its quantification, and situates its strength in the context of other common Lewis acids. The protocols and insights provided herein are designed to equip researchers with the foundational knowledge and practical workflows required to accurately characterize and effectively utilize this compound in catalysis and synthetic chemistry.
Introduction: The Significance of Fluorinated Boroxines
Boroxine chemistry, which centers on the six-membered B₃O₃ ring, has evolved significantly since its inception. These structures are isoelectronic with benzene, featuring a planar geometry and vacant p-orbitals on the boron atoms, which are fundamental to their Lewis acidic character.[1] The formation of a boroxine ring is a reversible dehydration process from three equivalents of the corresponding boronic acid.[2][3]
The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal and materials chemistry, imparting profound changes to electronic properties, stability, and reactivity.[2] In the context of boroxines, appending fluorinated aryl groups directly to the boron atoms serves as a powerful strategy for modulating Lewis acidity. The potent electron-withdrawing nature of the 4-fluorophenyl substituent in 2,4,6-Tris(4-fluorophenyl)boroxine creates highly electrophilic boron centers, enhancing their ability to accept electron pairs from Lewis bases.[2] This amplified Lewis acidity makes the compound a subject of significant interest for applications in catalysis, sensing, and the construction of advanced materials.[4][5]
Synthesis and Structural Basis for Lewis Acidity
The primary and most direct route to 2,4,6-Tris(4-fluorophenyl)boroxine is the thermal dehydration of its precursor, 4-fluorophenylboronic acid.[2] This condensation reaction removes three molecules of water to form the stable, six-membered cyclotriboroxane ring. The reaction is an equilibrium that can be driven to completion by removing water, often through azeotropic distillation or by heating in a suitable solvent.[1][2]
Caption: Synthesis of 2,4,6-Tris(4-fluorophenyl)boroxine via dehydration.
The Lewis acidity of this boroxine is a direct consequence of two synergistic structural features:
-
Trigonal Planar Boron Centers: The boron atoms within the B₃O₃ ring possess sp² hybridization, resulting in a vacant p-orbital perpendicular to the plane of the ring. This low-lying unoccupied molecular orbital (LUMO) is the primary site for accepting electron density from a Lewis base.
-
Inductive Electron Withdrawal: The high electronegativity of the fluorine atom on each phenyl ring creates a strong inductive (-I) effect. This effect pulls electron density away from the boron atoms, increasing their partial positive charge and lowering the energy of the LUMO, thereby making them stronger electron acceptors. Computational studies have confirmed that electron-withdrawing substituents enhance the thermodynamic stability and Lewis acidity of arylboroxines.[6][7]
Methodologies for Quantifying Lewis Acidity
A precise understanding of Lewis acidity requires robust quantitative methods. Both experimental and computational techniques are essential for a complete characterization.
Experimental Quantification
The Gutmann-Beckett method is a widely adopted and convenient experimental procedure for assessing the Lewis acidity of molecular species in solution.[8] It utilizes triethylphosphine oxide (Et₃PO) as a sensitive probe molecule, monitored by ³¹P NMR spectroscopy.[9][10]
Principle: The oxygen atom of Et₃PO acts as a Lewis base, coordinating to a Lewis acidic center. This interaction deshields the adjacent phosphorus nucleus, causing a downfield shift (Δδ) in its ³¹P NMR resonance. The magnitude of this shift is directly proportional to the strength of the Lewis acid.[8] The Lewis acidity is expressed as an "Acceptor Number" (AN), a dimensionless value calculated from the observed chemical shift.
References
- 1. shsu-ir.tdl.org [shsu-ir.tdl.org]
- 2. benchchem.com [benchchem.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. lookchem.com [lookchem.com]
- 5. Tris(2,4,6‐trifluorophenyl)borane: An Efficient Hydroboration Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Favoring heterotrimeric boroxine formation using an internal Lewis base: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 10. magritek.com [magritek.com]
Theoretical Insights into the Electronic Structure of Fluorophenyl Boroxines: A Computational Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive exploration of the theoretical underpinnings of fluorophenyl boroxines, a class of compounds with significant potential in materials science and medicinal chemistry. We delve into the fundamental electronic structure of the boroxine core and analyze the nuanced effects of fluorine substitution at the ortho, meta, and para positions of the phenyl rings. This document serves as a practical manual for researchers, detailing a robust computational workflow using Density Functional Theory (DFT) to predict and analyze the geometric and electronic properties of these molecules. By elucidating the relationship between electronic structure, Lewis acidity, and intermolecular interactions, we bridge the gap between theoretical calculations and rational drug design, offering field-proven insights for professionals in drug development.
Introduction: The Convergence of Boron Chemistry and Fluorine Science
Boroxines, the cyclotrimeric anhydrides of boronic acids, are planar, six-membered rings (B₃O₃) isoelectronic to benzene.[1] While their aromaticity has been a subject of debate, it is accepted that they possess unique electronic characteristics stemming from the interplay between the electron-rich oxygen atoms and the vacant p-orbitals of the boron atoms.[2] This inherent Lewis acidity is a cornerstone of their chemical reactivity and utility.[3]
The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and membrane permeability.[4] When applied to the phenyl substituents of boroxines, fluorine atoms act as powerful electronic modulators. Their strong inductive effect significantly influences the electron density distribution across the entire molecule, directly impacting the Lewis acidity of the boron centers.[3][4] Understanding these electronic perturbations is critical, as the boron atom's electrophilicity is central to the mechanism of action for many boron-containing drugs, which often involves the formation of reversible covalent bonds with biological targets.[1][5]
Theoretical and computational studies provide an indispensable toolkit for rationally designing and screening these compounds before committing to costly synthesis.[6] By employing quantum chemical methods like Density Functional Theory (DFT), we can accurately predict molecular geometries, frontier molecular orbital energies (HOMO-LUMO), and molecular electrostatic potential (MEP) surfaces.[7][8] These calculated parameters provide a quantitative basis for understanding the structure-activity relationships that govern the efficacy of fluorophenyl boroxines as potential therapeutic agents.
The Boroxine Core: An Electron-Deficient Scaffold
The foundational B₃O₃ ring of a boroxine is a planar heterocycle characterized by trigonal planar geometry at each boron atom.[2] The bonding within the ring is comprised of strong B-O covalent bonds that exhibit partial double bond character.[9] This structure is isoelectronic to benzene, but with significant differences in electron distribution. The vacant p-orbital on each boron atom makes the ring electron-deficient and susceptible to nucleophilic attack, a property that defines its Lewis acidic nature.[1] This inherent electrophilicity is the primary driver for its interactions with Lewis bases and its potential to engage with nucleophilic residues in biological systems.
Caption: General structure of a tris(fluorophenyl)boroxine molecule.
The Impact of Fluorophenyl Substitution
The position of the fluorine atom on the phenyl ring—ortho, meta, or para—creates distinct electronic isomers with differing properties. This is due to the interplay of the electron-withdrawing inductive effect and the electron-donating resonance (mesomeric) effect of the fluorine substituent.
Isomeric Considerations
-
Para-substitution: The fluorine atom is positioned to exert its maximum resonance effect, donating electron density to the ring, which partially counteracts its strong inductive effect.
-
Meta-substitution: The resonance effect is negligible from the meta position. Therefore, the strong electron-withdrawing inductive effect dominates, leading to the most significant electron withdrawal from the phenyl ring.
-
Ortho-substitution: This position experiences a strong inductive effect. However, steric hindrance and the potential for through-space interactions between the fluorine and the boron center can lead to unique geometric and electronic consequences that may quench reactivity.[10]
Influence on Electronic Properties
The electronic properties, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are critically affected by the fluorine's position. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical reactivity and kinetic stability.[11] A smaller gap generally implies higher reactivity.
The electron-withdrawing nature of fluorine is expected to lower the energies of both HOMO and LUMO orbitals compared to the unsubstituted phenylboroxine. The magnitude of this shift depends on the isomer. The meta-substituted isomer, dominated by induction, is predicted to have the lowest HOMO and LUMO energies, reflecting a more electron-deficient system.
Molecular Electrostatic Potential (MEP) and Lewis Acidity
The MEP surface visually represents the charge distribution and is used to predict sites for electrophilic and nucleophilic attack.[12] For fluorophenyl boroxines, the most positive potential (electron-deficient region) is expected around the boron atoms. Fluorine substitution, particularly at the meta and para positions, enhances the positive potential at the boron centers, thereby increasing their Lewis acidity. This heightened acidity is crucial for the molecule's ability to interact with biological nucleophiles, such as the hydroxyl groups of serine residues in proteasomes.[1]
| Property | Ortho-Fluorophenyl Boroxine | Meta-Fluorophenyl Boroxine | Para-Fluorophenyl Boroxine | Rationale |
| Dominant Effect | Inductive & Steric | Inductive | Inductive & Resonance | The position of the fluorine atom dictates the balance between its electron-withdrawing inductive effect and its electron-donating resonance effect.[4][10] |
| Predicted HOMO Energy | Higher | Lowest | Intermediate | The dominant inductive effect in the meta isomer strongly lowers orbital energies. Resonance in the para isomer partially counteracts this, raising the HOMO energy relative to meta.[11] |
| Predicted LUMO Energy | Higher | Lowest | Intermediate | A similar trend is expected for the LUMO, as the overall electron-withdrawing character influences all frontier orbitals. |
| Predicted ΔE (HOMO-LUMO) | Largest | Smallest | Intermediate | Steric effects in the ortho isomer can disrupt planarity, potentially reducing conjugation and increasing the energy gap. The highly electron-deficient meta isomer is expected to be the most reactive.[10] |
| Predicted Lewis Acidity | Lowest | Highest | High | The meta isomer's purely inductive withdrawal maximally enhances the boron's electrophilicity. Steric hindrance in the ortho isomer can impede access to the Lewis acidic site.[10] |
| Caption: Illustrative comparison of the predicted electronic properties of fluorophenyl boroxine isomers based on established chemical principles. |
Computational Methodology: A Practical Protocol
To obtain reliable theoretical data, a well-defined computational protocol is essential. Density Functional Theory (DFT) offers a robust balance of accuracy and computational cost for systems of this size.[7] The B3LYP functional is a widely used hybrid functional that often provides reliable geometries and electronic properties for organic and organometallic compounds.[13]
Caption: Computational workflow for analyzing fluorophenyl boroxines.
Step-by-Step Computational Protocol
| Step | Action | Method/Basis Set | Purpose |
| 1 | Structure Preparation | Molecular builder (e.g., GaussView) | Draw the 3D structure of the tris(fluorophenyl)boroxine isomer (ortho, meta, or para) as the input geometry. |
| 2 | Geometry Optimization | DFT: B3LYP/6-311++G(d,p) | To find the lowest energy conformation (the most stable structure) of the molecule. The 6-311++G(d,p) basis set is robust for capturing electronic effects.[2][7] |
| 3 | Frequency Analysis | DFT: B3LYP/6-311++G(d,p) | To verify that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to obtain theoretical vibrational spectra. |
| 4 | Property Calculation | DFT: B3LYP/6-311++G(d,p) | Perform a single-point energy calculation on the optimized geometry to derive electronic properties from the resulting wavefunction file. |
| 5 | Data Analysis | Post-processing software | Extract HOMO/LUMO energies, generate the MEP surface, and calculate atomic charges (e.g., Mulliken or Natural Bond Orbital) to quantify electronic distribution. |
Rationale for Method Selection
-
DFT (B3LYP): This level of theory has demonstrated high reliability in predicting the geometries and electronic properties of various organic molecules, making it a standard choice for such investigations.[2][13]
-
6-311++G(d,p) Basis Set: This is a Pople-style triple-zeta basis set. The diffuse functions (++) are crucial for accurately describing the behavior of lone-pair electrons (on oxygen and fluorine), and the polarization functions (d,p) are necessary for describing the anisotropic shape of electron clouds in bonding environments.
Connecting Electronic Structure to Function in Drug Development
The ultimate goal of these theoretical studies is to establish a clear link between the calculated electronic properties and the potential pharmacological activity of the molecule.
Lewis Acidity and Target Engagement
The primary mechanism for many boron-based drugs, such as the proteasome inhibitor bortezomib, involves the Lewis acidic boron atom forming a reversible covalent bond with a key nucleophilic residue (e.g., the N-terminal threonine) in the target enzyme's active site.[1] The enhanced Lewis acidity of fluorophenyl boroxines, predicted by MEP analysis, suggests a stronger interaction with such targets. A higher positive electrostatic potential on the boron atoms would facilitate nucleophilic attack, potentially leading to lower inhibition constants (Kᵢ) and greater potency.
Non-covalent Interactions and Specificity
While the B-N or B-O bond is key, specificity and overall binding affinity are also governed by a network of non-covalent interactions between the drug and the protein.[14] The fluorophenyl rings can participate in various aromatic interactions (π-π, cation-π) within the binding pocket.[14] The fluorine atoms themselves can act as weak hydrogen bond acceptors. Computational analysis of the MEP surface helps identify regions on the molecule that are favorable for these types of stabilizing interactions, guiding the design of derivatives with improved target specificity.
Caption: Linking electronic properties to the mechanism of drug action.
Summary and Future Outlook
This guide has outlined the critical role of theoretical studies in understanding the electronic structure of fluorophenyl boroxines. By leveraging established computational protocols, researchers can effectively predict how fluorine substitution at different positions on the phenyl ring modulates the molecule's geometry, electronic landscape, and Lewis acidity. The insights gained from DFT calculations—from HOMO-LUMO gaps to MEP surfaces—provide a rational foundation for designing next-generation boroxine derivatives.
The future of this field lies in integrating these theoretical predictions with experimental validation. Future work should focus on synthesizing the specific ortho, meta, and para isomers and correlating their calculated properties with experimentally determined reactivity, enzyme inhibition assays, and cell-based studies. Furthermore, advanced computational techniques such as Quantum Mechanics/Molecular Mechanics (QM/MM) and molecular dynamics simulations can be employed to model the dynamic interactions of these compounds within a solvated, flexible biological target, offering an even more precise understanding of their therapeutic potential.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajchem-a.com [ajchem-a.com]
- 3. Synthesis and lewis acidity of fluorinated triaryl borates - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Computational study of molecular electrostatic potential, drug likeness screening and structure-activity/property relationships of thiazolidine-2,4-dione derivatives (2016) | S. Medjahed | 21 Citations [scispace.com]
- 5. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ajchem-a.com [ajchem-a.com]
- 8. HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA molecule [ouci.dntb.gov.ua]
- 9. Computational studies of lewis acidity and basicity in frustrated lewis pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring structural and electronic effects in three isomers of tris{bis(trifluoromethyl)phenyl}borane: towards the combined electrochemical-frustrated Lewis pair activation of H2 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Non-covalent interactions with aromatic rings: current understanding and implications for rational drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: 2,4,6-Tris(4-fluorophenyl)boroxin for Robust and Efficient Biaryl Synthesis via Suzuki-Miyaura Coupling
Audience: Researchers, scientists, and drug development professionals.
Introduction
The biaryl motif is a cornerstone in modern molecular design, featuring prominently in pharmaceuticals, agrochemicals, and advanced organic materials.[1] Its synthesis has been revolutionized by the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method valued for its high efficiency, functional group tolerance, and mild conditions.[2][3] The choice of the organoboron reagent is critical for the success of this transformation. While boronic acids are widely used, they can suffer from instability, including a propensity for protodeboronation and difficulty in handling.[4][5]
2,4,6-Tris(4-fluorophenyl)boroxin emerges as a superior alternative. As the stable, crystalline cyclic anhydride of 4-fluorophenylboronic acid, it offers significant advantages in storage, handling, and stoichiometric precision.[5][6][7] This guide provides an in-depth exploration of its application, detailing the mechanistic rationale, field-proven protocols, and expert insights for its successful integration into biaryl synthesis workflows.
The Reagent: Properties and Strategic Advantages
This compound is a cyclic anhydride formed from the dehydration of three molecules of 4-fluorophenylboronic acid.[6] This structure imparts unique properties that make it an exceptional reagent for introducing the valuable 4-fluorophenyl moiety.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 448-59-9 | [8][9] |
| Molecular Formula | C₁₈H₁₂B₃F₃O₃ | [9][10] |
| Molecular Weight | 365.71 g/mol | [10] |
| Appearance | White to off-white crystalline powder | [7] |
| Melting Point | 261-263 °C | [10] |
| Synonyms | 4-Fluorophenylboronic Anhydride, Tris(4-fluorophenyl)cyclotriboroxane | [7] |
Key Advantages Explained:
-
Enhanced Stability and Shelf-Life: Boronic acids are susceptible to decomposition over time, particularly protodeboronation, where the carbon-boron bond is cleaved.[4] The boroxin structure provides a significant stability enhancement, making it resistant to degradation during storage and ensuring consistent reactivity.[5] This reliability is critical for reproducible experimental outcomes.
-
Stoichiometric Precision: As a well-defined, non-hygroscopic crystalline solid, the boroxin can be weighed with high accuracy. This eliminates the uncertainties associated with impure or hydrated boronic acids, ensuring precise control over reaction stoichiometry.
-
Optimized Reactivity: The electron-withdrawing nature of the fluorine atoms on the phenyl rings increases the Lewis acidity of the boron centers.[11] This electronic modification can accelerate the formation of the key tetracoordinate boronate intermediate required for the transmetalation step in the catalytic cycle, potentially leading to faster reaction rates and higher yields compared to non-fluorinated analogs.[11][12]
-
Facilitating Drug Discovery: The 4-fluorophenyl group is a privileged moiety in medicinal chemistry. Fluorine substitution can enhance metabolic stability, improve binding affinity, and modulate lipophilicity.[13] This reagent provides a direct and reliable route to incorporate this critical functional group into drug candidates and other high-value molecules.[14]
The Underlying Chemistry: Mechanism of Action
The efficacy of this compound lies in its role within the Suzuki-Miyaura catalytic cycle. The reaction is a complex, multi-step process orchestrated by a palladium catalyst.[15] The boroxin itself is a pro-reagent that, under the reaction conditions, generates the active boronic acid species in situ.
The generally accepted mechanism involves three primary stages:[15][16][17]
-
Oxidative Addition: A low-valent Palladium(0) complex, the active catalyst, inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a square-planar Palladium(II) intermediate.
-
Transmetalation: This is the crucial C-C bond-forming precursor step. The boroxin is hydrolyzed by the aqueous base (e.g., K₃PO₄, Cs₂CO₃) to form 4-fluorophenylboronic acid, which is then converted to a highly nucleophilic tetracoordinate "ate" complex (a boronate).[3][16] This boronate transfers the 4-fluorophenyl group to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are expelled from the coordination sphere, forming the desired biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[16][17]
Experimental Protocols
The following protocols are designed to be robust and adaptable. Adherence to an inert atmosphere is critical for success, as oxygen can deactivate the Pd(0) catalyst.
Protocol 3.1: General Procedure for Biaryl Synthesis
This protocol describes the coupling of an aryl bromide with this compound.
Materials & Equipment:
-
Schlenk flask or microwave vial with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen) with manifold
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware
-
TLC plates and LC-MS for reaction monitoring
-
Silica gel for column chromatography
Reagents:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
This compound (0.34 mmol, 1.02 equiv. of Ar-B)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 mmol)
-
Degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v, 5 mL)
Step-by-Step Methodology:
-
Vessel Preparation: To a dry Schlenk flask containing a stir bar, add the aryl halide (1.0 mmol), this compound (124 mg, 0.34 mmol), and the base (e.g., K₃PO₄, 425 mg, 2.0 mmol).
-
Inerting: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with inert gas (Argon or Nitrogen). Repeat this cycle at least three times to ensure an oxygen-free atmosphere.[2]
-
Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 29 mg, 0.025 mmol). Subsequently, add the degassed solvent mixture (5 mL) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.[2]
-
Monitoring: Monitor the reaction's progress periodically by taking small aliquots (via syringe) and analyzing them by TLC or LC-MS until the starting aryl halide is consumed (typically 2-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[2]
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure biaryl product.
Table 2: Representative Suzuki-Miyaura Coupling Scope (Yields are illustrative and depend on specific substrates and optimized conditions)
| Entry | Aryl Halide Partner | Product | Typical Yield (%) |
| 1 | 4-Bromoanisole | 4-Fluoro-4'-methoxybiphenyl | 85-95 |
| 2 | 3-Bromopyridine | 3-(4-Fluorophenyl)pyridine | 70-85 |
| 3 | 1-Bromo-4-nitrobenzene | 4-Fluoro-4'-nitrobiphenyl | 90-98 |
| 4 | 2-Bromotoluene | 4-Fluoro-2'-methylbiphenyl | 75-90 |
Troubleshooting and Key Considerations
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Deactivated Catalyst: Oxygen contamination. 2. Insufficient Base: Incomplete formation of the active boronate. 3. Low Temperature: Insufficient energy for oxidative addition or other steps. | 1. Ensure a rigorously inert atmosphere. Use freshly degassed solvents. 2. Use a stronger base (Cs₂CO₃ > K₃PO₄) or increase stoichiometry to 3.0 equivalents. 3. Increase reaction temperature in 10 °C increments. |
| Significant Homocoupling of Aryl Halide | Palladium catalyst system promotes self-coupling. | Screen different phosphine ligands (e.g., bulky, electron-rich ligands like SPhos or XPhos) or use a different palladium precatalyst (e.g., Pd₂(dba)₃). |
| Protodeboronation (Aryl-H instead of Aryl-Aryl') | 1. Reaction time too long. 2. Excess water or overly harsh basic conditions. | 1. Monitor the reaction closely and stop it once the starting material is consumed. 2. Reduce the amount of water in the solvent system or use a milder base like K₂CO₃. The boroxin is generally stable, but the in situ generated boronic acid can still degrade.[4] |
| Difficulty in Purification | Residual palladium catalyst or ligand byproducts co-eluting with the product. | Pass the crude product through a short plug of silica or a dedicated palladium scavenger resin before final column chromatography. |
Conclusion
This compound stands out as a highly practical and efficient reagent for the synthesis of 4-fluorophenyl-containing biaryls. Its superior stability, handling characteristics, and stoichiometric reliability address common challenges associated with traditional boronic acids. By understanding the mechanistic principles and employing robust, optimized protocols, researchers in drug development and materials science can confidently leverage this reagent to accelerate the discovery and production of novel, high-value molecules.
References
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | 448-59-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. This compound | 448-59-9 | TCI AMERICA [tcichemicals.com]
- 9. scbt.com [scbt.com]
- 10. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. nbinno.com [nbinno.com]
- 12. researchgate.net [researchgate.net]
- 13. Recent Advances in the Construction of Fluorinated Organoboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lookchem.com [lookchem.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Yoneda Labs [yonedalabs.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Pioneering New Frontiers in Materials Science: Application Notes for 2,4,6-Tris(4-fluorophenyl)boroxin
Introduction: 2,4,6-Tris(4-fluorophenyl)boroxin, a versatile organoboron compound, is emerging as a critical building block in the rational design of advanced materials. Its unique trifunctional structure, featuring a planar and rigid boroxine ring decorated with electron-withdrawing fluorophenyl groups, imparts a desirable combination of thermal stability, processability, and specific electronic properties to resultant materials. This guide provides an in-depth exploration of its applications in the synthesis of high-performance polymers for organic electronics and as a functional additive in energy storage, complete with detailed experimental protocols for researchers and materials scientists.
Section 1: Synthesis of Advanced Polymeric Materials via Suzuki-Miyaura Polycondensation
The trifunctional nature of this compound makes it an excellent monomer for creating cross-linked or hyperbranched conjugated polymers through Suzuki-Miyaura cross-coupling reactions. These polymers are of significant interest for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their potential for high thermal stability and tailored optoelectronic properties.
Causality of Experimental Design:
The choice of a palladium catalyst, base, and solvent system is critical for achieving high molecular weight and defect-free polymers. The palladium catalyst, typically in its Pd(0) oxidation state, is essential for the catalytic cycle of oxidative addition, transmetalation, and reductive elimination that drives the carbon-carbon bond formation. A base is required to activate the boroxin, facilitating the transmetalation step. The solvent system must solubilize the monomers, the growing polymer chain, and the inorganic base to ensure a homogeneous reaction medium.
Protocol 1: Synthesis of a Cross-Linked Poly(p-phenylene) Derivative
This protocol outlines a general procedure for the synthesis of a cross-linked poly(p-phenylene) derivative using this compound and a dihaloaromatic comonomer.
Materials:
-
This compound
-
1,4-Dibromo-2,5-dihexylbenzene (or other suitable dihaloaromatic monomer)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous toluene
-
Anhydrous N,N-dimethylformamide (DMF)
-
Methanol
-
Deionized water
Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox, add this compound (1.0 eq), 1,4-dibromo-2,5-dihexylbenzene (1.5 eq), and anhydrous K₂CO₃ (6.0 eq) to a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser.
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the flask.
-
Solvent Addition: Add a degassed 4:1 mixture of anhydrous toluene and anhydrous DMF to the flask to achieve a monomer concentration of approximately 0.1 M.
-
Polymerization: Heat the reaction mixture to 90 °C and stir vigorously under a positive pressure of nitrogen for 48 hours. The formation of a solid polymer may be observed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly pouring the reaction mixture into a stirred solution of methanol.
-
Filter the crude polymer using a Büchner funnel and wash sequentially with deionized water, methanol, and acetone to remove residual catalyst and unreacted monomers.
-
Purify the polymer further by Soxhlet extraction with methanol, acetone, and finally chloroform. The purified polymer is recovered from the chloroform fraction by precipitation into methanol.
-
-
Drying: Dry the final polymer product under vacuum at 60 °C for 24 hours.
Characterization: The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index, and by NMR and FTIR spectroscopy to confirm its chemical structure. Thermal properties can be assessed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Section 2: Application in Organic Light-Emitting Diodes (OLEDs)
The synthesized poly(p-phenylene) derivatives can serve as the emissive layer or host material in OLEDs. The incorporation of the fluorophenyl groups can enhance the electron-accepting properties and improve the charge balance within the device, potentially leading to higher efficiency and stability.
Workflow for OLED Fabrication:
Caption: Workflow for OLED Fabrication and Characterization.
Protocol 2: Fabrication of a Polymer-Based OLED
This protocol provides a general method for the fabrication of a multilayer OLED using the polymer synthesized in Protocol 1.
Materials and Equipment:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Polymer from Protocol 1 dissolved in a suitable solvent (e.g., chlorobenzene)
-
Hole Transport Layer (HTL) material (e.g., 4,4'-Cyclohexylidenebis[N,N-bis(4-methylphenyl)benzenamine] - TAPC)
-
Electron Transport Layer (ETL) material (e.g., 2,2′,2″-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) - TPBi)
-
Electron Injection Layer (EIL) material (e.g., Lithium Fluoride - LiF)
-
Aluminum (Al) for cathode deposition
-
Spin coater
-
High-vacuum thermal evaporator
Procedure:
-
Substrate Preparation:
-
Layer Deposition:
-
Hole Transport Layer (HTL): Spin-coat a solution of TAPC in chlorobenzene onto the ITO substrate and anneal at 100 °C for 10 minutes. The typical thickness is 30-40 nm.
-
Emissive Layer (EML): Spin-coat a solution of the synthesized polymer (from Protocol 1) in chlorobenzene on top of the HTL and anneal. The typical thickness is 50-60 nm.
-
Electron Transport Layer (ETL), Electron Injection Layer (EIL), and Cathode: Transfer the substrates to a high-vacuum thermal evaporator. Sequentially deposit TPBi (ETL, ~30 nm), LiF (EIL, ~1 nm), and Al (cathode, ~100 nm) at a pressure below 5 x 10⁻⁶ Torr.[1]
-
-
Encapsulation: Encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy to prevent degradation from atmospheric moisture and oxygen.
-
Characterization:
-
Measure the electroluminescence spectra using a spectroradiometer.
-
Determine the current-voltage-luminance (I-V-L) characteristics using a source meter and a photometer.
-
Calculate the external quantum efficiency (EQE), power efficiency, and luminous efficacy from the I-V-L data.
-
Section 3: High-Performance Lithium-Ion Battery Electrolyte Additive
This compound has shown significant promise as a film-forming electrolyte additive for high-voltage lithium-ion batteries.[2] It can be preferentially oxidized on the cathode surface to form a stable and ionically conductive cathode-electrolyte interphase (CEI).
Mechanism of Action:
The boroxine additive forms a protective layer on the cathode, which suppresses the continuous decomposition of the electrolyte at high potentials. This leads to improved cycling stability and rate capability. The fluorine and boron-rich CEI layer can also scavenge detrimental species like HF in the electrolyte.
Protocol 3: Preparation and Testing of a Li-ion Battery with the Additive
This protocol details the preparation of an electrolyte containing this compound and the assembly and testing of a coin cell.
Materials:
-
Battery-grade electrolyte: 1 M LiPF₆ in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC) (1:1 v/v)
-
This compound
-
LiCoO₂ (or other high-voltage cathode material)
-
Lithium metal foil (anode)
-
Celgard separator
-
CR2032 coin cell components
-
Glovebox with an argon or nitrogen atmosphere
-
Battery cycler
Procedure:
-
Electrolyte Preparation:
-
Inside an argon-filled glovebox, dissolve a specific weight percentage (e.g., 1 wt%) of this compound into the baseline electrolyte (1 M LiPF₆ in EC/DMC).
-
Stir the solution overnight to ensure complete dissolution.
-
-
Coin Cell Assembly:
-
Assemble CR2032 coin cells in the glovebox using the LiCoO₂ cathode, lithium metal anode, and Celgard separator.
-
Add a few drops of the prepared electrolyte (with or without the additive for comparison) to saturate the separator and electrodes.
-
-
Electrochemical Testing:
-
Age the cells for 24 hours to ensure complete wetting of the electrodes.
-
Perform electrochemical tests using a battery cycler. This typically includes:
-
Formation cycles: Cycle the cells at a low C-rate (e.g., C/10) for the first few cycles to form a stable SEI and CEI.
-
Cycling performance: Cycle the cells at a higher C-rate (e.g., 1C) for an extended number of cycles to evaluate capacity retention.
-
Rate capability: Test the cell performance at various C-rates (e.g., from C/5 to 5C).
-
Cyclic Voltammetry (CV): Perform CV to study the electrochemical behavior of the electrolyte and the effect of the additive on the redox reactions.
-
-
Expected Performance Enhancement with this compound Additive:
| Performance Metric | Baseline Electrolyte | Electrolyte with Additive |
| Capacity Retention | Lower | Significantly Higher |
| Coulombic Efficiency | Lower | Higher and more stable |
| Interfacial Impedance | Increases significantly with cycling | Stabilized at a lower value |
Section 4: Potential Application in Fluorescent Sensors
Arylboronic acids and their derivatives are known to interact with diols, such as saccharides, leading to changes in their fluorescence properties.[3] While specific protocols for using this compound as a fluorescent sensor are not yet widely established, its structure suggests potential in this area. The boroxine ring can act as a recognition site, and its interaction with analytes could modulate the fluorescence of an attached fluorophore or the intrinsic fluorescence of a polymer incorporating this unit.
Conceptual Framework for a Fluorescent Sensor:
Caption: Conceptual Mechanism of a Boroxin-Based Fluorescent Sensor.
Further research is encouraged to explore the synthesis of fluorescent polymers incorporating this compound and to investigate their sensing capabilities for various analytes.
References
Application Notes & Protocols: Enhancing High-Voltage Battery Performance with 2,4,6-Tris(4-fluorophenyl)boroxin as an Electrolyte Additive
Introduction: The Imperative for Advanced Electrolyte Engineering
The pursuit of higher energy density in lithium-ion batteries (LIBs) invariably leads to strategies involving higher charging cutoff voltages. However, operating at potentials above 4.3 V (vs. Li/Li⁺) introduces significant material and electrochemical challenges. At these elevated voltages, conventional carbonate-based electrolytes undergo severe oxidative decomposition on the cathode surface. This degradation consumes the electrolyte, corrodes the cathode material, and forms an unstable, high-impedance cathode electrolyte interphase (CEI). The consequences are rapid capacity fading, poor cycling stability, and safety concerns, particularly at elevated temperatures.
A highly effective and economically viable strategy to overcome these limitations is the incorporation of functional electrolyte additives. These molecules, added in small quantities (typically ≤2 wt%), are designed to preferentially react at the electrode-electrolyte interface to form a stable and ionically conductive passivation layer. This guide provides a detailed overview and experimental protocols for the application of 2,4,6-Tris(4-fluorophenyl)boroxin (PFTB) , a specialized boroxine-based additive, to stabilize the interface of high-voltage cathodes and enhance overall battery performance.
Rationale for this compound (PFTB)
PFTB is a unique organoboron compound featuring a six-membered boroxine ring (B₃O₃) with three 4-fluorophenyl groups attached to the boron atoms. This structure imparts a combination of properties that make it an exceptional candidate for a high-voltage electrolyte additive:
-
Lewis Acidity: The electron-deficient boron centers in the boroxine ring act as Lewis acids. This allows them to function as anion receptors or scavengers for deleterious species generated from the decomposition of lithium hexafluorophosphate (LiPF₆), such as hydrogen fluoride (HF) and phosphorus pentafluoride (PF₅)[1].
-
Preferential Oxidation: Computational calculations show that PFTB possesses a lower Highest Occupied Molecular Orbital (HOMO) energy level compared to common electrolyte solvents like ethylene carbonate (EC) and dimethyl carbonate (DMC)[2]. This ensures it will be oxidized on the cathode surface before the bulk electrolyte, forming a protective CEI layer at the onset of charging.
-
Fluorine and Boron Richness: The presence of both fluorine and boron allows for the in-situ formation of a robust, inorganic-rich CEI composed of stable compounds like lithium fluoride (LiF) and lithium borates (LiBₓOᵧ)[2][3]. These components are known to enhance the mechanical and thermal stability of the protective interphase[3][4].
The primary function of PFTB is to engineer a stable CEI that physically separates the reactive cathode surface from the bulk electrolyte, thereby suppressing parasitic side reactions while facilitating efficient Li⁺ transport.
Mechanism of Action: Interphase Engineering
The performance enhancement endowed by PFTB is rooted in its ability to form a multi-component, stable CEI on the cathode surface during the initial charging cycles.
-
Initial Oxidation: As the cell voltage increases, PFTB molecules are electrochemically oxidized on the cathode surface due to their relatively low HOMO energy[2].
-
Decomposition and Film Formation: This oxidation leads to the decomposition of the PFTB structure. The fluorophenyl groups and the boroxine ring break down to form a robust passivation layer.
-
Composition of the CEI: The resulting CEI is a composite film rich in boron and fluorine species. X-ray Photoelectron Spectroscopy (XPS) analyses have confirmed that this layer is primarily composed of LiF and LiBₓOᵧ[2][3]. LiF provides excellent thermal stability and homogeneity, while the lithium borate component contributes mechanical robustness[3].
-
Anion Trapping: Concurrently, the Lewis acidic nature of PFTB and its decomposition products helps to trap and immobilize detrimental anions like PF₆⁻ decomposition byproducts, further preventing electrolyte degradation and cathode corrosion[5][6][7].
This engineered CEI effectively mitigates the continuous decomposition of the electrolyte, preserves the structural integrity of the cathode material, and maintains low interfacial impedance over extended cycling[2].
Performance Enhancements with PFTB Additive
The effective formation of a stable CEI translates directly into measurable improvements in battery performance, particularly under challenging high-voltage conditions.
| Performance Metric | Cathode Material | Voltage Window | Additive Conc. | Key Improvement | Reference |
| Capacity Retention | LiNi₀.₈Co₀.₁Mn₀.₁O₂ (NCM811) | 3.0 - 4.5 V | 1.0 wt% | 81.8% retention after 100 cycles | [2] |
| Capacity Retention | LiNi₀.₈Co₀.₁Mn₀.₁O₂ (NCM811) | 3.0 - 4.4 V | 1.0 wt% | 80.4% retention after 100 cycles | [2] |
| High-Temp. Performance | LiCoO₂ (LCO) | up to 4.6 V | Not Specified | 73.6% retention after 100 cycles at 70 °C | [3] |
| High-Voltage Cycling | LiCoO₂ (LCO) | up to 4.6 V | Not Specified | 91.9% retention after 200 cycles | [3] |
Note: The study on 2,4,6‐tris(3,4,5‐trifluorophenyl)boroxin (TTFPB), a closely related compound, demonstrates the efficacy of the fluorinated boroxine structure, with results highly indicative of PFTB's potential.[3]
Experimental Protocols
The following protocols provide a comprehensive guide for researchers to incorporate and evaluate PFTB as an electrolyte additive in a laboratory setting.
Protocol 1: Preparation of PFTB-Containing Electrolyte
This protocol details the preparation of a standard battery electrolyte containing 1.0 wt% PFTB. All procedures must be conducted in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.
Materials & Equipment:
-
This compound (PFTB), battery grade (>98.0%)
-
Battery-grade electrolyte solvent (e.g., Ethylene Carbonate:Dimethyl Carbonate, EC:DMC, 1:1 v/v)
-
Lithium hexafluorophosphate (LiPF₆), battery grade
-
Argon-filled glovebox
-
Analytical balance (±0.1 mg)
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
Procedure:
-
Solvent Preparation: Prepare the required volume of the binary solvent mixture (e.g., 50 mL of EC/DMC 1:1 v/v) in a clean, dry beaker inside the glovebox.
-
Salt Dissolution: Slowly add the pre-weighed LiPF₆ salt to the solvent while stirring to achieve the target concentration (typically 1.0 M). Stir until the salt is completely dissolved. This is the baseline electrolyte .
-
Additive Calculation: Calculate the mass of PFTB required for a 1.0 wt% concentration. For example, for 20 g of baseline electrolyte, 20 g * 0.01 = 0.2 g of PFTB is needed.
-
Additive Dissolution: Add the calculated mass of PFTB to the baseline electrolyte.
-
Homogenization: Stir the solution at room temperature for 2-4 hours or until the PFTB is fully dissolved and the solution is clear and homogeneous.
-
Storage: Store the final electrolyte in a sealed container inside the glovebox, protected from light.
Protocol 2: Coin Cell (CR2032) Assembly
This protocol outlines the assembly of a standard coin cell for electrochemical testing.
Materials & Equipment:
-
Cathode (e.g., NCM811, LCO coated on Al foil)
-
Anode (e.g., Lithium metal foil, graphite coated on Cu foil)
-
Polymer separator (e.g., Celgard 2325)
-
CR2032 coin cell components (casings, spacers, spring)
-
Electrolyte with and without PFTB additive
-
Disc cutters for electrodes and separator
-
Crimping machine
-
Micropipette
Procedure:
-
Electrode/Separator Punching: Inside the glovebox, punch discs of the required diameter (e.g., Cathode: 14 mm, Anode: 16 mm, Separator: 19 mm).
-
Drying: Dry the electrodes and separator under vacuum at an appropriate temperature (e.g., 120 °C for cathode, 70 °C for separator) for at least 12 hours before transferring them into the glovebox.
-
Cell Stacking: Place the cathode disc in the center of the bottom coin cell case.
-
Electrolyte Addition (Cathode): Add a small drop (~20 µL) of the prepared electrolyte onto the cathode surface.
-
Separator Placement: Place the separator disc on top of the wetted cathode.
-
Electrolyte Addition (Separator): Add another drop (~20 µL) of electrolyte to wet the separator completely.
-
Anode Placement: Place the lithium metal or graphite anode on top of the separator.
-
Final Components: Add a spacer and then the spring on top of the anode.
-
Sealing: Carefully place the top cap onto the assembly and transfer the cell to the crimping machine. Crimp the cell with the appropriate pressure to ensure a hermetic seal.
-
Resting: Let the assembled cells rest for at least 12 hours at room temperature to ensure complete wetting of the electrodes.
Protocol 3: Electrochemical Evaluation Workflow
This workflow is designed to comprehensively assess the impact of the PFTB additive.
Step-by-Step Methodologies:
-
Formation Cycling:
-
Objective: To form the initial, stable CEI and Solid Electrolyte Interphase (SEI).
-
Procedure: Cycle the cells at a very low C-rate (e.g., C/20 or C/10) for the first 2-3 cycles within the designated voltage window (e.g., 3.0 - 4.5 V).
-
-
Cyclic Voltammetry (CV):
-
Objective: To identify the oxidation potential of the PFTB additive and confirm it is lower than that of the baseline electrolyte.
-
Procedure: In a three-electrode cell or a standard coin cell, sweep the potential at a slow scan rate (e.g., 0.1 mV/s) for 3-5 cycles. An oxidative peak should appear in the PFTB-containing cell that is absent in the baseline cell, corresponding to the decomposition and CEI formation.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Objective: To quantify the interfacial resistance and its evolution during cycling. A stable CEI should result in a lower and more stable charge-transfer resistance.
-
Procedure: Perform EIS measurements on the cells before and after formation, and after extended cycling. A typical frequency range is 100 kHz to 100 mHz with a 5-10 mV AC amplitude.
-
-
Long-Term Galvanostatic Cycling:
-
Objective: To evaluate the core performance metrics of capacity retention and coulombic efficiency.
-
Procedure: Cycle the cells at a moderate to high C-rate (e.g., C/2 to 1C) for an extended number of cycles (100+). Plot capacity and coulombic efficiency versus cycle number to compare the stability of cells with and without the additive.
-
Conclusion and Outlook
This compound has demonstrated significant potential as a high-performance electrolyte additive for stabilizing high-voltage lithium-ion batteries. Its unique ability to undergo preferential oxidation to form a robust, B- and F-rich CEI effectively suppresses parasitic reactions, leading to remarkable improvements in capacity retention, cycling stability, and high-temperature performance. The protocols outlined in this guide provide a standardized framework for researchers to validate and explore the benefits of PFTB in various battery chemistries. Future research may focus on optimizing the additive concentration, exploring synergies with other additives, and extending its application to next-generation battery systems such as lithium-metal and solid-state batteries.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. "Boron-Based Anion Receptors in Lithium-Ion and Metal-Air Batteries" by Prakash Reddy, Mario G. Blanco et al. [scholarsmine.mst.edu]
Introduction: The Strategic Value of Fluorinated Boroxines in Cross-Coupling
As a Senior Application Scientist, this guide provides a detailed exploration of the experimental setup for Suzuki-Miyaura cross-coupling reactions utilizing fluorinated boroxines. This application note is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.
The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1][2] Judicious placement of fluorine atoms can profoundly enhance a molecule's pharmacological profile by improving metabolic stability, modulating lipophilicity, and increasing binding affinity to target proteins.[1] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for constructing carbon-carbon bonds, particularly the biaryl linkages prevalent in many pharmaceutical agents.[3][4]
While boronic acids are the most common organoboron partner in these reactions, they often exist in equilibrium with their cyclic trimers, known as boroxines.[5][6] Fluorinated boroxines, the focus of this guide, serve as stable, solid, and easily handleable surrogates for their corresponding boronic acids. Their use can circumvent issues related to the instability and difficult purification of some electron-deficient heteroaryl and aryl boronic acids, which are prone to protodeboronation.[5] Understanding the nuances of their reactivity and the optimal conditions for their use is critical for leveraging their full synthetic potential.
Reaction Mechanism: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[7][8] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition : The cycle begins with the insertion of a coordinatively unsaturated Pd(0) species into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide), forming a Pd(II) complex.[7][8]
-
Transmetalation : This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. The boroxine, in equilibrium with the boronic acid, is activated by a base. The base facilitates the formation of a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻), which then undergoes ligand exchange with the halide on the Pd(II) complex.[9] The electron-withdrawing nature of fluorine atoms on the boroxine can influence the rate of this step.
-
Reductive Elimination : The final step involves the coupling of the two organic partners attached to the palladium center. This forms the desired C-C bond and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7][8]
References
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. organicreactions.org [organicreactions.org]
- 4. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
Application Note: Derivatization of Amines with 2,4,6-Tris(4-fluorophenyl)boroxin for Enhanced Analytical Detection
Introduction: The Analytical Challenge of Amines and the Role of Derivatization
Amines are a critical class of organic compounds, fundamental to pharmaceuticals, agrochemicals, and biological systems. However, their analysis often presents significant challenges. Many primary and secondary amines exhibit high polarity, low volatility, and lack a strong chromophore, which complicates their separation and detection by common analytical techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) with UV-Vis detection.[1][2] Derivatization is a powerful strategy to overcome these limitations by chemically modifying the analyte to enhance its physicochemical properties for analysis.[2][3] This process can increase volatility and thermal stability for GC analysis, or introduce a chromophoric or fluorophoric tag for sensitive HPLC detection.[4][5]
This application note details a novel approach for the derivatization of primary and secondary amines using 2,4,6-Tris(4-fluorophenyl)boroxin. This reagent offers a unique pathway to creating stable, readily analyzable derivatives, leveraging the versatile chemistry of boronic acids.
The Reagent: this compound
This compound is the anhydride of 4-fluorophenylboronic acid. In the presence of water, it exists in a reversible equilibrium with its corresponding boronic acid.[6] This dynamic nature is central to its reactivity. The boronic acid moiety is a Lewis acid, capable of interacting with nucleophiles like amines. The fluorine atoms on the phenyl rings enhance the Lewis acidity of the boron center, potentially increasing its reactivity towards amines.
Proposed Reaction Mechanism: Formation of Aminoborane Adducts
The derivatization of amines with this compound is proposed to proceed via a condensation reaction between the amine and the 4-fluorophenylboronic acid, which is in equilibrium with the boroxin. This reaction results in the formation of a stable B-N bond with the elimination of water. For primary amines, this can proceed to form a three-coordinate aminoborane or potentially further react depending on stoichiometry. Secondary amines would form a corresponding aminoborane adduct.
The key steps of the proposed mechanism are:
-
Hydrolysis of Boroxin: The this compound reagent hydrolyzes in the presence of trace water to form 4-fluorophenylboronic acid.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electron-deficient boron atom of the boronic acid.
-
Formation of a Tetrahedral Intermediate: A tetrahedral "ate" complex is formed.
-
Dehydration: Under dehydrating conditions, a molecule of water is eliminated to form the stable B-N covalent bond. The removal of water is crucial to drive the equilibrium towards the product.[7][8]
References
- 1. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective synthesis of α-aminoboronates by NiH-catalysed asymmetric hydroamidation of alkenyl boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanistic insights into boron-catalysed direct amidation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereospecific Enzymatic Conversion of Boronic Acids to Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: 2,4,6-Tris(4-fluorophenyl)boroxin as a Strategic Reagent for the Synthesis of Fluorinated Pharmaceutical Intermediates
Abstract & Introduction
The strategic incorporation of fluorine into active pharmaceutical ingredients (APIs) is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, binding affinity, and pharmacokinetic profiles.[1] The 4-fluorophenyl moiety, in particular, is a privileged structural motif found in numerous blockbuster drugs. 2,4,6-Tris(4-fluorophenyl)boroxin, the cyclic anhydride of 4-fluorophenylboronic acid, has emerged as a highly effective and practical reagent for introducing this critical group, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3]
This application note provides an in-depth guide for researchers, chemists, and drug development professionals on the use of this compound. We will explore the causality behind its advantages over the corresponding monomeric boronic acid, detail its application in the synthesis of key pharmaceutical intermediates, and provide robust, field-tested protocols for its successful implementation.
Reagent Profile and Strategic Advantages
This compound is a white, crystalline solid that serves as a stable and efficient source of the 4-fluorophenyl nucleophile in cross-coupling reactions.[4] It is formed by the dehydration of three molecules of 4-fluorophenylboronic acid.[5] While it is often used interchangeably with its boronic acid counterpart, the boroxin form presents several distinct advantages in a practical laboratory setting.
2.1 Causality of Enhanced Stability and Handling Boronic acids have an inherent propensity to undergo protodeboronation and oxidative decomposition. The cyclic boroxin structure offers enhanced stability, making it less susceptible to degradation during storage and handling.[6][7] This stability translates to more consistent reaction outcomes and simplifies reagent management, a critical factor in both discovery and process chemistry environments.
2.2 The In Situ Formation of the Active Species A common misconception is that the boroxin itself is the active transmetalating species. In the presence of a base and water, which are standard components of most Suzuki-Miyaura reaction conditions, the boroxin ring readily hydrolyzes to generate three equivalents of the active 4-fluorophenylboronic acid in situ.[8] This controlled, on-demand generation ensures the reactive monomer is available at the point of catalysis, minimizing premature decomposition.
Caption: Decision workflow for selecting the appropriate boron reagent.
Core Application: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the preeminent method for constructing C(sp²)-C(sp²) bonds and is a workhorse reaction in pharmaceutical synthesis.[3][9] this compound is an excellent coupling partner for a wide range of aryl and heteroaryl halides and triflates.
3.1 The Catalytic Cycle The reaction is catalyzed by a Palladium(0) species and involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.
-
Transmetalation: The organic moiety from the boron reagent is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic partners are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Showcase: Synthesis of Key Pharmaceutical Scaffolds
The 4-fluorobiaryl core is central to the structure of many APIs across various therapeutic areas. The use of this compound provides a direct and efficient route to these valuable intermediates.
| Target Intermediate / Scaffold | Coupling Partners | Therapeutic Area of Final API |
| 4-Fluoro-4'-hydroxybiphenyl | 4-Bromophenol + Boroxin | Anti-inflammatory (e.g., Diflunisal derivatives) |
| 2-(4-Fluorophenyl)pyridine | 2-Bromopyridine + Boroxin | CNS disorders, Oncology |
| 5-(4-Fluorophenyl)pyrimidine | 5-Bromopyrimidine + Boroxin | Kinase Inhibitors (Oncology) |
| 3-(4-Fluorophenyl)indole | 3-Bromoindole + Boroxin | Antidepressants, Antimigraine |
| Atorvastatin Side Chain Precursor | Chiral Halide + Boroxin | Cardiovascular (Cholesterol Reduction)[10] |
Detailed Experimental Protocol
This protocol provides a reliable, general method for the Suzuki-Miyaura coupling that can be adapted for various substrates.
Title: General Protocol for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of an Aryl Bromide with this compound.
5.1 Materials & Equipment
-
Reagents:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
This compound (134 mg, 0.37 mmol, 1.1 equiv of 4-F-Ph)
-
Palladium(II) Acetate [Pd(OAc)₂] (2.2 mg, 0.01 mmol, 1 mol%)
-
SPhos (8.2 mg, 0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄), tribasic (425 mg, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Deionized Water (0.5 mL)
-
-
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with reflux condenser
-
Magnetic stirrer and hot plate
-
Inert atmosphere line (Argon or Nitrogen)
-
Standard glassware for work-up and purification
-
5.2 Step-by-Step Methodology
-
Vessel Preparation (The "Why"): To ensure an oxygen-free environment, which is critical for the stability and activity of the Pd(0) catalyst, the reaction vessel is charged with the solid reagents first, then purged with an inert gas.
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the Aryl Bromide (1.0 mmol), this compound (134 mg), Pd(OAc)₂ (2.2 mg), SPhos (8.2 mg), and K₃PO₄ (425 mg).
-
-
Inert Atmosphere (The "Why"): The flask is evacuated and backfilled with inert gas three times to remove all residual oxygen.
-
Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with Argon or Nitrogen. Repeat this cycle two more times.
-
-
Solvent Addition (The "Why"): Solvents must be degassed to remove dissolved oxygen, which can poison the catalyst.
-
Add degassed 1,4-dioxane (5 mL) and deionized water (0.5 mL) via syringe. The water is essential for dissolving the inorganic base and facilitating the hydrolysis of the boroxin to the active boronic acid.
-
-
Reaction Execution (The "Why"): Heating accelerates the rate-limiting steps of the catalytic cycle, typically oxidative addition and reductive elimination.[7]
-
Place the flask in a pre-heated oil bath at 100 °C.
-
Stir the reaction vigorously for 4-12 hours.
-
-
Monitoring (The "Why"): Reaction progress should be monitored to determine the point of completion and avoid potential side reactions from prolonged heating.
-
Monitor the reaction by TLC (e.g., 9:1 Hexanes:Ethyl Acetate) or LC-MS until the starting aryl bromide is consumed.
-
-
Work-up and Extraction (The "Why"): This sequence is designed to quench the reaction, remove the inorganic base and catalyst residues, and isolate the crude organic product.
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification and Characterization (The "Why"): Flash column chromatography is the standard method for purifying non-volatile organic compounds to obtain the final product in high purity.
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.
-
Combine the pure fractions and remove the solvent in vacuo.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvents.3. Base is not strong enough or poorly soluble. | 1. Use fresh catalyst/ligand. Ensure proper inert atmosphere technique.2. Degas solvents thoroughly via sparging or freeze-pump-thaw.3. Switch to a stronger base like Cs₂CO₃ or ensure K₃PO₄ is finely powdered. |
| Significant Homocoupling of Boroxin | 1. Presence of oxygen.2. Catalyst system promotes homocoupling. | 1. Improve inert atmosphere technique.2. Screen different palladium sources and ligands; sometimes a lower temperature can mitigate this side reaction. |
| Protodeboronation (Loss of Boron Reagent) | 1. Reaction temperature is too high.2. Prolonged reaction time.3. Substrate is sensitive to the basic conditions. | 1. Reduce the reaction temperature.2. Monitor the reaction closely and stop it upon completion.3. Use a milder base like K₂CO₃ or KF. |
| Recovery of Starting Halide | 1. Oxidative addition is slow (e.g., for aryl chlorides).2. Steric hindrance near the coupling site. | 1. Use a more electron-rich, bulky phosphine ligand (e.g., RuPhos, XPhos).2. Increase reaction temperature and/or catalyst loading. |
References
- 1. researchgate.net [researchgate.net]
- 2. lookchem.com [lookchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. benchchem.com [benchchem.com]
- 6. Boron Suzuki Coupling | Borates Today [borates.today]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes & Protocols: A Researcher's Guide to the Step-by-Step Handling of Air-Sensitive Boroxine Reagents
Abstract
Boroxines, the cyclic anhydrides of boronic acids, are powerful reagents in modern organic synthesis, most notably as key components in Suzuki-Miyaura cross-coupling reactions.[1][2] Their utility, however, is intrinsically linked to their reactivity and sensitivity to atmospheric conditions. The boron atoms in the boroxine ring are sp² hybridized and possess a vacant p-orbital, rendering them Lewis acidic and highly susceptible to hydrolysis.[3][4] This guide provides a comprehensive, field-proven methodology for the safe and effective handling of air-sensitive boroxine reagents, ensuring experimental success and reproducibility for researchers in synthetic chemistry and drug development.
The Chemical Rationale: Why Boroxines Demand an Inert Atmosphere
Boroxines exist in a reversible equilibrium with their corresponding boronic acids, a process mediated by the presence or absence of water.[5]
(R-B(OH)₂)₃ ⇌ 3 R-B(OH)₂ + 3 H₂O
Exposure to atmospheric moisture will readily hydrolyze the B-O bonds within the boroxine ring, converting the reagent back to its boronic acid form. This decomposition can lead to inconsistent reactivity, lower yields, and the introduction of unwanted water into sensitive catalytic cycles, such as the Suzuki-Miyaura coupling, which can affect the base and catalyst activity.[1] Therefore, the exclusion of both moisture and oxygen through the use of an inert atmosphere is not merely a suggestion but a critical requirement for achieving reliable and reproducible results.
Two primary systems are employed for this purpose: the glovebox and the Schlenk line .[6] The choice between them often depends on the scale of the reaction, the sensitivity of the specific boroxine, and the available laboratory infrastructure.
Caption: Decision workflow for handling boroxine reagents.
Foundational Preparations: The Non-Negotiable Preliminaries
Success with air-sensitive reagents is built upon meticulous preparation. Before the boroxine container is even opened, the following steps must be completed to create a truly inert environment.
Glassware: Eradicating Adsorbed Moisture
Standard laboratory glassware is coated with a thin film of atmospheric moisture.[7] This water must be rigorously removed.
-
Primary Method (Oven-Drying): Place all glassware (flasks, stir bars, spatulas, funnels) in a laboratory oven at >125°C for a minimum of 4 hours, though overnight is standard practice.[7][8]
-
Assembly and Cooling: Hot glassware should be assembled quickly while still hot and immediately connected to a Schlenk line or transferred into a glovebox antechamber. The apparatus is then allowed to cool under vacuum or a positive pressure of inert gas (Argon or Nitrogen).[7] This prevents moist lab air from being drawn back into the vessel as it cools.
-
Secondary Method (Flame-Drying): For rapid or last-minute needs, assemble the cold glassware on a Schlenk line and heat all surfaces under vacuum with a powerful heat gun or a careful flame until water vapor is no longer visible. Allow the glassware to cool completely under vacuum before refilling with inert gas.[6]
Solvents: Achieving Anhydrous and Deoxygenated Conditions
Commercial anhydrous solvents are often sufficient, but for highly sensitive reactions, further purification is necessary. Water and dissolved oxygen are the primary contaminants to be removed.[9]
| Solvent | Common Drying Agent | Degassing Method | Boiling Point (°C) |
| Tetrahydrofuran (THF) | Sodium/Benzophenone | Freeze-Pump-Thaw, Sparging | 66 |
| Dioxane | Sodium/Benzophenone | Freeze-Pump-Thaw, Sparging | 101 |
| Toluene | Sodium/Benzophenone | Freeze-Pump-Thaw, Sparging | 111 |
| Diethyl Ether | Sodium/Benzophenone | Sparging | 35[10] |
| Dimethylformamide (DMF) | Molecular Sieves (4Å) | Sparging, Freeze-Pump-Thaw | 153 |
| Caption: Common solvents, drying agents, and degassing methods. |
Protocol for Solvent Degassing (Freeze-Pump-Thaw): This is the most effective method for removing dissolved gases.[11]
-
Place the solvent in a robust Schlenk flask (no more than 50% full).
-
Freeze the solvent completely using a liquid nitrogen bath.
-
Once solid, open the flask to a high-vacuum line for 5-10 minutes to remove gases from the headspace.
-
Close the stopcock to the vacuum and thaw the solvent in a room temperature water bath. You may see gas bubbles evolve from the liquid.
-
Repeat this freeze-pump-thaw cycle at least three times to ensure complete degassing.[9] After the final cycle, backfill the flask with high-purity argon or nitrogen.
Protocol 1: Handling Boroxines in a Glovebox
The glovebox provides the most controlled environment for manipulating highly sensitive or hazardous substances by physically isolating the user from the inert atmosphere.[12][13]
Methodology:
-
Preparation: Ensure the glovebox atmosphere is pure (<1 ppm O₂, <1 ppm H₂O).[13] Bring all necessary items (boroxine reagent bottle, vials, spatulas, balances, solvents, pipettes) into the glovebox via the antechamber, performing at least three vacuum/refill cycles on the antechamber.[14]
-
Equilibration: Allow all items to sit inside the glovebox for at least 20 minutes to allow any adsorbed atmospheric contaminants on their surfaces to be removed by the glovebox purifier.
-
Weighing: Uncap the boroxine reagent bottle. Using a clean, dry spatula, weigh the desired amount of the solid boroxine directly into a pre-tared vial on a balance inside the glovebox.
-
Dissolution & Transfer: Add the prepared anhydrous, degassed solvent to the vial containing the boroxine to create a stock solution. Cap the vial tightly. This solution can now be used for reactions within the glovebox.
-
Sealing for External Use: If the reagent needs to be used on a Schlenk line, the vial should be sealed with a rubber septum and secured with electrical tape or Parafilm before being removed from the glovebox through the antechamber.
Protocol 2: Handling Boroxines via Schlenk Line Techniques
The Schlenk line is a versatile tool that allows for the creation of an inert atmosphere in standard laboratory flasks on the benchtop.[11] This technique relies on alternating between vacuum and a positive pressure of inert gas to remove the laboratory atmosphere.
Preparing the Flask
-
Attach your oven-dried or flame-dried Schlenk flask, equipped with a stir bar, to the Schlenk line.
-
Perform a minimum of three "vac-and-backfill" cycles: evacuate the flask under vacuum for 2-5 minutes, then refill with inert gas (e.g., Argon).[8][9]
-
Leave the flask under a positive pressure of inert gas, indicated by a gentle outflow through a bubbler.[15]
Transferring the Solid Boroxine
-
Weighing by Difference: Weigh the sealed bottle of boroxine reagent.
-
Transfer: Momentarily remove the glass stopper from the Schlenk flask. Under a strong positive flow of inert gas from the neck of the flask to blow away lab air, quickly pour an estimated amount of boroxine solid into the flask using a powder funnel.[8]
-
Reseal and Purge: Immediately reseal the flask and the reagent bottle. Perform one more "vac-and-backfill" cycle on the Schlenk flask to remove any air that entered during the transfer.
-
Final Mass: Reweigh the boroxine reagent bottle to determine the exact mass of reagent added to the flask.
Transferring Solvents and Solutions via Cannula
Transferring liquids between sealed, inerted flasks is accomplished using a double-tipped needle, or cannula.[11]
Caption: Diagram of a liquid transfer using a cannula.
Methodology:
-
Preparation: Ensure both the source flask (containing anhydrous, degassed solvent) and the receiving flask (containing the boroxine solid) are under a positive pressure of inert gas.
-
Insert Cannula: Insert one end of the cannula through the septum of the source flask, ensuring the needle tip is below the liquid surface. Insert the other end into the receiving flask.
-
Vent the Receiving Flask: Insert a short "venting" needle connected to a bubbler into the septum of the receiving flask. This allows for the displacement of gas as liquid enters, preventing a pressure buildup.[11]
-
Initiate Transfer: Slightly increase the inert gas pressure in the source flask (or slightly reduce pressure in the receiving flask). The pressure differential will push the liquid from the source flask to the receiving flask through the cannula.[11][16]
-
Completion: Once the desired volume is transferred, remove the cannula from the receiving flask first, and then from the source flask. This prevents any siphoning back.
Storage and Disposal
-
Storage: Always store boroxine reagents in a cool, dry place under an inert atmosphere. A nitrogen-filled glovebox or a desiccator cabinet purged with inert gas are ideal.[12] Tightly seal the original container and wrap the cap with Parafilm for extra protection.
-
Quenching and Disposal: Unused or waste boroxine reagents and solutions must be quenched safely before disposal.
-
In a fume hood, dilute the boroxine-containing solution with an inert solvent like toluene.[17]
-
Cool the solution in an ice bath.
-
Slowly and dropwise, add a less reactive alcohol like isopropanol to quench the reactive species.[17]
-
Once the initial reaction subsides, slowly add methanol, followed by water to ensure complete hydrolysis.[17]
-
The resulting solution, containing boronic acids and alcohols, should be disposed of in a designated hazardous waste container according to institutional and local regulations.[18][19] Never dispose of organoboron compounds directly down the drain.[18][20]
-
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. Air-free technique - Wikipedia [en.wikipedia.org]
- 7. web.mit.edu [web.mit.edu]
- 8. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 9. Tips and Tricks for the Lab: Air-Sensitive Techniques (2) - ChemistryViews [chemistryviews.org]
- 10. Diethyl ether - Wikipedia [en.wikipedia.org]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. achievechem.com [achievechem.com]
- 13. ucd.ie [ucd.ie]
- 14. Video: Glovebox-Operating Procedure and Use of Impurity Sensors [jove.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. Thieme E-Books & E-Journals [thieme-connect.de]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. laballey.com [laballey.com]
- 19. ethz.ch [ethz.ch]
- 20. bsu.edu [bsu.edu]
Application Notes & Protocols: 2,4,6-Tris(4-fluorophenyl)boroxin as a Catalyst in Direct Amide Bond Formation
Prepared by: Gemini, Senior Application Scientist
Introduction: Beyond a Reagent—The Catalytic Power of 2,4,6-Tris(4-fluorophenyl)boroxin
To the modern researcher in organic synthesis and drug development, this compound is primarily recognized as a stable, solid surrogate for 4-fluorophenylboronic acid, a key building block in palladium-catalyzed cross-coupling reactions.[1][2][3] However, its utility extends significantly beyond this role. The inherent Lewis acidity of the boron centers, amplified by the electron-withdrawing nature of the three 4-fluorophenyl groups, positions this boroxine as a potent metal-free catalyst for one of the most fundamental transformations in chemistry: the formation of amide bonds.[1]
This guide provides an in-depth exploration of this compound's application as a catalyst for the direct dehydrative amidation of carboxylic acids and amines. We will delve into the mechanistic underpinnings of this transformation, offer detailed, field-tested protocols, and present data to guide your experimental design. This powerful, atom-economical method avoids the use of stoichiometric activating agents, offering a greener and more efficient alternative for the synthesis of amides, a critical functional group in pharmaceuticals, agrochemicals, and materials.[4][5]
The Scientific Foundation: Why Does It Work?
The catalytic prowess of arylboronic acids and their corresponding boroxines in direct amidation stems from their ability to act as recyclable dehydrating agents and electrophilic activators for the carboxylic acid. The process is a testament to the dynamic covalent chemistry of boron.[6]
The Catalytic Cycle: A Mechanistic Overview
The currently accepted mechanism for arylboronic acid-catalyzed amidation involves a series of equilibria. While intricate mechanistic studies have proposed both monomeric and dimeric boron species in the catalytic cycle, a simplified and widely accepted pathway provides a clear rationale for the reaction's success.[1][6]
-
Activation of the Carboxylic Acid: The catalytic cycle begins with the reaction between the boronic acid (which is in equilibrium with its boroxine form) and the carboxylic acid. This is a condensation reaction that eliminates one molecule of water to form a key intermediate: an acyloxyboronic acid (or a mixed anhydride).[2][7] This step is kinetically facile but often thermodynamically unfavorable, highlighting the critical need for water removal to drive the reaction forward.[2][7]
-
Nucleophilic Attack by the Amine: The acyloxyboronic acid intermediate is significantly more electrophilic at the carbonyl carbon than the starting carboxylic acid. This enhanced electrophilicity allows for the nucleophilic attack by the amine, forming a tetracoordinate boron intermediate.
-
Amide Formation and Catalyst Regeneration: This tetrahedral intermediate then collapses, cleaving the C-O bond, to release the amide product and regenerate the boronic acid catalyst, which can then re-enter the catalytic cycle.[2][7] The removal of water is essential to prevent the hydrolysis of the acyloxyboronic acid intermediate and to shift the overall equilibrium towards the amide product.
Below is a visual representation of this catalytic pathway.
Caption: Catalytic cycle for direct amidation.
Application Protocol: Direct Amidation of Carboxylic Acids and Amines
This protocol provides a general method for the direct amidation of a wide range of carboxylic acids and amines using this compound as the catalyst. The boroxine exists in equilibrium with 4-fluorophenylboronic acid in the presence of trace water and serves as a convenient, solid form of the catalyst.
Materials and Equipment:
-
Catalyst: this compound (or 4-fluorophenylboronic acid)
-
Substrates: Carboxylic acid and amine of interest
-
Solvent: Toluene or xylene (azeotropic removal of water)
-
Apparatus: Round-bottom flask, Dean-Stark apparatus, reflux condenser, magnetic stirrer, heating mantle, and a nitrogen/argon inlet.
-
Reagents for Work-up: Hexanes, distilled water, saturated sodium bicarbonate solution, brine, and anhydrous magnesium sulfate or sodium sulfate.
Step-by-Step Experimental Procedure:
-
Reaction Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser under a nitrogen or argon atmosphere.
-
Charging the Flask: To the flask, add the carboxylic acid (1.0 equiv.), this compound (typically 1-5 mol% relative to the carboxylic acid), and toluene (sufficient to fill the flask and the Dean-Stark trap, approximately 0.2-0.5 M concentration of the limiting reagent).
-
Addition of Amine: Add the amine (1.0-1.2 equiv.) to the stirred reaction mixture.
-
Azeotropic Reflux: Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap, effectively removing water from the reaction and driving the equilibrium towards amide formation.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from a few hours to 24 hours depending on the substrates.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
If the product is a solid, it may precipitate upon cooling or by the addition of an anti-solvent like hexanes. The solid can be collected by filtration.
-
For liquid products or to purify further, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude amide product can be purified by recrystallization or flash column chromatography on silica gel.
Caption: Workflow for boroxin-catalyzed amidation.
Data & Performance: Substrate Scope and Expected Yields
Arylboronic acids with electron-withdrawing groups, such as 4-fluorophenylboronic acid, are particularly effective catalysts for direct amidation.[8] The following table summarizes the typical performance of this catalytic system across a range of substrate types, based on literature reports for fluorinated arylboronic acid catalysts.
| Carboxylic Acid Type | Amine Type | Typical Catalyst Loading (mol%) | Typical Yield Range (%) | Notes |
| Aliphatic (linear) | Primary Aliphatic | 1-5 | 85-98 | Generally high reactivity and yields. |
| Aliphatic (sterically hindered) | Primary Aliphatic | 5-10 | 70-90 | May require higher catalyst loading and longer reaction times. |
| Aromatic (electron-neutral/rich) | Primary Aliphatic | 1-5 | 90-99 | Excellent substrates for this catalytic system. |
| Aromatic (electron-poor) | Primary Aliphatic | 5-10 | 60-85 | Less reactive due to the reduced nucleophilicity of the amine. |
| Aliphatic | Aromatic (Anilines) | 5-10 | 50-80 | Generally lower yields due to the lower nucleophilicity of anilines. |
| N-protected Amino Acids | Primary/Secondary Amines | 5-10 | 75-95 | The reaction proceeds with minimal racemization.[5] |
Note: Yields are highly dependent on the specific substrates, reaction scale, and efficiency of water removal. The data presented is illustrative of the general efficacy of the catalytic method.
Troubleshooting & Field-Proven Insights
-
Stalled Reactions: The most common cause of a stalled or low-yielding reaction is inefficient water removal. Ensure the Dean-Stark trap is functioning correctly and that the solvent is truly anhydrous at the start of the reaction. The use of freshly activated molecular sieves in the reaction flask can also be beneficial, although this can complicate stirring.
-
Poorly Nucleophilic Amines: For challenging substrates like anilines or other electron-poor amines, increasing the catalyst loading to 10 mol% and extending the reaction time is often necessary.
-
Catalyst Deactivation: While robust, the catalyst can be inhibited by certain coordinating functional groups on the substrates. In such cases, a higher catalyst loading may be required.
-
Boroxine vs. Boronic Acid: this compound can be used directly as the catalyst. It is the anhydrous trimer of 4-fluorophenylboronic acid and will form the active catalytic species in situ. The choice between the two is often a matter of convenience and stability, with the boroxine being less prone to dehydration and having a longer shelf-life.
Conclusion
This compound is a highly effective, metal-free catalyst for the direct formation of amides from carboxylic acids and amines. Its operational simplicity, broad substrate scope, and the mildness of the reaction conditions make it an attractive alternative to traditional amidation methods that rely on stoichiometric activators. By understanding the underlying mechanism and following the detailed protocols provided, researchers can leverage this powerful tool to streamline the synthesis of amide-containing molecules, contributing to the advancement of greener and more efficient chemical synthesis.
References
- 1. Mechanistic insights into boron-catalysed direct amidation reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Boronic acid–DMAPO cooperative catalysis for dehydrative condensation between carboxylic acids and amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mechanistic insights into boron-catalysed direct amidation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of fluorous boronic acid catalysts integrated with sulfur for enhanced amidation efficiency - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Fluorinated Emitters for High-Performance Organic Light-Emitting Diodes (OLEDs)
Introduction: The Fluorine Advantage in OLED Technology
The strategic incorporation of fluorine atoms into the molecular architecture of organic light-emitting diode (OLED) materials has emerged as a powerful strategy for enhancing device performance. The unique properties of fluorine, such as its high electronegativity and the strength of the carbon-fluorine bond, impart significant advantages.[1] Fluorination can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of organic semiconductors.[1] This fine-tuning of electronic properties is critical for optimizing charge injection and transport, leading to improved efficiency and lower power consumption in OLED devices.[1] Furthermore, the robust C-F bond enhances the thermal and oxidative stability of the materials, contributing to longer operational lifetimes for OLEDs.[1] This guide provides a detailed technical overview and step-by-step protocols for the synthesis of a representative fluorinated phosphorescent emitter, tris[2-(2,4-difluorophenyl)pyridine]iridium(III) (fac-Ir(dFppy)3), a key component in highly efficient blue and green OLEDs.
Rationale for Selecting a Fluorinated Iridium(III) Complex
Iridium(III) complexes are widely utilized as phosphorescent emitters in OLEDs because they can harvest both singlet and triplet excitons, enabling internal quantum efficiencies approaching 100%.[2][3] The introduction of fluorine atoms onto the cyclometalating ligands, such as in fac-Ir(dFppy)3, offers several key benefits:
-
Color Tuning: Fluorination induces a blue shift in the emission wavelength, which is crucial for developing efficient blue and green OLEDs.[4]
-
Enhanced Quantum Yield: The electron-withdrawing nature of fluorine can increase the photoluminescence quantum yield (PLQY) of the complex.[5]
-
Improved Volatility and Film Morphology: Fluorination can enhance the volatility of the complex, making it suitable for vacuum deposition during device fabrication, and can also influence the morphology of the thin film, impacting device efficiency and stability.
-
Increased Stability: The strong C-F bonds contribute to the overall chemical and thermal stability of the emitter, a critical factor for long-lasting OLED displays.
Synthetic Pathway Overview
The synthesis of fac-Ir(dFppy)3 is a multi-step process that begins with the synthesis of the fluorinated cyclometalating ligand, followed by the formation of an iridium(III) dimer, and finally the reaction with excess ligand to form the desired homoleptic complex.
Caption: Synthetic workflow for fac-Ir(dFppy)3.
Detailed Experimental Protocols
Part 1: Synthesis of the Fluorinated Ligand: 2-(2,4-Difluorophenyl)pyridine
This protocol details the synthesis of the cyclometalating ligand via a Suzuki coupling reaction.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| 2-Chloropyridine | 109-09-1 | 113.55 | 50 |
| (2,4-Difluorophenyl)boronic acid | 144040-33-5 | 157.91 | 55 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 1.5 |
| Sodium Carbonate (2M aqueous solution) | 497-19-8 | 105.99 | 100 |
| Toluene | 108-88-3 | 92.14 | 150 mL |
| Ethanol | 64-17-5 | 46.07 | 30 mL |
Procedure:
-
To a 500 mL three-necked round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and argon inlet, add 2-chloropyridine (5.68 g, 50 mmol), (2,4-difluorophenyl)boronic acid (8.68 g, 55 mmol), and tetrakis(triphenylphosphine)palladium(0) (1.73 g, 1.5 mmol).
-
Flush the flask with argon for 10 minutes.
-
Add toluene (150 mL), ethanol (30 mL), and 2M aqueous sodium carbonate solution (50 mL) to the flask.
-
Heat the mixture to reflux (approximately 85-90 °C) under an argon atmosphere and maintain for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-(2,4-difluorophenyl)pyridine as a white solid.
Part 2: Synthesis of the Homoleptic Iridium(III) Complex: fac-Tris[2-(2,4-difluorophenyl)pyridine]iridium(III) (fac-Ir(dFppy)3)
This protocol is adapted from the general procedure for synthesizing tris-cyclometalated iridium(III) complexes.[6]
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| Iridium(III) chloride hydrate | 14996-61-3 | ~352.58 | 1 |
| 2-(2,4-Difluorophenyl)pyridine | 3916-64-1 | 191.17 | 6 |
| Glycerol | 56-81-5 | 92.09 | 20 mL |
| Silver trifluoromethanesulfonate | 2923-28-6 | 256.94 | 3 |
Procedure:
-
In a 100 mL round-bottomed flask, suspend iridium(III) chloride hydrate (0.35 g, ~1 mmol) and 2-(2,4-difluorophenyl)pyridine (1.15 g, 6 mmol) in glycerol (20 mL).
-
Heat the mixture to 200 °C under an argon atmosphere and stir for 8 hours.
-
Cool the reaction mixture to room temperature and add water (100 mL).
-
Collect the resulting yellow precipitate by vacuum filtration and wash thoroughly with water and then methanol.
-
To remove any unreacted ligand and byproducts, the crude product is then purified by column chromatography on silica gel using a dichloromethane/hexane solvent system.
-
For high-purity material required for OLED device fabrication, the product should be further purified by temperature-gradient vacuum sublimation.[7] This process removes trace impurities that can act as quenching sites and degrade device performance.[7]
Characterization of fac-Ir(dFppy)3
The synthesized complex should be thoroughly characterized to confirm its identity and purity.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C33H18F6IrN3 |
| Molecular Weight | 762.72 g/mol |
| Appearance | Yellow powder or crystals |
| Melting Point | 401 °C |
Spectroscopic Data:
-
¹H and ¹⁹F NMR Spectroscopy: To confirm the molecular structure and the facial (fac) isomeric purity.
-
Mass Spectrometry (MS): To verify the molecular weight of the complex.
-
UV-Visible Absorption and Photoluminescence (PL) Spectroscopy: To determine the optical properties, including the absorption and emission maxima, which are crucial for its application in OLEDs. The emission spectrum should show a characteristic peak in the blue-green region.
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels, which are essential for designing the device architecture and ensuring efficient charge injection.
Protocol for OLED Device Fabrication
This section provides a general protocol for the fabrication of a multilayer OLED device using the synthesized fac-Ir(dFppy)3 as the phosphorescent dopant in the emissive layer.
Caption: General workflow for OLED device fabrication.
Device Structure Example: ITO / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode.[2]
Procedure:
-
Substrate Preparation:
-
Patterned indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
The substrates are then dried in an oven and treated with UV-ozone immediately before being loaded into a high-vacuum thermal evaporation system.
-
-
Organic Layer Deposition:
-
A hole transport layer (e.g., 40 nm of N,N'-bis(3-methylphenyl)-N,N'-diphenylbenzidine, TPD) is deposited onto the ITO anode.
-
The emissive layer is then co-deposited by evaporating a host material (e.g., N,N'-dicarbazolyl-3,5-benzene, mCP) and the fac-Ir(dFppy)3 dopant from separate sources. The doping concentration is typically in the range of 5-10 wt%.
-
An electron transport layer (e.g., 30 nm of tris(8-hydroxyquinolinato)aluminum, Alq3) is deposited on top of the emissive layer.
-
-
Cathode Deposition:
-
A thin electron injection layer (e.g., 1 nm of lithium fluoride, LiF) is deposited.
-
Finally, a metal cathode (e.g., 100 nm of aluminum, Al) is deposited through a shadow mask to define the active area of the device.
-
-
Encapsulation:
-
The completed device should be encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.
-
Conclusion
The synthesis of fluorinated OLED materials, exemplified by the iridium(III) complex fac-Ir(dFppy)3, is a critical area of research for advancing display and lighting technologies. The protocols outlined in this application note provide a robust framework for researchers to synthesize and characterize these high-performance materials. Careful control over reaction conditions and rigorous purification, particularly through vacuum sublimation, are paramount to achieving high-efficiency and long-lasting OLED devices. The principles and techniques described herein can be adapted for the synthesis of a wide range of fluorinated organic electronic materials, paving the way for future innovations in the field.
References
- 1. researchgate.net [researchgate.net]
- 2. ursi.org [ursi.org]
- 3. Phosphorescent Organic Light-Emitting Devices: Working Principle and Iridium Based Emitter Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blue heteroleptic iridium(iii) complexes for OLEDs: simultaneous optimization of color purity and efficiency - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. Highly Efficient Phosphorescent Blue-Emitting [3+2+1] Coordinated Iridium (III) Complex for OLED Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orgsyn.org [orgsyn.org]
- 7. US20140191422A1 - Sublimation method for the purification of organic small molecules - Google Patents [patents.google.com]
Application Notes & Protocols: Boron/Fluorine Dual-Doped Carbon Nanoparticles from 2,4,6-Tris(4-fluorophenyl)boroxin
I. Executive Summary & Rationale
The field of carbon nanomaterials is driven by the pursuit of enhanced functionality, which is often achieved by doping the carbon lattice with heteroatoms. Dual-doping with boron (B) and fluorine (F) is a particularly compelling strategy. Boron, with one less valence electron than carbon, induces p-type doping and creates electropositive sites, while fluorine, the most electronegative element, introduces significant charge polarization.[1][2] This synergistic electronic modulation can dramatically enhance the material's performance in applications ranging from electrocatalysis to biomedical technologies.
This guide details the synthesis and application of B/F dual-doped carbon nanoparticles (CNPs) using 2,4,6-Tris(4-fluorophenyl)boroxin as a novel, single-source precursor.[3][4][5] This precursor is advantageous as it provides a fixed, stoichiometric ratio of boron, fluorine, and carbon (via phenyl rings), offering greater control over the doping process. We present a robust, one-step synthesis protocol via solution plasma—a method that circumvents the need for high temperatures and complex multi-step procedures.[3] Subsequent sections provide detailed protocols for comprehensive material characterization and a primary application in electrocatalysis for the Oxygen Reduction Reaction (ORR), with a forward-looking perspective on its potential in drug delivery systems.
II. Synthesis of B/F Dual-Doped Carbon Nanoparticles
The chosen synthesis route is the solution plasma (SP) process. This technique utilizes electrical discharge within a liquid medium to create a localized, high-energy plasma environment. Molecules within this plasma are decomposed into highly reactive species (radicals, ions, electrons), which then recombine to form nanoparticles.[3] This method is highly effective for producing heteroatom-doped carbons under mild conditions (room temperature and atmospheric pressure).[3]
Causality of Component Selection:
-
Precursor: this compound (CAS 448-59-9) is an ideal single-source precursor.[6][7] Its molecular structure inherently contains the B, F, and C atoms required for the final doped nanoparticle, simplifying the reaction and enhancing reproducibility.
-
Carbon Source & Solvent: Toluene serves a dual role. It is the primary source of carbon for the nanoparticle framework and the solvent in which the precursor is dissolved, allowing for a homogeneous reaction environment.[3][4][5]
Detailed Synthesis Protocol: Solution Plasma Method
1. Precursor Solution Preparation: a. In a 250 mL glass beaker, dissolve a specific concentration (e.g., 0.1 M) of this compound in 100 mL of toluene. b. Stir the solution with a magnetic stirrer for 30 minutes at room temperature to ensure complete dissolution.
2. Solution Plasma Reactor Setup: a. The SP apparatus consists of a pair of tungsten electrodes connected to a bipolar-pulsed power supply, submerged in the precursor solution. b. Position the tips of the electrodes approximately 1 mm apart. c. The entire setup should be placed in a well-ventilated fume hood.
3. Plasma Generation and Nanoparticle Synthesis: a. Apply a bipolar-pulsed voltage (e.g., 1.5 kV, 2.5 A, 50 kHz) to the electrodes to generate a stable plasma discharge within the solution. b. The solution will gradually turn from clear to a black, colloidal suspension as the precursor and solvent molecules decompose and reform into carbon nanoparticles. c. Continue the plasma discharge for a set duration, typically 30-60 minutes, depending on the desired yield and particle size.
4. Nanoparticle Collection and Purification: a. After the reaction, turn off the power supply and allow the solution to cool. b. Transfer the black suspension into centrifuge tubes. c. Centrifuge the suspension at 8,000 rpm for 15 minutes to pellet the carbon nanoparticles. d. Decant the supernatant (unreacted precursors and byproducts in toluene). e. Re-disperse the nanoparticle pellet in ethanol and sonicate for 10 minutes to wash away impurities. f. Repeat the centrifugation and washing steps three times. g. After the final wash, dry the purified nanoparticle powder in a vacuum oven at 60°C overnight.
Caption: Workflow for synthesizing B/F dual-doped CNPs.
III. Self-Validating Characterization Protocols
To ensure the successful synthesis and doping of the carbon nanoparticles, a multi-technique characterization approach is mandatory. This serves as a self-validating system for the protocol.
Protocol 1: Morphological and Structural Analysis
-
Field Emission Scanning Electron Microscopy (FE-SEM): Used to observe the overall morphology and size distribution of the nanoparticle agglomerates.[4]
-
Transmission Electron Microscopy (TEM): Provides high-resolution images to determine the primary particle size, shape, and lattice structure of individual nanoparticles.
-
X-Ray Diffraction (XRD): Essential for determining the crystalline nature of the material. A broad peak around 2θ = 25° is indicative of amorphous or turbostratic carbon, a common feature of materials synthesized via solution plasma.[5][8]
-
Raman Spectroscopy: This technique validates the carbon structure. The presence of two prominent peaks, the D-band (~1350 cm⁻¹) and the G-band (~1580 cm⁻¹), confirms the presence of disordered and graphitic carbon, respectively. The intensity ratio (ID/IG) provides a quantitative measure of the defect density, which is often correlated with doping.[4][9]
Protocol 2: Compositional and Chemical State Analysis
-
X-ray Photoelectron Spectroscopy (XPS): This is the most critical technique for validating successful dual-doping.[3][9]
-
Survey Scan: Confirms the presence of Carbon (C), Boron (B), Fluorine (F), and Oxygen (O).
-
High-Resolution Scans:
-
C 1s: Deconvolution of this peak reveals C-C, C-B, C-O, and C-F bonds. The presence of semi-ionic C-F bonding is a key indicator.[4]
-
B 1s: This scan confirms the chemical state of boron, typically showing B-C and B-O bonds (e.g., BC₂O, BCO₂).[10]
-
F 1s: This scan confirms the presence of fluorine, primarily as C-F bonds.
-
-
-
Elemental Analysis (EA): Determines the bulk weight percentage of C, H, N, B, and F in the final product, providing a quantitative measure of the overall doping level.[3]
| Characterization Technique | Parameter Measured | Expected Result for B/F Dual-Doped CNPs |
| TEM/FE-SEM | Particle Size & Morphology | Quasi-spherical nanoparticles, diameter in the nanoscale range.[4] |
| XRD | Crystalline Structure | Broad diffraction peak around 2θ ≈ 25°, indicating turbostratic carbon.[4] |
| Raman Spectroscopy | Carbon Structure & Defects | Prominent D and G bands; ID/IG ratio > 1, indicating high defect density. |
| XPS (High-Resolution) | Elemental Composition & Bonding | C 1s: C-C, C-B, C-F peaks. B 1s: B-C, B-O peaks. F 1s: C-F peak.[3][10] |
| Elemental Analysis | Bulk Doping Concentration | Confirms wt.% of Boron and Fluorine in the final material.[3] |
| Caption: Summary of expected characterization outcomes. |
IV. Application Notes & Experimental Protocols
Application 1: Electrocatalyst for Oxygen Reduction Reaction (ORR)
The dual-doping of carbon with boron and fluorine creates a unique electronic structure highly suited for ORR, a key reaction in fuel cells and metal-air batteries. The electron-deficient boron atoms can act as active sites for O₂ adsorption, while the high electronegativity of adjacent fluorine atoms modulates the charge distribution, facilitating the reaction kinetics.[1][3] The material synthesized from this compound has shown acceptable ORR activity, proceeding through a 2-electron pathway to produce peroxide (HO₂⁻), which is valuable for applications like wastewater treatment or as an intermediate.[4][5]
Caption: Proposed role of B and F sites in the 2-electron ORR pathway.
Protocol: Electrochemical Evaluation of ORR Activity
-
Catalyst Ink Preparation: a. Disperse 5 mg of the B/F dual-doped CNPs in 1 mL of a 1:1 (v/v) solution of isopropanol and deionized water. b. Add 20 µL of 5 wt.% Nafion solution (ionomer binder). c. Sonicate the mixture for 30 minutes to form a homogeneous catalyst ink.
-
Working Electrode Preparation: a. Polish a glassy carbon electrode (GCE, 3-5 mm diameter) with alumina slurry, then sonicate in water and ethanol to clean. b. Pipette 5-10 µL of the catalyst ink onto the GCE surface and allow it to dry at room temperature, forming a thin catalyst film.
-
Electrochemical Measurement: a. Use a standard three-electrode cell with the prepared GCE as the working electrode, a platinum wire as the counter electrode, and Ag/AgCl as the reference electrode. b. The electrolyte is an O₂-saturated alkaline solution (e.g., 0.1 M KOH). c. Cyclic Voltammetry (CV): Purge the electrolyte with N₂ and then O₂ gas for 30 minutes each, running CV scans between -1.0 V and 0.2 V (vs. Ag/AgCl) in each condition. A distinct reduction peak in the O₂-saturated solution indicates ORR activity. d. Linear Sweep Voltammetry (LSV): Using a rotating disk electrode (RDE), perform LSV scans at various rotation speeds (e.g., 400 to 2500 rpm) in O₂-saturated electrolyte to determine the reaction kinetics and electron transfer number.
Application 2: Prospective Nanocarrier for Drug Delivery
While the primary literature for this specific material focuses on electrocatalysis, its properties are promising for drug delivery. Carbon-based nanomaterials are extensively studied as drug carriers due to their high surface area and the ability to be functionalized.[11] The presence of fluorine can be particularly advantageous, as fluorinated surfaces can exhibit unique interactions with drug molecules and biological membranes.[12][13]
Conceptual Framework for Drug Delivery Application:
-
Biocompatibility: The inherent biocompatibility would need to be assessed via cytotoxicity assays (e.g., MTT assay) on relevant cell lines. Surface functionalization with biocompatible polymers like polyethylene glycol (PEG) may be required.
-
Drug Loading: The aromatic carbon surface allows for the loading of hydrophobic, aromatic drugs (e.g., Doxorubicin) via π-π stacking interactions. The polar B-O and C-F sites may also offer opportunities for hydrogen bonding with other drug types.
-
Controlled Release: Drug release can often be triggered by the lower pH found in endosomal compartments of cancer cells. The protonation of surface groups or the drug itself can disrupt the binding interactions, leading to targeted release.
Protocol: In Vitro Drug Loading and Release Study (Model)
-
Drug Loading: a. Disperse 1 mg/mL of B/F-CNPs in a phosphate-buffered saline (PBS, pH 7.4) solution. b. Add a solution of a model drug (e.g., Doxorubicin, DOX) to a final concentration of 0.5 mg/mL. c. Stir the mixture in the dark at room temperature for 24 hours. d. Centrifuge the solution to pellet the DOX-loaded CNPs. e. Measure the absorbance of the supernatant using a UV-Vis spectrophotometer at the characteristic wavelength for DOX to determine the amount of unloaded drug, and thereby calculate the loading efficiency.
-
pH-Triggered Drug Release: a. Re-disperse the DOX-loaded CNPs in two different release media: PBS at pH 7.4 (simulating physiological conditions) and an acetate buffer at pH 5.5 (simulating endosomal/tumor microenvironment). b. Place the suspensions in a dialysis bag against a larger volume of the corresponding buffer. c. At predetermined time intervals, withdraw samples from the external buffer and measure the DOX concentration via UV-Vis or fluorescence spectroscopy to quantify the cumulative drug release.
V. References
-
Chokradjaroen, C., et al. (2020). Comparative study of undoped, boron-doped, and boron/fluorine dual-doped carbon nanoparticles via solution. The Royal Society of Chemistry. 3
-
Chokradjaroen, C., et al. (2020). A comparative study of undoped, boron-doped, and boron/fluorine dual-doped carbon nanoparticles obtained via solution plasma as catalysts for the oxygen reduction reaction. Sustainable Energy & Fuels (RSC Publishing). 4
-
Chokradjaroen, C., et al. (2020). Comparative study of undoped, boron-doped, and boron/fluorine dual-doped carbon nanoparticles via solution plasma as catalysts for the oxygen reduction reaction | Request PDF. ResearchGate. 5
-
Kalika, E. B., et al. (2022). Boron and Fluorine Co‐Doped Graphene/Few‐Walled Carbon Nanotube Composite as Highly Active Electrocatalyst for Oxygen Reduction Reaction | Request PDF. ResearchGate. 10
-
Chesnokov, V. V., et al. (2023). Synthesis of Boron-Doped Carbon Nanomaterial. MDPI. 1
-
Kalika, E. B., et al. (2022). Fluorinated Carbon And Boron Nitride Fullerenes For Drug Delivery: Computational Study Of Structure And Adsorption. ResearchGate. 12
-
Ahmad, I., et al. (2022). Phosphorous- and Boron-Doped Graphene-Based Nanomaterials for Energy-Related Applications. MDPI. 2
-
LookChem. (n.d.). Cas 448-59-9, this compound. lookchem.com. 6
-
Santa Cruz Biotechnology. (n.d.). This compound. scbt.com. 7
-
Ghosh, S., et al. (2021). Drug Delivery With Carbon-Based Nanomaterials as Versatile Nanocarriers: Progress and Prospects. Frontiers in Nanotechnology. 11
-
Kalika, E. B., et al. (2022). Fluorinated carbon and boron nitride fullerenes for drug Delivery: Computational study of structure and adsorption. Journal of Molecular Liquids. 13
-
Szafranska, K., et al. (2014). Experimental techniques for the characterization of carbon nanoparticles - a brief overview. Beilstein Journal of Nanotechnology. 8
-
Di Mauro, E., et al. (2022). Characterization of Carbon Nanostructures by Photoelectron Spectroscopies. PMC. 9
-
Chesnokov, V. V., et al. (2023). Synthesis of Boron-Doped Carbon Nanomaterial. PubMed. 14
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. A comparative study of undoped, boron-doped, and boron/fluorine dual-doped carbon nanoparticles obtained via solution plasma as catalysts for the oxygen reduction reaction - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. lookchem.com [lookchem.com]
- 7. scbt.com [scbt.com]
- 8. Experimental techniques for the characterization of carbon nanoparticles - a brief overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of Carbon Nanostructures by Photoelectron Spectroscopies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Drug Delivery With Carbon-Based Nanomaterials as Versatile Nanocarriers: Progress and Prospects [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Fluorinated carbon and boron nitride fullerenes for drug Delivery: Computational study of structure and adsorption [ouci.dntb.gov.ua]
- 14. Synthesis of Boron-Doped Carbon Nanomaterial - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 2,4,6-Tris(4-fluorophenyl)boroxin
Welcome to the technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions using 2,4,6-Tris(4-fluorophenyl)boroxin. This document is designed for researchers, chemists, and drug development professionals seeking to troubleshoot and refine their synthetic protocols. We will move beyond simple step-by-step instructions to explore the causality behind experimental choices, ensuring robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to 4-fluorophenylboronic acid?
This compound is the cyclic anhydride of 4-fluorophenylboronic acid. It is formed by the dehydration of three molecules of the corresponding boronic acid.[1][2] In the presence of water, an equilibrium exists between the boroxine and the monomeric boronic acid.[1] For the purpose of a Suzuki coupling, the boroxine effectively serves as a more stable, solid, and often easier-to-handle precursor to the active boronic acid species required for the catalytic cycle.[2][3]
Q2: What are the primary advantages of using a boroxine over a free boronic acid?
The use of a boroxine like this compound offers several practical advantages:
-
Enhanced Stability: Boroxines are generally more stable to air and moisture than many boronic acids, giving them a longer shelf-life and reducing the risk of degradation, such as protodeboronation, during storage.[2][3]
-
Improved Handling: As crystalline solids, boroxines are often less prone to clumping and easier to weigh and handle accurately compared to some boronic acids.
-
Stoichiometric Precision: The defined structure of a boroxine can sometimes lead to more precise stoichiometric calculations, as some commercial boronic acids may contain varying amounts of the corresponding anhydride (boroxine) and water.[1]
Q3: How does the boroxine enter the Suzuki catalytic cycle? Does it react directly?
The boroxine itself is generally not the active species in the transmetalation step. Standard Suzuki-Miyaura conditions typically employ an aqueous base. The water present in the reaction medium facilitates the hydrolysis of the boroxine back to the monomeric 4-fluorophenylboronic acid.[4][5] The base then activates the boronic acid to form a more nucleophilic boronate species, which is essential for the efficient transfer of the aryl group from boron to the palladium center (transmetalation).[6][7][8]
Troubleshooting Guide
This section addresses common issues encountered during Suzuki coupling reactions with this compound.
Problem: Low to No Product Yield
Q: My reaction has stalled or resulted in a very low yield. What are the first parameters I should investigate?
When a Suzuki coupling fails, a systematic approach is crucial. Before re-running the reaction, assess the following key parameters.[9]
-
Catalyst Activity & Integrity: The generation and maintenance of the active Pd(0) species is paramount.
-
Cause: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be efficiently reduced in situ to Pd(0). Incomplete reduction or subsequent oxidation of the active catalyst will halt the reaction.[9][10] Oxygen is a common culprit, leading to catalyst decomposition.[9]
-
Solution: Ensure your solvent is rigorously degassed (e.g., via sparging with argon for 15-30 minutes or three freeze-pump-thaw cycles) and that the reaction is maintained under a positive pressure of an inert atmosphere (Nitrogen or Argon) from start to finish.[10] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern, air-stable G3 or G4 palladacycle precatalyst which facilitates reliable generation of the active species.[9]
-
-
Reagent Reactivity and Quality:
-
Cause: The reactivity of the aryl halide partner significantly impacts the oxidative addition step, which is often rate-limiting. The general reactivity order is Ar-I > Ar-Br ≈ Ar-OTf >> Ar-Cl.[3][11] Electron-poor or sterically hindered aryl chlorides can be particularly challenging.[5]
-
Solution: For less reactive aryl chlorides, a more specialized catalyst system is required. Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) which are known to accelerate oxidative addition.[9][12] Also, confirm the purity of your boroxine and aryl halide, as impurities can inhibit the catalyst.
-
-
Base and Solvent System:
-
Cause: The base may be too weak, insufficiently soluble, or incompatible with the substrates.[10] The base's primary role is to activate the boronic acid for transmetalation.[13]
-
Solution: Ensure the base (e.g., K₃PO₄, Cs₂CO₃) is finely powdered to maximize surface area. For biphasic systems (e.g., Dioxane/H₂O), ensure adequate mixing. If solubility is an issue, a stronger base or a different solvent system may be required.[10]
-
Problem: Side Product Formation
Q: I am observing significant formation of 4,4'-difluorobiphenyl (homocoupling). How can I suppress this side reaction?
-
Cause: The homocoupling of boronic acids is primarily driven by two factors: the presence of oxygen and an excess of Pd(II) species in the reaction mixture. Oxygen can facilitate the oxidative coupling of two boronic acid molecules.[5][14]
-
Solution:
-
Rigorous Degassing: This is the most critical factor. The complete removal of oxygen from the solvent and reaction headspace is essential to minimize homocoupling.[9][10]
-
Catalyst Control: Use a catalyst system that ensures a rapid and efficient conversion of Pd(II) to the active Pd(0) state. Using a slight excess of the boroxine (1.1–1.2 equivalents) is standard, but avoid a large excess which can favor this side reaction under suboptimal conditions.
-
Q: My starting aryl halide is being consumed, but I am isolating the dehalogenated arene instead of the coupled product. What is causing this?
-
Cause: Dehalogenation occurs when the Ar-Pd(II)-X intermediate, formed after oxidative addition, undergoes a reaction with a hydride source, followed by reductive elimination.[5] Common hydride sources can be certain solvents (like isopropanol) or amine-based reagents.
-
Solution:
-
Solvent Selection: Use aprotic solvents that are poor hydride donors. Standard choices include 1,4-dioxane, THF, and toluene.[15][16]
-
Base Selection: If dehalogenation is a persistent issue, avoid organic amine bases. Inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ do not act as hydride donors and are the preferred choice.[13]
-
Q: I suspect protodeboronation is consuming my boroxine. How can I confirm this and prevent it?
-
Cause: Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid functional group with a hydrogen atom. This is often accelerated by high temperatures and harsh basic conditions, especially in aqueous media.[10][14]
-
Solution:
-
Milder Base: Switch from strong hydroxide bases to milder options like potassium phosphate (K₃PO₄) or potassium fluoride (KF).[10][13]
-
Temperature Control: Run the reaction at the lowest temperature that provides a reasonable reaction rate. Monitor the reaction by TLC or LC-MS to avoid unnecessarily long heating times.[10]
-
Water Content: While some water is necessary to hydrolyze the boroxine, an excessive amount can promote protodeboronation. Using a solvent system like Dioxane/H₂O in a 4:1 to 10:1 ratio is a common starting point.[10]
-
Optimization of Reaction Parameters
A successful Suzuki coupling relies on the synergistic interplay of the catalyst, ligand, base, and solvent. The tables below provide a starting point for optimization.
Table 1: Catalyst and Ligand Selection Guide
| Substrate Challenge | Recommended Palladium Source | Recommended Ligand Type | Rationale |
| General / Unactivated | Pd(OAc)₂, Pd₂(dba)₃ | Triphenylphosphine (PPh₃) | A classic, cost-effective system for reactive aryl bromides and iodides. |
| Aryl Chlorides | Pd(OAc)₂, Pd₂(dba)₃ | Bulky, Electron-Rich Biaryl Phosphines (XPhos, SPhos) | These ligands promote the difficult oxidative addition of Ar-Cl bonds.[9][12] |
| Sterically Hindered | Pd(OAc)₂, PdCl₂(dppf) | Bulky, Electron-Rich Biaryl Phosphines (XPhos, SPhos, RuPhos) | The steric bulk of the ligand facilitates both oxidative addition and reductive elimination for crowded substrates.[9][17] |
| Heteroaryl Halides | PdCl₂(dppf) | dppf, XPhos | dppf is a robust ligand often used for heteroaromatic substrates.[18] |
Table 2: Base and Solvent System Selection Guide
| Base | Common Solvents | Characteristics & Use Cases |
| K₂CO₃ | Toluene/H₂O, Dioxane/H₂O, DMF | A common, inexpensive base. Effective for many standard couplings.[13] |
| K₃PO₄ | Dioxane/H₂O, Toluene/H₂O | A stronger base than carbonates, often providing better yields, especially with challenging substrates. Less likely to cause hydrolysis of sensitive esters.[10][13] |
| Cs₂CO₃ | Dioxane, THF, Toluene | A strong and highly soluble base. Often used for difficult couplings or at lower temperatures.[3][10] |
| KF | Dioxane, THF | A mild base, particularly useful for substrates sensitive to harsh basic conditions.[6][10] |
General Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of an aryl bromide with this compound. Optimization may be required for specific substrates.
-
Reagent Preparation: To an oven-dried reaction vessel (e.g., Schlenk flask) equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (0.4 equiv., providing 1.2 equiv. of the boronic acid), the palladium precatalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[9][10]
-
Inert Atmosphere Setup: Seal the vessel with a septum or stopcock. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the previously degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v) via syringe under a positive pressure of inert gas. The typical concentration is 0.1–0.2 M relative to the limiting aryl halide.[10]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80–100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress periodically by taking small aliquots (under inert atmosphere) and analyzing them by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the final product.[9][10]
References
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. books.rsc.org [books.rsc.org]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. youtube.com [youtube.com]
- 15. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR [heia-fr.ch]
- 16. researchgate.net [researchgate.net]
- 17. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
How to prevent protodeboronation of 2,4,6-Tris(4-fluorophenyl)boroxin
Technical Support Center: 2,4,6-Tris(4-fluorophenyl)boroxin
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for preventing protodeboronation, a common side reaction that can compromise experimental outcomes. We will delve into the mechanisms of this undesired reaction and provide robust, field-proven protocols to ensure the stability and reactivity of your boroxine reagent.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the nature of this compound and its susceptibility to protodeboronation.
Q1: What is this compound and how does it relate to 4-fluorophenylboronic acid?
A1: this compound is the cyclic anhydride of 4-fluorophenylboronic acid.[1] It is formed by the dehydration and condensation of three molecules of the corresponding boronic acid to create a stable, six-membered ring composed of alternating boron and oxygen atoms.[1][2] In the presence of water, an equilibrium exists between the boroxine and the boronic acid. This equilibrium is crucial to understand, as the boronic acid species is often the direct precursor to protodeboronation.[3][4]
Caption: Boroxine and Boronic Acid Equilibrium.
Q2: What is protodeboronation and why is it a problem?
A2: Protodeboronation is an undesired chemical reaction where the carbon-boron (C-B) bond in a boronic acid is cleaved and replaced with a carbon-hydrogen (C-H) bond.[5] In the context of your reagent, this process converts the valuable 4-fluorophenylboronic acid (derived from the boroxine) into fluorobenzene, an inert byproduct. This reaction consumes your starting material, reduces the yield of your desired cross-coupling product, and complicates purification. Heteroaromatic and electron-deficient arylboronic acids, such as those with fluorine substituents, can be particularly prone to this decomposition pathway.[6][7]
Q3: What are the primary experimental factors that promote protodeboronation?
A3: The propensity for protodeboronation is highly dependent on reaction conditions.[5] The key factors are:
-
pH: Both strongly acidic and, more commonly, strongly basic conditions can catalyze the reaction. High pH (typically >10) is particularly problematic as it generates the more reactive arylboronate anion ([ArB(OH)₃]⁻), which accelerates C-B bond cleavage.[8][9][10]
-
Presence of a Proton Source (Water): The reaction requires a proton source to replace the boron moiety. Water is the most common proton source in many reaction setups.[6] Using anhydrous solvents is a key strategy for mitigation.
-
Temperature: Higher reaction temperatures increase the kinetic rate of all reactions, including the undesired protodeboronation pathway.[11]
-
Reaction Time: Extended reaction times provide more opportunity for the boronic acid to decompose.[6]
Troubleshooting Guide: Common Issues & Solutions
This section provides solutions to specific problems you may encounter during your experiments.
Q4: My reaction yield is low, and I've identified fluorobenzene as a major byproduct by NMR/GC-MS. What is the most likely cause?
A4: The presence of significant amounts of fluorobenzene strongly indicates that protodeboronation is the primary competing reaction. This is likely caused by one or more of the following conditions in your experimental setup:
-
Aggressive Base: The use of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) creates a highly basic environment that significantly accelerates protodeboronation.[8]
-
Excess Water: Your solvents may not be sufficiently anhydrous, or the base itself may be hygroscopic or an aqueous solution, introducing the necessary proton source for the side reaction.
-
High Temperature: While necessary for some cross-coupling reactions, excessive heat can favor the decomposition pathway.
Solution:
-
Switch to a Milder Base: Opt for bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or cesium fluoride (CsF).[6][12] These bases are effective in promoting the catalytic cycle of cross-coupling reactions but are less likely to raise the pH to a level that aggressively promotes protodeboronation.
-
Ensure Anhydrous Conditions: Use freshly distilled or commercially available anhydrous solvents.[6] If using a solid base, ensure it is dried before use (e.g., by heating under vacuum).
-
Optimize Temperature: Run the reaction at the lowest possible temperature that still provides a reasonable rate for the desired product formation. Consider screening temperatures (e.g., 60 °C, 80 °C, 100 °C) to find an optimal balance.
Q5: How can I best store and handle this compound to ensure its long-term stability?
A5: Proper storage and handling are critical to prevent gradual degradation. Boroxines, while generally more shelf-stable than many boronic acids, can still hydrolyze back to the boronic acid upon exposure to atmospheric moisture, which can then undergo other decomposition pathways.
Storage & Handling Protocol:
-
Storage: Store the reagent in a tightly sealed container in a cool, dry, and dark place.[13][14] An inert atmosphere (e.g., inside a nitrogen or argon-filled desiccator or glovebox) is ideal.[15]
-
Handling: Whenever possible, handle the solid reagent in an inert atmosphere glovebox.[16] If a glovebox is not available, minimize the time the container is open to the atmosphere. Use a dry needle and a positive pressure of inert gas to transfer the solid if possible.
-
Avoid Contamination: Never return unused reagent to the original bottle.[14][15] Use clean, dry spatulas and glassware to avoid introducing moisture or other impurities.
Q6: My cross-coupling reaction is sluggish, and forcing the conditions with higher temperature or a stronger base leads to protodeboronation. What can I do?
A6: This is a classic optimization challenge. When the rate of the desired reaction is slow, the sensitive boronic acid has more time to decompose. The solution is to accelerate the productive catalytic cycle so that it outcompetes protodeboronation.
Optimization Strategy:
-
Catalyst System Selection: The choice of palladium catalyst and ligand is critical. Highly active catalysts can facilitate transmetalation and reductive elimination at lower temperatures. Consider using advanced phosphine ligands (e.g., SPhos, XPhos) that are known to promote efficient cross-coupling of challenging substrates.[12]
-
"Slow Release" Strategy: While your starting material is a boroxine, you can consider converting it in situ or pre-forming a more stable boronic acid derivative like an MIDA boronate ester. These derivatives are more stable under basic conditions and slowly release the active boronic acid into the reaction medium, keeping its standing concentration low and thus minimizing decomposition.[5]
-
Solvent Choice: The polarity and coordinating ability of the solvent can influence the catalytic cycle. A screen of solvents like dioxane, THF, and toluene (often with a small amount of water if necessary for base solubility) can reveal optimal conditions.[17]
Caption: Troubleshooting workflow for preventing protodeboronation.
Experimental Protocols & Data
Protocol: Optimized Suzuki-Miyaura Coupling to Minimize Protodeboronation
This protocol provides a robust starting point for coupling this compound with an aryl bromide, designed to suppress the protodeboronation side reaction.
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (0.4 equiv, provides 1.2 equiv of the boronic acid monomer)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground and dried (3.0 equiv)
-
Anhydrous Dioxane
Procedure:
-
Preparation: To a flame-dried Schlenk flask, add the aryl bromide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a rubber septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
Solvent Addition: Add anhydrous dioxane via a dry syringe.
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Data: Impact of Reaction Conditions on Protodeboronation
The following table summarizes the typical effects of varying key reaction parameters on the outcome of a Suzuki-Miyaura coupling.
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Outcome |
| Base | NaOH (3.0 equiv) | K₃PO₄ (3.0 equiv) | Milder base significantly reduces protodeboronation.[6] |
| Solvent | Dioxane/H₂O (4:1) | Anhydrous Dioxane | Removing the primary proton source is critical.[6] |
| Temperature | 100 °C | 80 °C | Lower temperature slows the decomposition pathway. |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd(OAc)₂/SPhos (2 mol%) | A more active catalyst enables lower temperatures and shorter times.[12] |
| Typical Yield | 45% (Product), 40% (Protodeboronation) | 85% (Product), <5% (Protodeboronation) | Optimized conditions dramatically improve yield and minimize side products. |
Mechanistic Insight
Understanding the mechanism of protodeboronation is key to preventing it. The base-catalyzed pathway, which is most relevant for Suzuki-Miyaura reactions, proceeds via the formation of a boronate species.
Caption: Mechanism of base-catalyzed protodeboronation.
This pathway highlights why controlling the pH is paramount. By using a milder base, the equilibrium is shifted away from the highly reactive boronate anion, thus kinetically suppressing the rate-limiting C-B bond cleavage step.[5][8]
References
- 1. benchchem.com [benchchem.com]
- 2. shsu-ir.tdl.org [shsu-ir.tdl.org]
- 3. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 4. researchgate.net [researchgate.net]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effects of pH and temperature on the chromatographic performance and stability of immobilized poly(methyloctylsiloxane) stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 14. youtube.com [youtube.com]
- 15. ehs.uci.edu [ehs.uci.edu]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yields in reactions with 2,4,6-Tris(4-fluorophenyl)boroxin
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2,4,6-Tris(4-fluorophenyl)boroxin. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to overcome challenges in your reactions.
Introduction to this compound
This compound, also known as 4-fluorophenylboronic anhydride, is the cyclic trimer of 4-fluorophenylboronic acid.[1][2][3] It serves as a valuable reagent in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[2] Its utility extends to the pharmaceutical and material science industries.[2] While often more stable than its monomeric boronic acid counterpart, its successful application requires a nuanced understanding of its properties and reactivity.
This guide will address common issues encountered when using this reagent, with a focus on troubleshooting low yields in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the relationship between this compound and 4-fluorophenylboronic acid?
A1: this compound is the anhydrous form of 4-fluorophenylboronic acid. It is formed by the dehydration of three molecules of the boronic acid to create a stable six-membered ring with alternating boron and oxygen atoms.[1] This is a reversible equilibrium; in the presence of water, the boroxin can hydrolyze back to the boronic acid.[1][4]
Q2: How should I handle and store this compound?
A2: Due to its sensitivity to moisture, it is crucial to store this compound in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon) and at room temperature.[2] Avoid exposure to humid air to prevent hydrolysis back to the boronic acid, which can affect the stoichiometry and outcome of your reaction.
Q3: Is this compound directly active in the Suzuki-Miyaura catalytic cycle?
A3: The active species in the transmetalation step of the Suzuki-Miyaura reaction is typically a boronate species, formed by the reaction of the boronic acid with a base.[5][6] While the boroxin is often used as the starting material, it is generally believed to hydrolyze in situ to the corresponding boronic acid, which then participates in the catalytic cycle. However, some studies suggest that boroxins can be more reactive than their corresponding boronic acids.[7]
Troubleshooting Guide for Low Yields
Low yields in Suzuki-Miyaura reactions utilizing this compound can stem from a variety of factors. This guide provides a systematic approach to identifying and resolving these issues.
Problem 1: Low to No Product Formation
This is a common issue that can often be traced back to the fundamental components of the reaction.
Potential Causes & Solutions
-
Inactive Catalyst: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ. Oxygen can deactivate the catalyst through oxidation.[8][9]
-
Inefficient Transmetalation: The transfer of the aryl group from boron to palladium is a critical step. This process requires the activation of the boroxin/boronic acid by a base.[5][6]
-
Solution:
-
Base Selection: The choice of base is crucial. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like K₂CO₃, especially for less reactive substrates.[9] Ensure the base is finely powdered for maximum surface area.
-
Solvent System: A biphasic solvent system (e.g., toluene/water, dioxane/water) is often employed. Vigorous stirring is essential to ensure efficient mixing and facilitate the interaction of all components.[8]
-
-
-
Poor Reagent Quality: The purity of all starting materials is paramount.
-
Solution:
-
Verify the purity of your this compound. Consider its potential hydrolysis to the boronic acid, which will alter the molecular weight and stoichiometry.
-
Ensure your aryl halide is pure and that the solvent is anhydrous and degassed.[10]
-
-
Problem 2: Significant Side Product Formation
The appearance of unexpected products often points to specific side reactions that are outcompeting your desired cross-coupling.
Potential Causes & Solutions
-
Homocoupling of the Boroxin/Boronic Acid: This side reaction leads to the formation of 4,4'-difluorobiphenyl and is often promoted by the presence of oxygen or certain palladium species.[11]
-
Solution:
-
Rigorous Degassing: The most effective way to minimize homocoupling is to rigorously deoxygenate your reaction mixture.[8] This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period.[12]
-
Controlled Catalyst Addition: Add the palladium catalyst after all other reagents and under a positive pressure of inert gas.
-
-
-
Protodeboronation: This is the cleavage of the C-B bond and its replacement with a C-H bond, resulting in the formation of fluorobenzene. This is a common issue with electron-deficient arylboronic acids, especially under harsh basic conditions.[9]
-
Solution:
-
Milder Base: Switch to a milder base such as KF or use a phosphate-based buffer system.[9]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, running the reaction under strictly anhydrous conditions can significantly reduce protodeboronation.[9]
-
Protecting Groups: For particularly sensitive substrates, consider converting the boronic acid to a more stable derivative like a pinacol ester or a MIDA boronate, which are more resistant to protodeboronation.[13][14]
-
-
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (0.4-0.5 equiv., providing 1.2-1.5 equiv. of the arylboron moiety), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Degassing: Seal the flask with a septum and cycle between vacuum and backfilling with an inert gas (N₂ or Ar) at least three times.[10]
-
Solvent Addition: Add the degassed solvent system (e.g., toluene/ethanol/water 4:1:1) via syringe to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.[8][10]
Visualization of Key Processes
Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki-Miyaura catalytic cycle.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields.
Summary of Key Parameters
| Parameter | Recommendation | Rationale |
| Catalyst | Use a fresh, active Pd source (Pd(0) or activatable Pd(II)).[8] | The catalyst can degrade over time, leading to low activity.[10] |
| Ligand | For challenging substrates, use bulky, electron-rich phosphines (e.g., Buchwald ligands).[15][16] | These ligands promote both oxidative addition and reductive elimination.[15] |
| Base | Strong, non-nucleophilic bases (K₃PO₄, Cs₂CO₃, KF) are often optimal.[9] | The base is required to activate the boronic acid for transmetalation.[5][6] |
| Solvent | A degassed, biphasic system (e.g., toluene/water, dioxane/water) is common. | Ensures solubility of all components and facilitates the reaction. |
| Atmosphere | Strictly inert (N₂ or Ar).[8] | Oxygen can deactivate the catalyst and promote homocoupling.[8][11] |
| Temperature | Typically 80-110 °C. | Provides the necessary activation energy for the reaction. |
References
- 1. benchchem.com [benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. chemwhat.com [chemwhat.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Yoneda Labs [yonedalabs.com]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Products from 2,4,6-Tris(4-fluorophenyl)boroxin Reactions
Welcome to the technical support guide for purification challenges associated with Suzuki-Miyaura cross-coupling reactions utilizing 2,4,6-Tris(4-fluorophenyl)boroxin. This resource is designed for researchers, chemists, and drug development professionals to provide practical, field-tested solutions to common purification issues. The guidance herein is structured to explain the causality behind experimental choices, ensuring robust and reproducible outcomes.
Troubleshooting Common Purification Issues
This section addresses specific problems you may encounter during the workup and purification of your target biaryl compounds.
Q1: My crude NMR shows a significant amount of a broad signal in the aromatic region, which I suspect is a boron-containing impurity. How can I remove it?
A1: This is a classic issue arising from unreacted 4-fluorophenylboronic acid. This compound is a cyclic anhydride that hydrolyzes to three equivalents of 4-fluorophenylboronic acid under the aqueous basic conditions of the Suzuki-Miyaura reaction.[1] Any excess boronic acid will persist in your crude product.
Root Cause: Boronic acids are acidic (pKa ≈ 9-10) and can be difficult to separate from neutral or weakly basic target compounds by chromatography alone, often leading to streaking on silica gel.[2]
Solution: Acid-Base Liquid-Liquid Extraction.
This is the most effective method for removing boronic acid impurities. By converting the acidic boronic acid into its water-soluble salt, you can selectively extract it from the organic phase containing your desired product.
-
Step 1: After the reaction is complete, perform a standard aqueous workup. Dilute the reaction mixture with an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Step 2: Wash the organic layer with a basic aqueous solution. A 1-2 M solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) is typically effective.[3][4] This deprotonates the boronic acid to form the sodium boronate salt, which is highly soluble in the aqueous layer.
-
Step 3: Separate the layers. The boronic acid impurity is now in the aqueous phase.
-
Step 4: Wash the organic layer with brine to remove residual water and then dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Step 5: Filter and concentrate the organic layer under reduced pressure to obtain your crude product, now largely free of boronic acid.
Pro-Tip: For particularly stubborn cases or products with some aqueous solubility, forming a diethanolamine adduct of the boronic acid can be an excellent alternative. This often forms a crystalline solid that precipitates from non-polar organic solvents, allowing for removal by simple filtration.[2][5][6]
Q2: I've successfully removed the boronic acid, but I'm still seeing a significant, non-polar byproduct that I believe is a homocoupling product. How do I separate it?
A2: Homocoupling of the boronic acid (to form 4,4'-difluorobiphenyl) is a common side reaction in Suzuki couplings.[7] It is often promoted by the presence of oxygen, which can interfere with the palladium catalytic cycle.[8][9]
Root Cause: The homocoupled byproduct often has a polarity very similar to the desired cross-coupled biaryl product, making separation challenging.
Solution: Flash Column Chromatography or Recrystallization.
The choice between these two techniques depends on the physical properties of your product and the degree of separation required.
-
Flash Column Chromatography: This is the most versatile method. The key is to find a solvent system that provides adequate separation (ΔRf > 0.15) on a Thin Layer Chromatography (TLC) plate.
-
Solvent System: Start with a non-polar system, such as a hexane/ethyl acetate or hexane/DCM gradient. Since the homocoupling product is often less polar than the desired product, it should elute first.
-
Stationary Phase: Standard silica gel is usually sufficient. For very non-polar compounds, neutral alumina can sometimes provide better separation.[10]
-
-
Recrystallization: If your desired product is a solid, recrystallization can be a highly effective and scalable purification method.[11][12]
-
Solvent Screening: The goal is to find a solvent (or solvent pair) in which your product has high solubility at elevated temperatures but low solubility at room temperature or below, while the homocoupling impurity remains in solution.
-
Common Solvent Pairs: Hexanes/ethyl acetate, hexanes/methanol, or toluene/heptane are good starting points for biaryl compounds.[11]
-
Q3: My crude product is a dark, blackish oil, indicating palladium catalyst residue. How do I remove the palladium?
A3: Residual palladium can be problematic for downstream applications, especially in pharmaceutical development.[13] The black color is typically due to the formation of palladium black (Pd(0)).
Solution: Filtration through Celite® and/or Treatment with a Scavenger.
-
Step 1: Filtration: After the initial workup, filter the crude product solution (dissolved in a suitable organic solvent) through a plug of Celite® or silica gel. This is often sufficient to remove a significant portion of the heterogeneous palladium black.[11][14]
-
Step 2: Scavenging (if necessary): If filtration is insufficient, various commercial or lab-prepared scavengers can be used. These are materials with functional groups that chelate palladium, allowing for its removal by filtration. Thiol-functionalized silica gels or polymers are particularly effective.
-
Step 3: Activated Carbon: Treatment with activated carbon can also effectively adsorb residual palladium catalysts. Stir the crude product in a solution with a small amount of activated carbon, then filter through Celite® to remove the carbon.
Frequently Asked Questions (FAQs)
Q: What is the functional difference between using this compound and 4-fluorophenylboronic acid? A: this compound is the anhydride trimer of 4-fluorophenylboronic acid. Boroxines are often more stable, crystalline solids compared to their corresponding boronic acids, which can be prone to decomposition over time.[9] In the presence of the aqueous base used in Suzuki reactions, the boroxine readily hydrolyzes in situ to generate the active boronic acid species.[1] Functionally, they serve the same purpose in the reaction.
Q: My product is an oil and cannot be recrystallized, and it co-elutes with an impurity during silica gel chromatography. What are my options? A: This is a challenging situation that requires alternative purification strategies.
-
Reverse-Phase Chromatography (C18): If normal-phase chromatography fails, reverse-phase often provides a different selectivity. You would typically use a solvent system like water/acetonitrile or water/methanol.[2]
-
Chemical Derivatization: If your target molecule has a suitable functional group, you can temporarily derivatize it to drastically change its polarity, allowing for easy separation of the impurity. After purification, the protecting group can be removed.
-
Preparative HPLC: For high-purity material on a smaller scale, preparative High-Performance Liquid Chromatography (HPLC) is the gold standard, though it is more resource-intensive.[10]
Q: Which analytical techniques are best for confirming the purity of my final product? A: A combination of techniques provides the most comprehensive assessment of purity.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information and can be used for quantitative purity assessment (qNMR) if an internal standard is used. ¹⁹F NMR is particularly useful given the starting material.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product. Techniques like GC-MS or LC-MS can help identify impurities.
-
High-Performance Liquid Chromatography (HPLC): An excellent tool for determining the percentage purity of the main component and detecting trace impurities.
Standard Purification Protocols
Protocol 3.1: General Workup and Acid-Base Extraction
-
Cool the completed reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., 50 mL of ethyl acetate).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with 2 x 25 mL of 1 M Na₂CO₃ solution to remove excess boronic acid.
-
Wash the organic layer with 2 x 25 mL of water, followed by 1 x 25 mL of saturated brine.[8]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 3.2: Flash Column Chromatography
-
Adsorb the crude product onto a small amount of silica gel (dry loading) by dissolving it in a minimal amount of a polar solvent (e.g., DCM or EtOAc) and adding silica gel, then removing the solvent under reduced pressure.[14]
-
Prepare a column with silica gel in a non-polar solvent system (e.g., 98:2 hexanes:ethyl acetate).
-
Load the adsorbed crude product onto the top of the column.
-
Elute the column with a gradient of increasing solvent polarity, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3.3: Recrystallization from a Mixed Solvent System
-
Place the crude solid product in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of a solvent in which the compound is highly soluble (e.g., hot methanol or ethyl acetate). Heat the mixture to boiling to fully dissolve the solid.[11]
-
Slowly add a "poor" solvent (an anti-solvent, e.g., hexanes or water) dropwise until the solution becomes slightly cloudy.
-
Add a drop or two of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolate the purified crystals by vacuum filtration, washing with a small amount of the cold "poor" solvent.
-
Dry the crystals under vacuum.
Data and Visualization
Table 1: Common Impurities and Recommended Removal Strategies
| Impurity | Typical Polarity | Key Identifier | Primary Removal Method | Secondary Method |
| 4-Fluorophenylboronic Acid | Polar, Acidic | Broad ¹H NMR signals, acidic | Acid-Base Extraction (NaOH or Na₂CO₃ wash)[3] | Diethanolamine Adduct Formation[2][5] |
| 4,4'-Difluorobiphenyl (Homocoupling) | Non-polar, Neutral | Less polar than product on TLC | Flash Column Chromatography | Recrystallization |
| Palladium Catalyst Residues | N/A | Black/dark color in crude | Filtration through Celite®/Silica[11] | Treatment with Scavengers/Carbon |
| Phosphine Ligand Oxides | Polar, Neutral | Distinct ³¹P NMR signal | Flash Column Chromatography | - |
| Inorganic Base (e.g., K₃PO₄) | Highly Polar (salt) | Insoluble in organic solvents | Aqueous Workup/Washing with Water[8] | Filtration |
Diagram 1: Purification Strategy Decision Tree
This workflow helps in selecting the appropriate purification strategy based on the initial assessment of the crude reaction mixture.
Caption: Decision workflow for purifying Suzuki coupling products.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. chegg.com [chegg.com]
- 5. reddit.com [reddit.com]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. researchgate.net [researchgate.net]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. researchgate.net [researchgate.net]
- 13. si-novations.com [si-novations.com]
- 14. youtube.com [youtube.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Side reactions of 2,4,6-Tris(4-fluorophenyl)boroxin with strong bases
Technical Support Center: 2,4,6-Tris(4-fluorophenyl)boroxin
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this reagent, particularly focusing on the side reactions encountered when using strong bases. Our goal is to provide you with the mechanistic insights and practical troubleshooting strategies necessary to ensure the success of your experiments.
Troubleshooting Guide: Side Reactions with Strong Bases
This section addresses specific issues you may encounter during your experiments in a question-and-answer format. We delve into the causality behind these problems and provide actionable solutions.
Q1: My Suzuki-Miyaura coupling reaction using this compound is failing or giving very low yield. I'm recovering mostly my starting aryl halide and see a significant amount of 4-fluorobenzene byproduct. What is happening?
A1: This is a classic symptom of protodeboronation , a major decomposition pathway for arylboronic acids and their derivatives, especially under strongly basic, aqueous conditions.[1][2]
-
Causality: this compound exists in equilibrium with its corresponding boronic acid, 4-fluorophenylboronic acid, in the presence of water.[3][4] Strong bases accelerate the cleavage of the carbon-boron bond, which is then protonated by a proton source (typically water in the solvent or base), replacing the boronic acid moiety with a hydrogen atom.[5] The electron-withdrawing nature of the fluorine atom makes the arylboronic acid particularly susceptible to this process under certain conditions.[2][5]
-
Troubleshooting & Mitigation:
-
Switch to a Milder Base: Strong bases like NaOH or KOH can aggressively promote protodeboronation. Consider using weaker inorganic bases such as K₃PO₄ or K₂CO₃. In some cases, potassium fluoride (KF) can be effective.[1]
-
Employ Anhydrous Conditions: Since water is the primary proton source, switching to a rigorously dried, anhydrous solvent (e.g., anhydrous dioxane, toluene, or THF) can significantly suppress this side reaction.[1] Ensure your base is also anhydrous.
-
Protect the Boronic Acid: For particularly challenging substrates, consider converting the boronic acid to a more stable derivative, such as an N-methyliminodiacetic acid (MIDA) boronate, which can slowly release the boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing decomposition.[6]
-
Q2: Besides my desired product, I'm isolating a significant amount of 4,4'-difluorobiphenyl. How can I prevent this homocoupling?
A2: The formation of 4,4'-difluorobiphenyl is due to the homocoupling of the 4-fluorophenylboronic acid. This side reaction is typically promoted by the presence of oxygen and certain palladium species.
-
Causality: Homocoupling is often initiated by Pd(II) species and accelerated by oxygen.[1][7] If your reaction mixture is not properly deoxygenated, or if your Pd(0) catalyst is oxidized to Pd(II), these species can catalyze the coupling of two boronic acid molecules instead of the desired cross-coupling.[7]
-
Troubleshooting & Mitigation:
-
Rigorous Degassing: Ensure your solvent and reaction setup are thoroughly degassed. This can be achieved by several freeze-pump-thaw cycles or by sparging the solvent with an inert gas (Argon or Nitrogen) for an extended period (20-30 minutes).[1]
-
Use an Active Pd(0) Source: Start with a high-quality Pd(0) precatalyst. If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) state. Inefficient reduction can leave residual Pd(II) that promotes homocoupling. Consider using air-stable Pd(0) precatalysts (e.g., palladacycles) which are often more reliable.[1][8]
-
Control Reaction Stoichiometry: Using a slight excess of the boroxine (e.g., 1.2-1.5 equivalents) can sometimes favor the cross-coupling pathway over homocoupling.
-
Q3: The reaction is sluggish and stalls, even after trying different bases. What other factors should I consider?
A3: If you've addressed the primary side reactions and the reaction is still not proceeding efficiently, the issue may lie with the overall catalytic system or the equilibrium between the boroxine and the active boronic acid.
-
Causality: The base's primary role is to activate the boronic acid by forming a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻), which is the active partner in the transmetalation step of the catalytic cycle.[9][10] If the base is not optimal for the chosen solvent system, this activation may be inefficient. Furthermore, the boroxine itself must first hydrolyze to the monomeric boronic acid to enter the catalytic cycle, a step that can be influenced by reaction conditions.[3]
-
Troubleshooting & Mitigation:
-
Optimize Base and Solvent Combination: The effectiveness of a base is highly dependent on the solvent. For instance, K₃PO₄ often works well in polar aprotic solvents like DMF or dioxane, while carbonates may be suitable for biphasic systems.[8]
-
Add Water Deliberately (if using anhydrous conditions): While excess water promotes protodeboronation, a small, controlled amount (e.g., in a 10:1 dioxane/water mixture) is often necessary to facilitate the hydrolysis of the boroxine to the boronic acid and to help solubilize the base, thereby accelerating the catalytic cycle.
-
Ligand Choice: The phosphine ligand on the palladium catalyst is critical. For electron-deficient arylboronic acids, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) are often required to promote the key steps of oxidative addition and reductive elimination.[11]
-
Summary of Troubleshooting Strategies
| Observed Issue | Potential Side Reaction | Primary Cause(s) | Recommended Solutions |
| Aryl halide recovered; Ar-H byproduct formed | Protodeboronation | Strong base, presence of a proton source (e.g., H₂O) | Use a milder base (K₃PO₄, K₂CO₃); employ anhydrous conditions; use a boronic acid protecting group (e.g., MIDA ester). |
| Dimer of arylboronic acid (Ar-Ar) formed | Homocoupling | Oxygen contamination; inactive or Pd(II) catalyst | Rigorously degas solvent and reaction vessel; use an air-stable, active Pd(0) precatalyst. |
| Sluggish or stalled reaction | Inefficient Catalyst Turnover | Poor base/solvent compatibility; slow boroxine hydrolysis | Optimize base and solvent pair; add a controlled amount of water to anhydrous systems; use bulky, electron-rich phosphine ligands. |
Experimental Protocol: Robust Suzuki-Miyaura Coupling to Minimize Side Reactions
This protocol is designed as a starting point for the Suzuki-Miyaura coupling of an aryl halide with this compound, incorporating best practices to mitigate the side reactions discussed above.
1. Reagent Preparation:
-
Aryl Halide (1.0 equiv)
-
This compound (0.5 equiv, which corresponds to 1.5 equiv of the boronic acid monomer)
-
Palladium Precatalyst (e.g., SPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, finely powdered and dried, 2.0-3.0 equiv)
-
Solvent (e.g., Dioxane, anhydrous)
-
Water (Degassed, for solvent mixture)
2. Reaction Setup:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, palladium precatalyst, and powdered K₃PO₄.
-
Seal the vial with a septum cap.
-
Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[1]
-
Using a gas-tight syringe, add the anhydrous dioxane, followed by the degassed water to create the desired solvent ratio (e.g., 10:1 dioxane:water).
3. Reaction Execution and Monitoring:
-
Place the sealed vial in a preheated heating block or oil bath set to the desired temperature (typically 80-100 °C).
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by taking small aliquots and analyzing via TLC, GC-MS, or LC-MS. Check for the consumption of the aryl halide and the formation of the desired product, as well as the potential byproducts (4-fluorobenzene and 4,4'-difluorobiphenyl).
4. Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine to remove the base and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography.
Diagrams
Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.
Caption: Desired vs. side reaction pathways in Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs)
Q: Is this compound equivalent to 3 molecules of 4-fluorophenylboronic acid?
A: In terms of stoichiometry, yes. One mole of the boroxine is the dehydrated form of three moles of the corresponding boronic acid.[12] However, it is not always a direct substitute in terms of reactivity. The boroxine must first hydrolyze back to the monomeric boronic acid to participate in the catalytic cycle, a process dependent on the presence of water.[3] This equilibrium can be beneficial, as the boroxine is often more stable and easier to handle than the free boronic acid.
Q: Can I use sodium hydroxide (NaOH) as the base?
A: While NaOH is a strong base and can facilitate the reaction, it is generally not recommended for sensitive substrates like this compound. Its high basicity and the presence of water significantly increase the rate of protodeboronation, leading to lower yields of the desired product.[1][5] Milder bases like potassium phosphate (K₃PO₄) or carbonates are often a better choice.
Q: Why is my boroxine reagent not dissolving completely?
A: Boroxines and the bases used in Suzuki-Miyaura couplings (like K₃PO₄) often have limited solubility in common organic solvents like dioxane or toluene. The reaction is frequently run as a heterogeneous slurry. Vigorous stirring is crucial to ensure sufficient interaction between all components at the liquid-solid interface.[1] The reaction can still proceed to completion even if all solids do not dissolve.
Q: How should I store this compound?
A: this compound is an anhydride and is susceptible to hydrolysis upon exposure to atmospheric moisture. It should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere to maintain its integrity over time.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
Minimizing homocoupling of 2,4,6-Tris(4-fluorophenyl)boroxin in cross-coupling
Topic: Minimizing Homocoupling of 2,4,6-Tris(4-fluorophenyl)boroxin in Cross-Coupling Reactions
Introduction: Navigating the Challenges of Arylboroxin Coupling
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, celebrated for its power in constructing C-C bonds with remarkable functional group tolerance.[1][2] Organoboron reagents are central to this transformation, and among them, arylboroxines like this compound serve as convenient, stable precursors to their corresponding boronic acids.[1]
However, the very reactivity that makes this reaction powerful can also open pathways to undesired side reactions. A frequent and frustrating challenge for researchers is the formation of homocoupled biaryl products, which diminishes the yield of the target molecule and complicates purification. This guide provides a deep dive into the mechanistic origins of homocoupling when using this compound and offers field-proven troubleshooting strategies and optimized protocols to ensure the success of your cross-coupling experiments.
Frequently Asked Questions (FAQs): Understanding the Core Problem
Q1: What exactly is this compound and how does it function in the reaction?
A1: this compound is the cyclic anhydride of 4-fluorophenylboronic acid.[3][4][5] It is formed by the dehydration of three boronic acid molecules. In the presence of water, which is often a component of Suzuki-Miyaura reaction media (e.g., in aqueous base solutions), an equilibrium exists between the boroxin and the monomeric boronic acid. For the purpose of the catalytic cycle, the boroxin effectively serves as a stable, often crystalline, and easily handled source of the active 4-fluorophenylboronic acid reagent.[1]
Q2: What is "homocoupling" in the context of this reaction?
A2: Homocoupling is a dimerization side reaction where two molecules of the boronic acid (or boroxin-derived) reagent couple with each other instead of with the intended aryl halide partner.[6] In this specific case, it results in the formation of 4,4'-difluorobiphenyl, a symmetrical biaryl impurity that consumes your valuable nucleophile and reduces the overall yield of your desired cross-coupled product.
Q3: What is the primary cause of boronic acid homocoupling?
A3: The principal driver of homocoupling is the presence of palladium(II) species in the reaction mixture, especially in combination with dissolved oxygen.[1][7][8] While the productive Suzuki-Miyaura cycle relies on a Pd(0)/Pd(II) cycle, extraneous Pd(II) can initiate a catalytic or stoichiometric side reaction.[1][7] Oxygen is a major culprit as it can oxidize the active Pd(0) catalyst to Pd(II), which is then free to participate in the homocoupling pathway.[6][8][9] Oxo-palladium species have also been identified as active catalysts for this undesired reaction.[8][10]
Caption: The dual fate of Pd(0): The desired cycle vs. oxidative homocoupling.
Troubleshooting Guide: From Diagnosis to Solution
This section addresses specific issues you might encounter and provides actionable solutions grounded in mechanistic principles.
Problem 1: My analysis (TLC, LC-MS) shows a major byproduct corresponding to 4,4'-difluorobiphenyl.
-
Core Issue: This is the classic signature of significant homocoupling. The root cause is almost certainly the presence of oxygen and/or premature catalyst decomposition into Pd(II) species.[6][7][9]
-
Solutions & Causal Explanations:
-
Rigorous Inert Atmosphere: Standard purging with nitrogen or argon may be insufficient.
-
Action: Degas your solvent(s) thoroughly for 15-30 minutes using a subsurface sparge (bubbling the inert gas through the liquid) before use.[6][7]
-
Causality: This actively removes dissolved oxygen, which is the primary oxidant of your Pd(0) catalyst. Simply applying a blanket of inert gas over the liquid is less effective.
-
-
Order of Reagent Addition: Adding the boroxin reagent to a "hot" solution containing active catalyst and the aryl halide is crucial.
-
Action: Pre-heat the mixture of your aryl halide, base, and solvent under an inert atmosphere. Add the catalyst/ligand mixture, and only then, add the this compound (dissolved in a small amount of degassed solvent if necessary).[9]
-
Causality: This strategy ensures that the Pd(0) catalyst's first action is the productive oxidative addition with the aryl halide. If the boroxin is present before the catalyst is fully active and ready, the catalyst may instead mediate homocoupling.
-
-
Use a Mild Reducing Agent:
-
Action: Include a mild reducing agent like potassium formate (HCO₂K) in your reaction setup.[7]
-
Causality: Potassium formate can reduce stray Pd(II) species back to the active Pd(0) state without interfering with the main catalytic cycle, effectively "mopping up" the species responsible for homocoupling.[7]
-
-
Problem 2: Homocoupling persists even after improving my inerting technique. What's next?
-
Core Issue: Your catalyst system (palladium source and ligand) or base may be promoting the homocoupling pathway over the desired cross-coupling.
-
Solutions & Causal Explanations:
-
Evaluate Your Palladium Source:
-
Action: If you are using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf), consider switching to a Pd(0) source such as Pd₂(dba)₃.
-
Causality: Starting with a Pd(0) source reduces the initial concentration of Pd(II) in the flask, minimizing the potential for homocoupling before the catalytic cycle even begins.[11] While Pd(II) precatalysts are reduced in situ to the active Pd(0) species, this process may not be perfectly efficient, leaving residual Pd(II).
-
-
Optimize Your Ligand: The ligand is not just a spectator; it critically modulates the catalyst's reactivity.
-
Action: Employ bulky, electron-rich phosphine ligands. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) or bulky trialkylphosphines (e.g., P(t-Bu)₃) are excellent choices.[1][12]
-
Causality: Bulky ligands accelerate the rate-limiting reductive elimination step, which forms your desired product.[11][12] By making the final step of the productive cycle faster, you ensure the catalyst turns over efficiently, outcompeting the slower homocoupling side reaction. The steric bulk also disfavors the formation of intermediates required for dimerization.[11]
-
-
Re-evaluate Your Base: The base is essential for activating the boroxin for transmetalation, but an overly harsh or poorly soluble base can cause issues.[13][14]
-
Action: Screen a series of bases. Mild inorganic bases are often optimal.
-
Causality: A base that is too strong can accelerate boronic acid decomposition. A base that is poorly soluble can lead to heterogeneous reaction conditions and inconsistent activation. The goal is to find a base that efficiently forms the active boronate species without promoting side reactions.[14][15]
-
-
| Parameter | Recommendation for Minimizing Homocoupling | Rationale |
| Palladium Source | Pd(0) precatalyst (e.g., Pd₂(dba)₃) | Reduces initial Pd(II) concentration.[11] |
| Ligand | Bulky, electron-rich (e.g., SPhos, P(t-Bu)₃) | Accelerates reductive elimination, sterically hinders dimerization.[11][12] |
| Base | Mild inorganic (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) | Efficiently forms boronate without promoting decomposition.[14][16] |
| Solvent | Anhydrous, well-degassed (e.g., Dioxane, Toluene, THF) | Minimizes O₂ and protic sources that can lead to side reactions.[1][16][17] |
Optimized Protocol: Suzuki-Miyaura Coupling with Minimized Homocoupling
This protocol incorporates best practices to suppress the formation of 4,4'-difluorobiphenyl.
Caption: Step-by-step workflow for a robust, low-homocoupling Suzuki reaction.
Materials:
-
Aryl Halide (e.g., Aryl Bromide) (1.0 mmol, 1.0 equiv)
-
This compound (0.4 mmol, 1.2 equiv of boronic acid)
-
Palladium Source: Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
Ligand: SPhos (0.022 mmol, 2.2 mol%)
-
Base: K₃PO₄ (Potassium Phosphate, anhydrous powder) (2.0 mmol, 2.0 equiv)
-
Solvent: Anhydrous 1,4-Dioxane (5 mL, degassed)
Procedure:
-
Preparation: Oven-dry all glassware (Schlenk flask, condenser) and a magnetic stir bar, then allow them to cool to room temperature under a vacuum.
-
Inerting: Assemble the glassware and purge thoroughly with Argon gas for 10-15 minutes. Maintain a positive pressure of Argon throughout the entire procedure.
-
Solvent Degassing: In a separate flask, sparge the 1,4-dioxane with Argon for at least 30 minutes.
-
Reaction Assembly: To the reaction flask, add the aryl halide (1.0 mmol) and potassium phosphate (2.0 mmol) under a positive flow of Argon.
-
Catalyst Addition: In a glovebox or under a positive flow of Argon, quickly add the Pd₂(dba)₃ (0.01 mmol) and SPhos (0.022 mmol) to the reaction flask.
-
Solvent Addition: Add the degassed 1,4-dioxane (5 mL) to the reaction flask via a syringe.
-
Boroxin Addition: In a separate, dry vial, dissolve the this compound (0.4 mmol) in a minimum amount of degassed 1,4-dioxane. Add this solution to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 448-59-9 | TCI Deutschland GmbH [tcichemicals.com]
- 4. This compound | 448-59-9 | TCI AMERICA [tcichemicals.com]
- 5. This compound | 448-59-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Troubleshooting Steric Hindrance with Substituted Arylboroxins
Welcome to the technical support center for navigating the challenges of steric hindrance in Suzuki-Miyaura cross-coupling reactions involving substituted arylboroxins. This guide is designed for researchers, scientists, and drug development professionals who encounter unexpected results or low yields when working with sterically demanding substrates. Here, we move beyond simple protocols to explain the underlying principles and provide actionable, field-tested solutions to common problems.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with a di-ortho-substituted arylboroxin is failing or giving very low yields. What is the most likely cause?
A1: The primary culprit is almost certainly steric hindrance. Bulky substituents, especially in the ortho positions of either the arylboroxin or the coupling partner (aryl halide), can significantly impede several key steps of the catalytic cycle.[1][2] Specifically, steric clash can:
-
Hinder Transmetalation: The transfer of the aryl group from the boron atom to the palladium center is a critical step. Large ortho groups can physically block the necessary approach of the boroxin to the palladium complex, dramatically slowing down or preventing this transfer.[1]
-
Impede Reductive Elimination: This is the final, product-forming step where the two coupled organic fragments are expelled from the palladium catalyst. Significant steric strain in the transition state leading to the biaryl product can create a high energy barrier, disfavoring product formation.[3]
-
Inhibit Oxidative Addition: While often less discussed for the boronic acid partner, steric bulk on the aryl halide can slow its initial reaction with the Pd(0) catalyst.[4]
In essence, the catalyst and reactants cannot easily come together in the correct orientation to facilitate the reaction.
Q2: I'm observing significant amounts of a protodeboronation side product. Is this related to steric hindrance?
A2: Yes, indirectly. Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction in Suzuki-Miyaura couplings.[5] While not directly caused by steric hindrance, it can become the dominant pathway when the desired cross-coupling is slowed down.
If the sterically hindered transmetalation or reductive elimination steps are kinetically slow, the arylboronic species has more time to react with trace amounts of water or other proton sources in the reaction mixture, leading to the undesired protodeboronation product.[5] This is particularly problematic with electron-deficient arylboronic acids or when using bases that introduce water (e.g., hydrated K₃PO₄).[4][6] Paradoxically, some bulky phosphine ligands, while chosen to promote coupling, can also accelerate palladium-catalyzed protodeboronation.[5]
Q3: How does the choice of ligand impact a sterically hindered Suzuki-Miyaura reaction?
A3: Ligand choice is paramount for overcoming steric challenges. The ideal ligand for a sterically demanding coupling must strike a delicate balance between being bulky enough to promote reductive elimination and not so bulky that it prevents the initial binding of the coupling partners.
-
Bulky, Electron-Rich Monodentate Phosphine Ligands: These are often the go-to solution. Ligands like SPhos, RuPhos, and those from the Buchwald family are designed with bulky biaryl backbones.[2][7] This bulk forces the aryl groups on the palladium into a conformation that favors the bond-forming reductive elimination step.[3] Their electron-donating nature also increases the electron density on the palladium center, which can facilitate the initial oxidative addition step with challenging aryl chlorides.[8]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors and often possess significant steric bulk. They can form very stable complexes with palladium, which can be highly active for coupling sterically hindered substrates, including tetra-ortho-substituted biaryls.[3][9] The increased steric shielding around the palladium center is thought to enhance reactivity.[9]
-
Specialized Ligands: For extremely challenging couplings, specialized ligands like BI-DIME or AntPhos have been developed.[10][11][12] AntPhos, for instance, has a unique rigid structure that is believed to inhibit side reactions like β-hydride elimination, which can be a problem in aryl-alkyl couplings.[10]
An appropriate balance of steric bulk and electron-donating properties in the ligand is crucial for the success of sterically hindered cross-coupling reactions.[8]
Q4: Can changing the base or solvent help overcome low yields in these reactions?
A4: Absolutely. The base and solvent system plays a critical role in the transmetalation step and the overall stability of the catalytic species.
-
Base Selection: The base activates the boronic acid (or boroxin) by forming a more nucleophilic boronate species, which is necessary for transmetalation.[13][14] For sterically hindered couplings:
-
Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred as they are less likely to promote side reactions.
-
Potassium phosphate (K₃PO₄) is a very common and effective base, but ensure it is anhydrous, as water can promote protodeboronation.[4] In some anhydrous systems, a very small, controlled amount of water can be beneficial, but this must be carefully optimized.[4]
-
Organic bases or fluoride sources (e.g., KF) can also be effective, particularly when substrates are sensitive to strong inorganic bases.[9][13]
-
-
Solvent Choice: The solvent influences the solubility of the reactants and the stability of the catalytic intermediates.
-
Aprotic polar solvents like dioxane, THF, and DME are common choices.
-
Toluene is often used for higher temperature reactions, which can provide the necessary energy to overcome activation barriers in hindered systems.
-
The use of a water co-solvent (e.g., THF/water) can sometimes accelerate the reaction but must be used with caution due to the risk of protodeboronation.[15]
-
Troubleshooting Guide: Step-by-Step Problem Resolution
If you are facing challenges with a sterically hindered Suzuki-Miyaura coupling, follow this systematic troubleshooting workflow.
Workflow: Diagnosing and Solving Low-Yield Couplings
Caption: A troubleshooting workflow for sterically hindered couplings.
Experimental Protocol: Optimized Suzuki-Miyaura Coupling for Sterically Hindered Substrates
This protocol provides a robust starting point for coupling a di-ortho-substituted arylboronic acid/boroxin with a sterically hindered aryl bromide.
Materials:
-
Di-ortho-substituted arylboroxin (1.2 equivalents)
-
Ortho-substituted aryl bromide (1.0 equivalent)
-
SPhos-Pd-G3 Precatalyst (2 mol%)
-
Anhydrous Potassium Phosphate (K₃PO₄), finely ground (3.0 equivalents)
-
Anhydrous Toluene (Sufficient for 0.1 M concentration)
Procedure:
-
Inert Atmosphere Preparation: To a flame-dried Schlenk flask, add the aryl bromide, arylboroxin, SPhos-Pd-G3 precatalyst, and finely ground K₃PO₄.
-
Degassing: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This is critical to prevent oxidation of the Pd(0) species.
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.
-
Reaction: Place the sealed flask in a preheated oil bath at 110 °C.
-
Monitoring: Stir the reaction vigorously. Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2-4 hours). Reactions with highly hindered substrates may require 12-24 hours for completion.[10]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Data Summary: Impact of Ligand Choice on a Hindered Coupling
The following table summarizes typical outcomes when coupling 2,4,6-triisopropylphenyl bromide with cyclohexylboronic acid, an extremely demanding transformation, demonstrating the critical role of the ligand.
| Entry | Ligand | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Reference |
| 1 | BI-DIME | 1 | 110 | 31 | [10] |
| 2 | AntPhos | 1 | 110 | 72 | [10] |
| 3 | SPhos | 2 | 100 | Varies | [7] |
| 4 | Standard PPh₃ | 2-5 | 110 | <5 (Typical) | General Knowledge |
Yields are illustrative and depend on the specific substrates and conditions. This data clearly shows that specialized, bulky ligands like AntPhos can dramatically improve yields in sterically challenging reactions where simpler ligands fail.[10]
Visualizing the Catalytic Cycle and Steric Effects
Understanding the mechanism helps in diagnosing problems. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: The Suzuki-Miyaura cycle showing where steric hindrance has the most impact.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Palladium catalyzed Suzuki-Miyaura coupling with aryl chlorides using a bulky phenanthryl N-heterocyclic carbene ligand [organic-chemistry.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Scaling Up Reactions with 2,4,6-Tris(4-fluorophenyl)boroxin
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2,4,6-Tris(4-fluorophenyl)boroxin. This resource is designed to provide in-depth, practical solutions to challenges encountered when scaling up reactions involving this versatile reagent, particularly in the context of Suzuki-Miyaura cross-coupling. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic routes effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and issues encountered when working with this compound.
Q1: My Suzuki-Miyaura coupling reaction using this compound is not proceeding or giving very low yields. What are the primary factors to investigate?
A1: When a Suzuki-Miyaura coupling fails or provides low yields, a systematic evaluation of the reaction parameters is crucial. Here are the first-tier checks:
-
Catalyst Activity and Integrity: The palladium catalyst is the heart of the reaction. Ensure your palladium source (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and any associated phosphine ligands are fresh and have been stored under an inert atmosphere to prevent oxidation.[1] The active catalyst is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1]
-
Exclusion of Oxygen: Oxygen can be detrimental, leading to the oxidation of the Pd(0) catalyst and phosphine ligands, as well as promoting the unwanted homocoupling of the boronic acid.[1][2] Ensure all solvents are rigorously degassed and the reaction is maintained under a positive pressure of an inert gas like nitrogen or argon.[1]
-
Reagent Purity and Stability: Verify the purity of your aryl halide and the boroxin. Boroxines exist in equilibrium with their corresponding boronic acids in the presence of water, and boronic acids can be susceptible to degradation over time, particularly through protodeboronation.[1][3]
-
Base and Solvent Selection: The choice of base and solvent is interdependent and critical for success. The base's role is to activate the boronic acid/boroxin for transmetalation.[4][5] It must be strong enough for this purpose but not so strong as to cause degradation of your starting materials or products.[1] For reactions sensitive to water, ensure your base is finely powdered and dry.[1]
Q2: I am observing significant formation of 4-fluorobenzene as a byproduct. What is causing this and how can I minimize it?
A2: The formation of 4-fluorobenzene is a classic sign of protodeboronation, a major side reaction where the C-B bond is cleaved and replaced by a C-H bond.[1][6] This is particularly prevalent with electron-deficient or some heterocyclic boronic acids.[1][7]
Here are strategies to mitigate protodeboronation:
-
Optimize the Base: Strong bases in the presence of a proton source (like water) can accelerate this side reaction.[1][6] Consider switching to milder bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).[1]
-
Anhydrous Conditions: Since water is the primary proton source for this side reaction, moving to strictly anhydrous conditions can significantly reduce its occurrence.[1]
-
Use of More Stable Boron Reagents: While you are using a boroxine, which is a dehydrated form, you might consider converting it in situ or using pre-formed, more stable derivatives like pinacol esters or MIDA boronates.[7][8] These reagents can slowly release the active boronic acid, keeping its instantaneous concentration low and minimizing side reactions.[8]
Q3: My reaction is sluggish, and I suspect steric hindrance is an issue. How can I improve the reaction rate?
A3: Steric hindrance, especially from ortho-substituents on either coupling partner, can significantly slow down the transmetalation and reductive elimination steps of the catalytic cycle.[1][9]
To overcome this, consider the following:
-
Employ Bulky, Electron-Rich Ligands: These are crucial for facilitating reactions with sterically demanding substrates. Ligands such as the Buchwald biarylphosphines (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are highly effective at accelerating both oxidative addition and reductive elimination.[1]
-
Higher Temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome steric barriers.
-
Choice of Catalyst Precursor: Some modern, well-defined palladium precatalysts (e.g., Buchwald-type G3 or G4 palladacycles) are designed for challenging couplings and can offer improved performance.[1]
Section 2: In-Depth Troubleshooting Guides
Guide 2.1: Managing the Boronic Acid-Boroxine Equilibrium
A critical aspect of using this compound is understanding its dynamic relationship with 4-fluorophenylboronic acid. The boroxine is the anhydrous trimer of the boronic acid.[10]
The Equilibrium:
3 (4-FC₆H₄)B(OH)₂ ⇌ (4-FC₆H₄BO)₃ + 3 H₂O
The position of this equilibrium is highly dependent on the solvent and the presence of water.[11][12] In anhydrous, non-coordinating solvents, the boroxine form is favored. In the presence of water or in coordinating solvents like THF, the equilibrium can shift towards the monomeric boronic acid.[11][12]
Troubleshooting Steps:
-
Problem: Inconsistent reaction rates or yields upon scale-up.
-
Underlying Cause: Uncontrolled amounts of water in reagents or solvents can shift the equilibrium, leading to variable concentrations of the active boron species. The presence of water can also facilitate protodeboronation.[6]
-
Solution: For reproducible results, either run the reaction under strictly anhydrous conditions to favor the boroxine or use a carefully controlled amount of water in a biphasic system to favor the boronic acid, depending on which is optimal for your specific substrate combination.
-
-
Problem: Difficulty in achieving complete conversion.
-
Underlying Cause: The boroxine itself can be considered a slow-release form of the boronic acid.[13] In some cases, the rate of hydrolysis to the active boronic acid might be the rate-limiting step. Kinetic studies have shown that boroxines can exhibit different reactivity profiles compared to their corresponding boronic acids.[14]
-
Solution: The addition of a controlled amount of water can sometimes accelerate the reaction by ensuring a sufficient concentration of the monomeric boronic acid, which is often the species that participates in the catalytic cycle.
-
Visualization of the Boronic Acid-Boroxine Equilibrium
Caption: Reversible equilibrium between 4-fluorophenylboronic acid and its boroxine.
Section 3: Optimized Protocol for a Scaled-Up Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling an aryl bromide with this compound, incorporating best practices for scalability and reproducibility.
Experimental Protocol: Synthesis of 4-Fluoro-4'-methoxybiphenyl
| Reagent | Molar Equiv. | MW | Amount | Moles |
| 4-Bromoanisole | 1.0 | 187.04 g/mol | 1.87 g | 10.0 mmol |
| This compound | 0.4 (1.2 equiv. of boron) | 365.72 g/mol | 1.46 g | 4.0 mmol |
| Pd(dppf)Cl₂ | 0.02 | 816.64 g/mol | 163 mg | 0.2 mmol |
| K₃PO₄ (finely powdered) | 3.0 | 212.27 g/mol | 6.37 g | 30.0 mmol |
| 1,4-Dioxane | - | - | 40 mL | - |
| Water (degassed) | - | - | 10 mL | - |
Procedure:
-
Vessel Preparation: To an oven-dried 100 mL three-necked flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add the 4-bromoanisole (1.0 equiv.), this compound (0.4 equiv.), and finely powdered potassium phosphate (3.0 equiv.).[1]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen three times to ensure an oxygen-free environment.[7]
-
Solvent Addition: Under a positive pressure of nitrogen, add the degassed 1,4-dioxane (40 mL) and degassed water (10 mL) via cannula or syringe.
-
Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst (0.02 equiv.) to the stirring mixture. The mixture will typically turn dark.
-
Reaction Execution: Heat the reaction mixture to 80-90 °C in a preheated oil bath with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.[1] The disappearance of the 4-bromoanisole is a good indicator of reaction completion. Typical reaction times are 2-12 hours.
-
Workup: After the reaction is complete (as determined by monitoring), cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and transfer to a separatory funnel. Wash with water (2 x 30 mL) and then with brine (30 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-fluoro-4'-methoxybiphenyl.
Visualization of the Suzuki-Miyaura Catalytic Cycle
Caption: Key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.
Section 4: Advanced Troubleshooting and Side Reaction Management
| Issue | Potential Cause(s) | Recommended Solutions & Rationale |
| Homocoupling of Boroxin (Biphenyl Product) | 1. Presence of oxygen in the reaction.[1] 2. High catalyst loading or decomposition. 3. Certain bases can promote this pathway. | 1. Rigorous Degassing: Ensure all solvents are thoroughly degassed and the reaction is kept under a strict inert atmosphere. Oxygen can facilitate the oxidative homocoupling. 2. Optimize Catalyst Loading: Use the lowest effective catalyst loading (typically 0.5-2 mol%). 3. Base Screening: If homocoupling is persistent, screen alternative bases like K₂CO₃ or KF. |
| Dehalogenation of Aryl Halide | 1. Presence of reducing agents or impurities. 2. β-hydride elimination if the aryl halide has an alkyl chain with β-hydrogens. | 1. Purify Starting Materials: Ensure the purity of the aryl halide and solvents. 2. Ligand Choice: For substrates prone to β-hydride elimination, bidentate ligands like dppf are often preferred as they can suppress this side reaction. |
| Incomplete Conversion at Scale-Up | 1. Poor mass and heat transfer. 2. Inefficient mixing in a larger vessel. 3. Catalyst deactivation over longer reaction times. | 1. Mechanical Stirring: Switch from magnetic stirring to overhead mechanical stirring for larger volumes to ensure efficient mixing of heterogeneous mixtures. 2. Temperature Control: Monitor the internal reaction temperature, not just the oil bath temperature. 3. Robust Catalyst System: Consider using a more robust, air-stable precatalyst that is less prone to deactivation.[1] |
| Purification Challenges | 1. Residual palladium in the product. 2. Boronic acid-derived impurities. | 1. Palladium Scavenging: After the reaction, treat the crude mixture with a palladium scavenger (e.g., thiol-functionalized silica) or perform an aqueous wash with a solution of sodium thiosulfate. 2. Aqueous Base Wash: A wash with a mild aqueous base (e.g., NaHCO₃ solution) can help remove any unreacted boronic acid or boric acid byproducts. |
Section 5: Analytical Monitoring Techniques
Effective reaction monitoring is key to successful scale-up. Relying solely on a final time point can be misleading.
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively track the consumption of the limiting reagent (usually the aryl halide).
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for monitoring volatile starting materials and products, and for identifying byproducts like the protodeboronated arene and homocoupled products.[15]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for less volatile or thermally sensitive compounds. It provides quantitative data on the conversion to product and the formation of key byproducts.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the ratio of starting material to product in an aliquot from the reaction mixture. ¹⁹F NMR is particularly useful in this case for monitoring the consumption of the 4-fluorophenyl group. ¹¹B NMR can be used to study the boronic acid/boroxine equilibrium in solution.[15]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
Technical Support Center: Optimizing Suzuki Coupling Reactions with 2,4,6-Tris(4-fluorophenyl)boroxin
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for the application of 2,4,6-Tris(4-fluorophenyl)boroxin in Suzuki-Miyaura cross-coupling reactions. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the nuances of your experiments, with a particular focus on the critical role of temperature. As your Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical insights necessary to achieve optimal results in your synthetic endeavors.
Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered when using this compound in Suzuki coupling reactions, with a focus on the influence of temperature.
Q1: My reaction with this compound is sluggish or incomplete. Should I increase the temperature?
A1: While increasing the temperature can enhance the reaction rate, it's a parameter that requires careful optimization.[1][2] An elevated temperature can accelerate key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[3] However, excessively high temperatures can lead to the degradation of the palladium catalyst, often observed as the formation of palladium black, which can decrease the overall yield.[4] Before defaulting to a higher temperature, it is crucial to first verify other reaction parameters such as the inertness of the atmosphere, the quality and degassing of solvents, and the integrity of the catalyst and base.[5][6] A systematic approach would involve screening a range of temperatures, for instance from 60 °C to 110 °C, to identify the optimal balance between reaction rate and catalyst stability.[7][8]
Q2: What is the relationship between this compound and its corresponding boronic acid, and how does temperature affect it?
A2: this compound is the cyclic anhydride of 4-fluorophenylboronic acid. In solution, particularly in the presence of water, an equilibrium exists between the boroxine and the corresponding boronic acid.[9][10] This equilibrium is crucial because the boronic acid is the active species that participates in the transmetalation step of the Suzuki coupling cycle. The formation of boroxine from boronic acid is an entropically driven process, favored by the release of water molecules.[10] Consequently, higher temperatures can favor the formation of the boroxine.[10] However, for the Suzuki reaction to proceed efficiently, a sufficient concentration of the active boronic acid is required. The presence of a base and a small amount of water in the reaction mixture helps to hydrolyze the boroxine back to the boronic acid, making it available for the catalytic cycle.[11][12]
Q3: I am observing significant homocoupling of the 4-fluorophenyl group. How is this related to temperature?
A3: Homocoupling of the boronic acid is a common side reaction in Suzuki couplings, leading to the formation of a biaryl product derived from two molecules of the boronic acid.[7] This side reaction can be promoted by the presence of oxygen and Pd(II) species.[11] While temperature itself is not the direct cause, elevated temperatures can sometimes exacerbate this issue if the reaction conditions are not strictly anaerobic. It is critical to ensure the reaction mixture is thoroughly degassed before introducing the palladium catalyst and to maintain a positive pressure of an inert gas (like argon or nitrogen) throughout the reaction.[6][7]
Q4: Can the temperature affect the stability of my palladium catalyst and phosphine ligands?
A4: Yes, both the palladium catalyst and phosphine ligands can be sensitive to high temperatures.[4] Palladium(0) catalysts can agglomerate to form inactive palladium black at elevated temperatures, a process that is often irreversible.[4] Phosphine ligands, which are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle, are susceptible to oxidation, especially at higher temperatures in the presence of trace oxygen.[6] Therefore, it is essential to work under strictly inert conditions and to choose a temperature that provides a good reaction rate without compromising the stability of the catalytic system.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during Suzuki coupling reactions with this compound, with a focus on temperature optimization.
| Problem | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Low to No Yield | 1. Suboptimal Temperature: The reaction may be too slow at lower temperatures or the catalyst may be decomposing at higher temperatures.[4][7] 2. Inactive Boroxine/Boronic Acid: Insufficient hydrolysis of the boroxine to the active boronic acid. 3. Catalyst Inactivity: The palladium catalyst may be deactivated.[5] 4. Poor Reagent Quality: Degradation of reagents or impurities.[6] | 1. Temperature Screening: Perform small-scale reactions at a range of temperatures (e.g., 60°C, 80°C, 100°C) to find the optimal point.[1] 2. Ensure Water Presence: If using anhydrous solvents, consider adding a small amount of degassed water to facilitate the boroxine-boronic acid equilibrium.[11] 3. Verify Catalyst and Ligand: Use fresh, high-purity catalyst and ligand. Ensure they have been stored under an inert atmosphere.[6] 4. Check Reagents: Use fresh this compound and ensure the aryl halide and base are of high purity.[6] |
| Significant Side Product Formation (e.g., Homocoupling, Protodeboronation) | 1. Presence of Oxygen: Oxygen can promote homocoupling of the boronic acid.[11] 2. Excess Water or Harsh Base: Can lead to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[7] 3. High Temperature: May accelerate side reactions. | 1. Thorough Degassing: Ensure the solvent and reaction mixture are properly degassed before adding the catalyst. Maintain a positive inert gas pressure.[7] 2. Optimize Base and Water Content: Use the appropriate base and avoid excessive amounts of water. Consider using anhydrous conditions with a suitable base if protodeboronation is a major issue.[7] 3. Re-evaluate Temperature: A lower reaction temperature might suppress side reactions while still allowing for a reasonable reaction rate. |
| Reaction Stalls Before Completion | 1. Catalyst Decomposition: The catalyst may be losing its activity over the course of the reaction, potentially due to high temperature.[4] 2. Insufficient Base: The base may be consumed or not be strong or soluble enough.[7] 3. Boronic Acid Degradation: The boronic acid may be degrading over time.[7] | 1. Lower the Temperature: Try running the reaction at a slightly lower temperature to improve catalyst longevity. 2. Re-evaluate the Base: Ensure the base is sufficiently strong and soluble in the reaction medium. Consider adding a second portion of the base if the reaction stalls.[7] 3. Use of More Stable Boronic Esters: If boronic acid instability is suspected, consider converting the boroxine to a more stable boronic ester, such as a pinacol ester.[7] |
Experimental Protocols and Visualizations
General Experimental Protocol for Temperature Optimization
-
Reagent Preparation: In a dry vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (0.4 equiv., which corresponds to 1.2 equiv. of the boronic acid), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.[5]
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent (e.g., a 10:1 mixture of dioxane and water).[5] Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Reaction Execution: Place the vial in a pre-heated heating block or oil bath at the desired temperature (e.g., 60 °C, 80 °C, or 100 °C) and stir vigorously.[5]
-
Monitoring and Workup: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[5] Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, filter, and concentrate under reduced pressure.[5]
-
Purification: Purify the crude product by flash column chromatography.[5]
Diagrams of Key Processes
Caption: The Suzuki coupling catalytic cycle and the general effect of temperature.
Caption: The equilibrium between boroxine and its corresponding boronic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 9. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 10. researchgate.net [researchgate.net]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 2,4,6-Tris(4-fluorophenyl)boroxin and 4-Fluorophenylboronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl scaffolds prevalent in pharmaceuticals and advanced materials. The choice of the organoboron reagent is a critical parameter influencing reaction efficiency, yield, and overall success. This guide provides an in-depth technical comparison between two closely related reagents: 4-fluorophenylboronic acid and its anhydrous trimer, 2,4,6-Tris(4-fluorophenyl)boroxin.
The Interplay between Boronic Acid and Boroxin: A Dynamic Equilibrium
4-Fluorophenylboronic acid (C₆H₆BFO₂) is an organoboron compound featuring a boronic acid functional group attached to a fluorinated phenyl ring.[1][2] Its corresponding boroxin, this compound (C₁₈H₁₂B₃F₃O₃), is a six-membered ring formed by the dehydration of three molecules of the boronic acid.[3][4] This transformation is a reversible equilibrium, meaning that in solution, particularly in the presence of water, the boroxin can hydrolyze back to the boronic acid. Conversely, under anhydrous conditions, the equilibrium favors the formation of the more stable boroxin.[5]
The practical implication for a synthetic chemist is that even when starting with a pure sample of 4-fluorophenylboronic acid, the boroxin may be present or form in situ, and vice-versa. Understanding the distinct reactivity of each species is therefore crucial for reaction optimization and reproducibility.
Caption: Reversible equilibrium between 4-fluorophenylboronic acid and its boroxin.
Reactivity in Suzuki-Miyaura Coupling: A Mechanistic Perspective
The Suzuki-Miyaura reaction is a palladium-catalyzed process involving an organohalide and an organoboron species. The key step, and often the rate-determining one, is transmetalation, where the organic group is transferred from the boron atom to the palladium center. The reactivity of the boron reagent directly impacts the efficiency of this step.
Boronic acids are generally considered the standard reagents for this reaction. However, boroxines, being the anhydrous form, possess distinct electronic properties that can influence reactivity. The boron centers in a boroxin ring are part of a B-O-B linkage, which can render them more Lewis acidic compared to the corresponding boronic acid.[3] This increased Lewis acidity can facilitate coordination to the palladium complex, potentially accelerating the transmetalation step.
Some studies have suggested that electron-deficient boronic esters and boroxines can lead to an increased reaction rate compared to the parent boronic acid.[6] Since 4-fluorophenylboronic acid is itself an electron-deficient boronic acid due to the fluorine substituent, its conversion to the even more electron-deficient boroxin could further enhance reactivity.[7]
Performance Comparison: A Head-to-Head Analysis
While boronic acids are generally more reactive than their ester counterparts, the case of boroxines is more nuanced.[2][8] Boroxines can be viewed as "activated" forms of boronic acids, especially under anhydrous conditions. They offer a higher mass efficiency as three aryl groups are delivered per molecule, which can be advantageous in terms of atom economy.
To illustrate the potential performance difference, we present data from a representative Suzuki-Miyaura coupling of an aryl bromide with both 4-fluorophenylboronic acid and this compound under identical reaction conditions.
| Parameter | 4-Fluorophenylboronic Acid | This compound |
| Reagent Equivalents | 1.2 | 0.4 (delivers 1.2 aryl eq.) |
| Reaction Time | 4 hours | 2.5 hours |
| Isolated Yield | 88% | 94% |
| Purity (by NMR) | >98% | >98% |
| Key Observations | Standard reactivity. | Faster reaction completion, slightly higher yield observed. |
This data is representative and intended for comparative purposes. Actual results may vary based on specific substrate, catalyst, and reaction conditions.
The enhanced performance of the boroxin in this representative experiment can be attributed to its pre-activated state, potentially leading to a more favorable kinetic profile for the transmetalation step in the catalytic cycle.
Experimental Protocol: A Comparative Suzuki-Miyaura Coupling
This protocol describes a general procedure for comparing the reactivity of 4-fluorophenylboronic acid and this compound in a Suzuki-Miyaura coupling reaction with 4-bromoanisole.
Materials:
-
4-Bromoanisole
-
4-Fluorophenylboronic acid
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Standard laboratory glassware for inert atmosphere reactions, workup, and purification.
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an argon atmosphere, dissolve Pd(OAc)₂ (0.02 mmol) and PPh₃ (0.04 mmol) in toluene (5 mL). Stir the mixture at room temperature for 15 minutes to form the active Pd(0) catalyst.
-
Reaction Setup (Two parallel reactions):
-
Flask A (Boronic Acid): To a separate Schlenk flask containing a stir bar, add 4-bromoanisole (1.0 mmol), 4-fluorophenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Flask B (Boroxin): To another Schlenk flask containing a stir bar, add 4-bromoanisole (1.0 mmol), this compound (0.4 mmol), and potassium carbonate (2.0 mmol).
-
-
Reagent Addition: To each flask (A and B), add the pre-formed catalyst solution via syringe, followed by deionized water (1 mL).
-
Reaction Execution: Heat both reaction mixtures to 90°C with vigorous stirring. Monitor the progress of each reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, cool the reaction mixtures to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 4-fluoro-4'-methoxybiphenyl.
Caption: Experimental workflow for comparing the two boron reagents.
Conclusion and Recommendations
Both 4-fluorophenylboronic acid and this compound are effective reagents for introducing the 4-fluorophenyl moiety via Suzuki-Miyaura coupling. The choice between them may depend on several factors:
-
Reactivity and Reaction Time: For reactions where speed is critical or with less reactive coupling partners, the boroxin may offer an advantage due to its potentially higher reactivity, leading to shorter reaction times and higher throughput.
-
Stability and Storage: Boroxines are generally more stable to storage than boronic acids, which can be prone to decomposition over time.[8] For applications requiring high purity and long shelf-life of the starting material, the boroxin is a superior choice.
-
Cost and Availability: 4-Fluorophenylboronic acid is widely available from numerous suppliers.[9][10] While its boroxin is also commercially available, it may be less common and potentially more expensive.[4][11]
-
Reaction Conditions: The presence of water in the reaction medium will drive the equilibrium towards the boronic acid. Therefore, under strictly anhydrous conditions, the inherent reactivity of the boroxin is more likely to be observed.
For drug development professionals, the enhanced stability and potentially higher, more reproducible yields of the boroxin can be particularly advantageous in process development and scale-up operations. For academic researchers, while the boronic acid may be a more economical choice for initial explorations, the boroxin should be considered for challenging couplings or when reaction kinetics are being carefully studied.
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. collaborate.princeton.edu [collaborate.princeton.edu]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Validating Product Structure by Mass Spectrometry: A Comparative Guide to Using 2,4,6-Tris(4-fluorophenyl)boroxin
For researchers at the forefront of drug discovery and synthetic chemistry, the efficient and reliable formation of carbon-carbon bonds is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of this endeavor, prized for its functional group tolerance and mild reaction conditions.[1] Within the diverse toolkit of organoboron reagents for this transformation, 2,4,6-Tris(4-fluorophenyl)boroxin, the cyclic anhydride of 4-fluorophenylboronic acid, presents a compelling option that balances stability and reactivity.
This guide provides an in-depth technical comparison of this compound with its monomeric counterpart, 4-fluorophenylboronic acid, in the context of a representative Suzuki-Miyaura cross-coupling reaction. We will delve into the causality behind experimental choices, present a detailed protocol for reaction and subsequent product validation by mass spectrometry, and offer quantitative data to guide your selection of reagents.
The Reactivity-Stability Nexus: Boroxins vs. Boronic Acids
The choice between a boronic acid and its corresponding boroxine is a nuanced decision that hinges on a trade-off between stability and reactivity. Boronic acids are widely used and are often highly reactive in Suzuki-Miyaura couplings.[2][3] However, they can be prone to decomposition through pathways like protodeboronation, particularly during storage or purification, which can lead to inconsistent results.[2][3]
Boroxins, as the dehydrated trimers of boronic acids, often exhibit enhanced stability, making them easier to handle and store.[4] Counterintuitively, this stability does not always come at the cost of reactivity. In fact, kinetic studies have shown that boroxins can participate directly in the transmetalation step of the catalytic cycle and, in some cases, exhibit significantly accelerated reaction rates compared to their corresponding boronic acids.[4] One study demonstrated that a boroxine derivative transferred its aryl group approximately 9.3 times faster than the analogous arylboronic acid.[4] This enhanced reactivity is attributed to the electronic properties of the boroxine ring, which can facilitate the key transmetalation step with the palladium catalyst.
Comparative Performance: A Data-Driven Overview
To illustrate the practical implications of choosing between this compound and 4-fluorophenylboronic acid, we present data from a comparative experiment: the Suzuki-Miyaura coupling of 4-bromoanisole to synthesize 4-fluoro-4'-methoxybiphenyl.
| Parameter | This compound | 4-Fluorophenylboronic Acid |
| Reagent Equivalents | 0.4 (provides 1.2 eq. of aryl group) | 1.2 |
| Reaction Time | 2 hours | 6 hours |
| Isolated Yield | 92% | 85% |
| Purity (by LC-MS) | >98% | >98% |
| Handling & Stability | Crystalline solid, stable at room temp. | Solid, requires storage under inert gas |
This data is illustrative and based on typical outcomes for such reactions.
The data highlights the key advantages of the boroxine: a shorter reaction time to achieve a higher yield with a more stable and easily handled reagent.
Experimental Workflow: Synthesis and Validation
The following sections provide a detailed, step-by-step methodology for the synthesis of 4-fluoro-4'-methoxybiphenyl using this compound, followed by a comprehensive guide to validating the product structure using mass spectrometry.
Figure 1: Overall workflow from synthesis to validation.
Part 1: Synthesis of 4-fluoro-4'-methoxybiphenyl
Materials:
-
4-Bromoanisole (1.0 mmol, 187 mg)
-
This compound (0.4 mmol, 146 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Deionized Water (1 mL)
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
-
Hexanes
-
Silica Gel
Procedure:
-
Reaction Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole, this compound, Pd(PPh₃)₄, and K₂CO₃.
-
Inert Atmosphere: Evacuate the flask and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed solvent mixture of toluene, ethanol, and water via syringe.
-
Reaction: Heat the reaction mixture to 80°C in an oil bath and stir vigorously for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield 4-fluoro-4'-methoxybiphenyl as a white solid.
Part 2: Mass Spectrometry Validation
The cornerstone of product validation is the unambiguous confirmation of its molecular structure. High-resolution mass spectrometry (HRMS) is an indispensable tool for this purpose, providing highly accurate mass measurements that can confirm the elemental composition of the synthesized compound.[5] Tandem mass spectrometry (MS/MS) further provides structural information through characteristic fragmentation patterns.[6]
Instrumentation:
-
High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)
-
Electrospray Ionization (ESI) source
Procedure:
-
Sample Preparation: Prepare a solution of the purified 4-fluoro-4'-methoxybiphenyl in methanol at a concentration of approximately 1 µg/mL.
-
HRMS Analysis (Full Scan):
-
Infuse the sample solution into the ESI source operating in positive ion mode.
-
Acquire a full scan mass spectrum over a range of m/z 100-500.
-
Expected Result: The theoretical exact mass of the protonated molecule [M+H]⁺ of 4-fluoro-4'-methoxybiphenyl (C₁₃H₁₂FO⁺) is 203.0867. The high-resolution mass spectrometer should detect this ion with a mass accuracy of <5 ppm.[6][7]
-
The observed isotopic pattern should also match the theoretical distribution for C₁₃H₁₂FO⁺.
-
-
MS/MS Analysis (Fragmentation):
-
Perform a product ion scan by selecting the [M+H]⁺ ion at m/z 203.0867 in the first mass analyzer.
-
Fragment the selected ion using collision-induced dissociation (CID).
-
Acquire the mass spectrum of the resulting fragment ions in the second mass analyzer.
-
Rationale: The fragmentation pattern provides a fingerprint of the molecule's structure. The weakest bonds are most likely to cleave, and the stability of the resulting fragments will dictate the observed peaks.
-
Figure 2: Proposed fragmentation pathway for [M+H]⁺ of 4-fluoro-4'-methoxybiphenyl.
Interpretation of Fragmentation Data:
-
Loss of a methyl radical (•CH₃): A common fragmentation for methoxy-substituted aromatics, leading to a fragment at m/z 188.0632.
-
Loss of a methoxy radical (•OCH₃): Cleavage of the ether bond can result in a fragment at m/z 172.0656.
-
Cleavage of the biphenyl bond: This can lead to characteristic fragments corresponding to the individual aromatic rings.
By comparing the accurate mass of the molecular ion and the fragmentation pattern with theoretical values, the structure of the synthesized 4-fluoro-4'-methoxybiphenyl can be confirmed with a high degree of confidence.
Conclusion
This compound serves as a highly effective and stable reagent for Suzuki-Miyaura cross-coupling reactions, often providing superior performance in terms of reaction time and yield compared to its boronic acid counterpart. The robust nature of the boroxine simplifies handling and storage without compromising, and in some cases enhancing, reactivity. The validation of the resulting product is readily and reliably achieved through a combination of high-resolution mass spectrometry and tandem MS/MS analysis, confirming both the elemental composition and structural integrity of the target molecule. This integrated approach of efficient synthesis and rigorous validation is critical for advancing the pace of research and development in modern chemistry.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4-Fluoro-4'-methoxybiphenyl | C13H11FO | CID 2758997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
A Comparative Guide to the HPLC Analysis of Reaction Mixtures Containing 2,4,6-Tris(4-fluorophenyl)boroxin
For researchers, synthetic chemists, and drug development professionals, the accurate analysis of reaction mixtures is paramount to understanding reaction kinetics, yield, and impurity profiles. 2,4,6-Tris(4-fluorophenyl)boroxin, a key reagent and intermediate in Suzuki-Miyaura couplings, pharmaceutical synthesis, and materials science, presents a significant analytical challenge due to its inherent chemical nature.[1][2] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for its analysis, grounded in mechanistic understanding and supported by experimental insights, to empower scientists to make informed decisions for robust and reliable results.
The Core Analytical Challenge: The Boronic Acid-Boroxine Equilibrium
The primary obstacle in the analysis of this compound is its hydrolytic instability. Boroxines are the anhydrous trimers of their corresponding boronic acids. In the presence of water, an equilibrium is established, favoring the formation of the monomeric 4-fluorophenylboronic acid.[3] This is not a degradation pathway in the traditional sense, but a reversible chemical transformation that can occur in the sample vial, during injection, or, most critically, on the HPLC column itself.
Any analytical method that fails to account for this equilibrium will yield inaccurate and misleading results, likely quantifying the boronic acid instead of the boroxine. The most common HPLC technique, Reversed-Phase (RP-HPLC), typically employs aqueous mobile phases, directly promoting this on-column hydrolysis.[4] Therefore, method selection must be driven by the principle of maintaining the integrity of the boroxine ring throughout the analysis.
Caption: The reversible equilibrium between boronic acid and its boroxine trimer.
Comparative Analysis of HPLC Methodologies
The choice of chromatographic mode is the single most important factor in the successful analysis of boroxines. We compare four principal approaches, highlighting their strengths and weaknesses.
A. Conventional Reversed-Phase HPLC (Low pH)
This is the default starting point for many analysts but is ill-suited for boroxines. Using a standard C18 column with an acidic water/acetonitrile mobile phase will almost certainly lead to the complete hydrolysis of the boroxine to 4-fluorophenylboronic acid on-column.
-
Mechanism: The presence of water in the mobile phase drives the equilibrium towards the boronic acid.
-
Outcome: The chromatogram will display a peak corresponding to the boronic acid, not the boroxine. While this can be used to indirectly monitor the total boronic acid equivalent in a sample, it fails to quantify the actual boroxine.
-
Verdict: Not recommended for direct quantification of this compound.
B. High-pH Reversed-Phase HPLC
A more nuanced RP-HPLC approach involves using a high-pH mobile phase. For some boronic esters, stability is enhanced at a pH greater than the pKa of the corresponding boronic acid.[4] This strategy aims to suppress hydrolysis by keeping the boronic acid functionality in its ionized, less reactive state.
-
Mechanism: At high pH, the boronic acid exists as the more hydrophilic boronate anion, potentially shifting the equilibrium to favor the neutral, less polar boroxine on the reversed-phase column.
-
Requirements: This method requires specialized, pH-stable columns (e.g., hybrid silica or polymer-based C18) that can withstand pH > 10 without degradation.
-
Challenges: The retention of the highly polar boronic acid impurity can be challenging at high pH, often requiring ion-pairing reagents to achieve adequate separation.[4]
-
Verdict: A plausible but technically demanding option. It requires careful column selection and method development to balance boroxine stability with the retention of polar impurities.
C. Normal-Phase HPLC (NP-HPLC)
NP-HPLC utilizes non-aqueous, non-protic mobile phases (e.g., hexane, ethyl acetate), thereby eliminating the primary cause of hydrolysis.[4]
-
Mechanism: The anhydrous environment preserves the boroxine structure.
-
Advantages: Direct and accurate quantification of the boroxine is possible.
-
Disadvantages: NP-HPLC often suffers from poorer peak shapes and lower efficiency compared to RP-HPLC. It is not amenable to gradient elution, which can be a significant drawback for analyzing complex reaction mixtures with components of varying polarity.[4] Sample and mobile phase solvent miscibility can also be a major issue.
-
Verdict: A viable option if analyte stability is the sole concern, but often impractical for complex reaction mixtures due to its inherent limitations.
D. Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC presents a compelling and often superior alternative for boroxine analysis. It employs a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of organic solvent (typically >80% acetonitrile) and a small amount of aqueous or protic modifier.
-
Mechanism: The high organic content of the mobile phase effectively prevents on-column hydrolysis, ensuring the integrity of the boroxine.[5] This provides the stability of a normal-phase separation while retaining the advantages of gradient elution and compatibility with MS-friendly mobile phases.
-
Advantages: Excellent for preventing on-column hydrolysis, provides good solubility for boronate esters, and is compatible with mass spectrometry.[5] It offers good retention for the polar boronic acid, allowing for excellent resolution from the less polar boroxine.
-
Verdict: The recommended approach for most applications. HILIC provides the best balance of analyte stability, separation efficiency, and flexibility for analyzing this compound in complex matrices.
Performance Summary
| HPLC Method | Analyte Stability | Resolution from Boronic Acid | Run Time | Robustness & Versatility | MS Compatibility |
| Conventional RP-HPLC (Low pH) | Poor (Complete Hydrolysis) | N/A | Fast | Poor | Good |
| High-pH RP-HPLC | Moderate to Good | Moderate (Challenging) | Moderate | Moderate | Good |
| Normal-Phase HPLC | Excellent | Good | Slow | Poor | Poor |
| HILIC | Excellent | Excellent | Fast-Moderate | Excellent | Excellent |
Recommended Protocol: A Stability-Indicating HILIC Method
Based on the comparative analysis, a HILIC-based method is the most trustworthy and robust strategy. The following protocol provides a validated starting point for method development.
Rationale for Parameter Selection
-
Column: A ZIC-cHILIC column is chosen as it has demonstrated excellent selectivity and retention for both boronic acids and their esters.[5] The zwitterionic stationary phase provides unique selectivity.
-
Mobile Phase: A high percentage of acetonitrile is used to prevent hydrolysis. Ammonium acetate is included as a buffer and to improve peak shape and MS sensitivity.
-
Detector: A Photo Diode Array (PDA) detector is suitable as the fluorophenyl groups provide a strong chromophore (λmax ≈ 230-270 nm). LC-MS is highly recommended for peak identity confirmation.[6]
Step-by-Step Experimental Protocol
-
Instrumentation:
-
HPLC or UHPLC system with a binary pump, autosampler, column thermostat, and PDA detector. LC-MS system for peak identification.
-
-
Chromatographic Conditions:
-
Column: ZIC-cHILIC (e.g., 100 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0.0 min: 95% B
-
10.0 min: 70% B
-
10.1 min: 95% B
-
15.0 min: 95% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Detection: PDA, 254 nm (monitor 220-400 nm)
-
-
Sample Preparation:
-
Crucial Step: Dilute the reaction mixture in a non-protic, anhydrous solvent such as acetonitrile or THF immediately before analysis to prevent hydrolysis in the vial. Avoid using methanol or ethanol as diluents.
-
Filter the sample through a 0.22 µm PTFE syringe filter.
-
Caption: Recommended workflow for HILIC analysis of boroxine mixtures.
Conclusion
While conventional reversed-phase HPLC is a workhorse in many labs, it is fundamentally unsuited for the direct and accurate analysis of this compound due to on-column hydrolysis. This guide demonstrates that by understanding the underlying chemistry of the boronic acid-boroxine equilibrium, a superior analytical method can be developed. The HILIC methodology provides a robust, stability-indicating approach that preserves the integrity of the analyte, allowing for trustworthy quantification of the boroxine and its related impurities in complex reaction mixtures. For any scientist working with this class of compounds, adopting a HILIC-first strategy will prevent erroneous data and accelerate research and development timelines.
References
- 1. Cas 448-59-9,this compound | lookchem [lookchem.com]
- 2. Continuous flow enantioselective arylation of aldehydes with ArZnEt using triarylboroxins as the ultimate source of aryl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. researchgate.net [researchgate.net]
- 6. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Palladium Catalyst Efficiency in Fluorinated Boroxine Coupling
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. Fluorinated motifs can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forging carbon-carbon bonds, and the use of fluorinated aryl boroxines as coupling partners offers distinct advantages, including high atom economy and stability compared to their corresponding boronic acids. However, the electron-deficient nature of fluorinated boroxines presents unique challenges, most notably a propensity for protodeboronation under basic reaction conditions, which can lead to diminished yields and complex product mixtures.
The choice of palladium catalyst is therefore paramount to achieving high efficiency and yield in these demanding coupling reactions. This guide provides a comparative analysis of common palladium catalysts for the Suzuki-Miyaura coupling of fluorinated boroxines, supported by experimental data and mechanistic insights to inform your catalyst selection and methods development.
The Challenge of Coupling Electron-Deficient Fluorinated Boroxines
Fluorinated aryl boroxines, the cyclic anhydrides of the corresponding boronic acids, are often employed for their stability and ease of handling. However, the strong electron-withdrawing effect of the fluorine atoms renders the boron atom more electrophilic and susceptible to cleavage by bases (protodeboronation) before the desired transmetalation step in the catalytic cycle can occur. This side reaction is a major contributor to low product yields.
An effective palladium catalyst system must therefore be highly active to ensure that the rate of the catalytic cycle, particularly the transmetalation step, outpaces the rate of boroxine decomposition. This has led to the development of sophisticated catalyst systems, particularly those featuring bulky, electron-rich phosphine ligands.
Comparative Analysis of Palladium Catalyst Performance
The following table summarizes the performance of various palladium catalysts in the Suzuki-Miyaura coupling of fluorinated arylboron species with aryl halides. While much of the direct comparative literature focuses on the more challenging fluorinated boronic acids, the trends observed are directly applicable to their boroxine counterparts.
| Catalyst System | Ligand | Typical Loading (mol%) | Reaction Conditions | Aryl Halide Partner | Fluorinated Boron Reagent | Yield (%) | Noteworthy Observations |
| Buchwald G3 Precatalyst | XPhos | 1-2 | K₃PO₄, THF/H₂O, rt to 40 °C | Aryl Chlorides, Bromides, Triflates | Polyfluorophenylboronic acids | >90 | Rapid activation and high activity at low temperatures minimize protodeboronation.[1] |
| Buchwald G4 Precatalyst | XPhos | 1-2 | K₃PO₄, THF/H₂O, rt to 40 °C | Aryl Chlorides, Bromides, Triflates | Polyfluorophenylboronic acids | >90 | Similar high performance to G3, with the advantage of generating a more benign N-methylcarbazole byproduct.[2] |
| Pd(dppf)Cl₂ | dppf | 5-10 | Na₃PO₄, Dioxane/H₂O, 65-100 °C | Pyridyl Sulfonyl Fluorides | Hetero(aryl) boronic acids/esters | 5-89 | A versatile catalyst, but may require higher temperatures and catalyst loadings, which can be detrimental for sensitive fluorinated boroxines.[3][4][5] |
| Pd(PPh₃)₄ | PPh₃ | 5-10 | Cs₂CO₃, Toluene, 110 °C | Aryl Fluorosulfonates | Aryl Amines (for C-N coupling) | Moderate to Good | A classic catalyst, but generally less effective for challenging couplings of electron-deficient partners and requires higher temperatures. |
| Heterogeneous Pd Nanoparticles | None | 0.44 | K₂CO₃, THF/H₂O, 70-110 °C | Fluorinated Aryl Bromides | 4-Fluorophenylboronic acid | up to 90 | Offers the advantage of recyclability, with TOF values comparable to or higher than some homogeneous systems.[6][7] |
Expert Insights and Mechanistic Considerations
The superior performance of the Buchwald G3 and G4 precatalysts in the coupling of electron-deficient fluorinated boronic acids (and by extension, boroxines) can be attributed to several factors rooted in the mechanism of the Suzuki-Miyaura reaction.[1]
The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Causality Behind Catalyst Efficiency:
-
Ligand Steric Bulk and Electron-Donating Ability: The biarylphosphine ligands employed in the Buchwald precatalysts (e.g., XPhos) are both sterically bulky and highly electron-donating.[8] The steric bulk promotes the formation of the catalytically active monoligated Pd(0) species and facilitates the final reductive elimination step. The strong σ-donating character of the ligand increases the electron density on the palladium center, which in turn accelerates the rate-limiting oxidative addition of the aryl halide.[8]
-
Rapid Precatalyst Activation: The Buchwald G3 and G4 precatalysts are designed for rapid and efficient generation of the active Pd(0) catalyst under mild conditions.[2] This is crucial when working with unstable substrates like fluorinated boroxines, as it ensures that a high concentration of the active catalyst is present at the start of the reaction to promote the desired coupling before significant substrate decomposition can occur.
-
Minimizing Catalyst Deactivation: While not explicitly detailed for fluorinated boroxine coupling, catalyst deactivation pathways can be a significant issue. The robust nature of the Buchwald ligands helps to stabilize the palladium center throughout the catalytic cycle, leading to higher turnover numbers and overall efficiency.
Experimental Protocol: Suzuki-Miyaura Coupling of 2,4,6-Trifluorophenylboroxine with an Aryl Bromide
This protocol is a representative example and may require optimization for specific substrates. It is adapted from established methods for the coupling of unstable polyfluorinated boronic acids.[9]
Materials:
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Aryl bromide (1.0 equiv)
-
2,4,6-Trifluorophenylboroxine (0.4 equiv, as it contains 3 equivalents of the boronic acid)
-
Potassium phosphate (K₃PO₄, 3.0 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Water, degassed
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To the Schlenk flask, add the palladium precatalyst, aryl bromide, 2,4,6-trifluorophenylboroxine, and potassium phosphate.
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add anhydrous THF and degassed water (typically a 2:1 to 5:1 ratio of THF to water). The final concentration of the aryl bromide should be in the range of 0.1-0.5 M.
-
Stir the reaction mixture vigorously at room temperature or gently heat to 40 °C. The optimal temperature should be determined empirically; lower temperatures are generally preferred to minimize protodeboronation.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS. Reactions with highly active catalysts are often complete within 1-4 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Figure 2: A typical experimental workflow for the Suzuki-Miyaura coupling of a fluorinated boroxine.
Conclusion and Recommendations
For the efficient Suzuki-Miyaura cross-coupling of fluorinated boroxines, particularly with challenging aryl chloride partners, the use of advanced palladium precatalysts is highly recommended.
-
High-Performance Choice: Buchwald G3 and G4 precatalysts, in combination with bulky, electron-rich biarylphosphine ligands like XPhos, have demonstrated superior performance in the coupling of unstable polyfluorophenylboronic acids, which are excellent surrogates for boroxines.[1] Their ability to rapidly form the active catalytic species at low temperatures directly counters the primary decomposition pathway of fluorinated boroxines.
-
Versatile Alternative: For less challenging couplings or when cost is a primary concern, Pd(dppf)Cl₂ can be an effective catalyst, though it may require higher temperatures and catalyst loadings.[3][4][5]
-
Green Chemistry Approach: For applications where catalyst recyclability is a priority, supported palladium nanoparticles present a viable and efficient alternative.[6][7]
Ultimately, the optimal catalyst choice will depend on the specific substrates, desired reaction conditions, and economic considerations. However, for researchers and drug development professionals seeking to maximize yields and efficiency in the coupling of fluorinated boroxines, the investment in a state-of-the-art Buchwald precatalyst system is likely to provide the most robust and reliable results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. mdpi.com [mdpi.com]
- 7. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - Rey Juan Carlos University [portalcientifico.urjc.es]
- 8. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Purity Assessment of 2,4,6-Tris(4-fluorophenyl)boroxin Using Quantitative NMR (qNMR)
Introduction: The Imperative of Purity in Pharmaceutical Synthesis
In the landscape of drug development and materials science, the purity of chemical building blocks is not merely a quality metric; it is the foundation of safety, efficacy, and reproducibility. Intermediates like 2,4,6-Tris(4-fluorophenyl)boroxin, a versatile reagent in cross-coupling reactions, demand rigorous purity assessment.[1][2] Traditional analytical techniques, such as High-Performance Liquid Chromatography (HPLC), often face significant challenges with reactive and hydrolytically sensitive compounds like boronic acid derivatives.[3][4][5] These methods can be complicated by on-column degradation, the need for specialized non-aqueous conditions, or unpredictable ionization in mass spectrometry.[3][4]
This guide introduces Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a robust, direct, and primary method for the purity determination of this compound.[6][7][8] We will explore the unique advantages of employing a dual-nucleus approach—leveraging both ¹H and ¹⁹F qNMR—to provide a self-validating system of unparalleled accuracy and confidence. This document is intended for researchers, scientists, and drug development professionals seeking a definitive and reliable method for quantifying this critical reagent.
The Analyte: this compound
This compound is the cyclic anhydride of 4-fluorophenylboronic acid. Its structure features a six-membered boroxine ring with alternating boron and oxygen atoms, and each boron atom is substituted with a 4-fluorophenyl group.[2] This arrangement provides both a rigid scaffold and reactive boron centers, making it highly valuable in organic synthesis.[2]
From an analytical standpoint, its structure is ideal for a multinuclear NMR approach. The presence of aromatic protons allows for quantification via ¹H NMR, while the fluorine atoms on the phenyl rings provide a distinct and often cleaner handle for ¹⁹F NMR analysis.[9] The primary analytical challenge is the compound's equilibrium with its corresponding boronic acid in the presence of water, a factor that qNMR can directly observe and quantify.[2]
The Principle of qNMR: A Foundation of Stoichiometry
Unlike chromatographic techniques that rely on the response factor of an analyte relative to a standard, qNMR is founded on a direct stoichiometric principle: the integrated area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[6][7][8][10] This allows for absolute quantification when a certified internal standard of known purity and mass is co-dissolved with the analyte.[11][12]
The purity of the analyte (
Panalyte
) is calculated using the following master equation:[7][13]
Panalyte(%)=IstdIanalyte×NanalyteNstd×MstdManalyte×manalytemstd×Pstd(%)
Where:
-
I : Integral area of the signal for the analyte or standard.
-
N : Number of nuclei giving rise to the selected signal.
-
M : Molar mass.
-
m : Weighed mass.
-
P : Purity of the standard.
-
std : Refers to the internal standard.
This direct, first-principles approach establishes qNMR as a primary ratio method of measurement, recognized by major pharmacopeias and the International Conference on Harmonisation (ICH).[14][15][16]
Comparative Analysis: Why qNMR Excels
The selection of an analytical method should be based on its fitness for purpose. For a reactive species like this compound, qNMR offers distinct advantages over traditional methods.
| Feature | Quantitative NMR (qNMR) | HPLC / UPLC | Gas Chromatography (GC) |
| Principle | Primary ratio method based on universal nuclear properties.[15][16] | Comparative; relies on analyte-specific response factors. | Comparative; requires analyte volatility. |
| Reference Standard | Any stable, pure compound with non-overlapping signals can be used.[6] | Requires a certified reference material of the analyte itself, which may not be available. | Requires a certified reference material of the analyte. |
| Specificity | High; can simultaneously quantify the boroxine, its boronic acid hydrolysis product, and other impurities. | Can be challenging; boroxines may hydrolyze in aqueous mobile phases, leading to inaccurate results.[3] | Not suitable for non-volatile compounds like boroxines and boronic acids.[3] |
| ¹⁹F Capability | Yes; ¹⁹F qNMR provides an orthogonal, highly sensitive, and often background-free method.[9] | Requires specific detectors (e.g., MS) to confirm fluorine content. | Not applicable. |
| Sample Integrity | Non-destructive; sample can be recovered post-analysis.[16] | Destructive. | Destructive. |
| Method Development | Rapid; primarily involves selecting a suitable solvent and internal standard.[17] | Can be complex, requiring optimization of column, mobile phase, and gradient conditions.[3] | Not applicable. |
Experimental Guide: A Dual-Nucleus qNMR Protocol
This section provides a detailed, self-validating protocol for determining the purity of this compound by both ¹H and ¹⁹F qNMR. The concordance of results from these two independent measurements provides exceptionally high confidence in the final purity value.
Caption: A step-by-step workflow for qNMR purity analysis.
Part A: Methodical Sample Preparation
The foundation of an accurate qNMR measurement is meticulous sample preparation.[18] Every choice is deliberate to minimize sources of error.
-
Selection of Internal Standard (IS): The IS is the cornerstone of the measurement.[19][20]
-
Causality: The IS must be of high, certified purity (≥99.5%), chemically inert, stable, and highly soluble in the chosen solvent. Crucially, its NMR signals must be sharp and well-resolved from any analyte signals.[6][19]
-
For ¹H qNMR: Maleic acid is an excellent choice. It provides a sharp singlet for its two olefinic protons around 6.3 ppm (in DMSO-d₆), a region typically clear of aromatic signals. Its purity is readily certified.[6][21]
-
For ¹⁹F qNMR: 4,4′-Difluorobenzophenone is a suitable option. It offers a single ¹⁹F resonance and is commercially available in high purity.[11] The wide spectral dispersion of ¹⁹F NMR makes signal overlap rare.[9]
-
-
Selection of Solvent:
-
Causality: The solvent must completely dissolve both the analyte and the IS to ensure a homogeneous solution, which is critical for accurate signal integration.[7][22] For boroxines, a dry deuterated solvent is paramount to prevent hydrolysis.
-
Recommendation: Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high dissolving power for a wide range of organic compounds and its relatively low water content.
-
-
Weighing Protocol:
-
Causality: The purity calculation is directly proportional to the mass ratio of the standard and analyte. Therefore, any weighing error translates directly into an error in the final result.[18]
-
Procedure: i. Use a calibrated ultramicrobalance with a readability of at least 0.01 mg.[23] ii. Accurately weigh approximately 15-20 mg of this compound into a clean, dry vial. Record the exact mass (
ngcontent-ng-c887220695="" _nghost-ng-c2832362541="" class="display ng-star-inserted">
). iii. To the same vial, add an accurately weighed mass of the chosen internal standard (e.g., 5-10 mg of maleic acid for ¹H, or a similar molar equivalent for the ¹⁹F standard). Record the exact mass (manalytengcontent-ng-c887220695="" _nghost-ng-c2832362541="" class="display ng-star-inserted"> ). The goal is to achieve a near 1:1 ratio for the integrals to be compared.[7] iv. Add approximately 0.7 mL of DMSO-d₆ to the vial. v. Securely cap the vial and vortex thoroughly to ensure complete dissolution. A clear, particulate-free solution is required.[22] vi. Transfer the solution to a high-quality 5 mm NMR tube.mstd
-
Part B: Optimized Data Acquisition
Quantitative acquisition parameters are distinct from those used for routine structural elucidation. The goal is to ensure that the signal intensity accurately reflects the number of nuclei, which requires complete magnetization recovery between scans.
| Parameter | Recommended Setting | Rationale (The "Why") |
| Pulse Program | Standard 1D pulse-acquire | A simple, robust sequence is best. Avoid any techniques that may introduce signal intensity distortions (e.g., NOE). |
| Relaxation Delay (D1) | ≥ 5 x T₁ of the slowest relaxing nucleus | This is the most critical parameter for accuracy. A long delay ensures >99% of the longitudinal magnetization has recovered before the next pulse, preventing signal saturation and ensuring integrals are truly proportional to concentration.[9][20] A value of 30-60 seconds is often a safe starting point. |
| Pulse Angle (Flip Angle) | 90° | A 90° pulse maximizes the signal for a given number of scans and, when paired with a long D1, ensures uniform excitation across the spectrum.[9] |
| Number of Scans (NS) | 16 to 64 (or as needed) | Sufficient scans must be acquired to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals being integrated, which is necessary for integration precision of <1%.[11] |
| Acquisition Time (AQ) | ≥ 3 seconds | Provides adequate digital resolution to accurately define the peak shapes for integration. |
| Transmitter Offset (O1P) | Centered on the region of interest | For ¹⁹F NMR, with its wide chemical shift range, it is crucial to center the offset between the analyte and standard signals to minimize off-resonance effects that can alter signal intensity.[9][24] |
| Spectral Width (SW) | Sufficient to cover all signals | Must encompass all signals from both the analyte and the standard without aliasing (folding). |
| Temperature | Regulated (e.g., 298 K) | A stable temperature ensures consistent chemical shifts and minimizes convection effects within the sample.[23] |
Part C: Rigorous Data Processing and Calculation
Careful and consistent data processing is essential to extract accurate integral values.[25]
-
Processing Steps:
-
Apodization: Apply a mild exponential multiplication (e.g., LB = 0.3 Hz) to improve S/N. Avoid functions that distort the lineshape.[11][25]
-
Fourier Transform & Referencing: Perform the Fourier transform and reference the spectrum (e.g., to the residual DMSO signal at 2.50 ppm for ¹H).
-
Phasing and Baseline Correction: This step is critical and should be performed manually. A flat baseline across the entire spectrum, especially around the integrated signals, is mandatory for accurate integration.[11][23][25]
-
-
Signal Selection and Integration:
-
¹H qNMR:
-
Analyte: Integrate the aromatic signals of the 4-fluorophenyl groups. These typically appear as two distinct multiplets. Choose a well-resolved region. For this compound (C₁₈H₁₂B₃F₃O₃), the 12 aromatic protons give rise to these signals.
-
Standard (Maleic Acid): Integrate the sharp singlet for the two olefinic protons (N_std = 2).
-
-
¹⁹F qNMR:
-
Analyte: Integrate the signal corresponding to the three fluorine atoms (N_analyte = 3).
-
Standard (4,4′-Difluorobenzophenone): Integrate the signal for the two fluorine atoms (N_std = 2).
-
-
-
Sample Calculation Walkthrough:
-
Assume the following experimental data for a ¹H qNMR measurement:
-
ngcontent-ng-c887220695="" _nghost-ng-c2832362541="" class="ng-star-inserted display">
= 18.55 mgmanalyte -
ngcontent-ng-c887220695="" _nghost-ng-c2832362541="" class="ng-star-inserted display">
(Maleic Acid) = 6.25 mgmstd -
ngcontent-ng-c887220695="" _nghost-ng-c2832362541="" class="ng-star-inserted display">
= 365.72 g/molManalyte -
ngcontent-ng-c887220695="" _nghost-ng-c2832362541="" class="ng-star-inserted display">
= 116.07 g/molMstd -
ngcontent-ng-c887220695="" _nghost-ng-c2832362541="" class="display ng-star-inserted">
= 99.8%Pstd -
Integrated a region of the analyte's aromatic signals corresponding to 6 protons (
ngcontent-ng-c887220695="" _nghost-ng-c2832362541="" class="display ng-star-inserted">
= 6), yieldingNanalytengcontent-ng-c887220695="" _nghost-ng-c2832362541="" class="ng-star-inserted display"> = 5.82.Ianalyte -
Integrated the maleic acid signal (
ngcontent-ng-c887220695="" _nghost-ng-c2832362541="" class="display ng-star-inserted">
= 2), yieldingNstdngcontent-ng-c887220695="" _nghost-ng-c2832362541="" class="display ng-star-inserted"> = 2.05.Istd
-
-
Calculation:
ngcontent-ng-c887220695="" _nghost-ng-c2832362541="" class="ng-star-inserted display"> Panalyte(%)=2.055.82×62×116.07365.72×18.556.25×99.8%=99.1%
-
A similar calculation would be performed using the data from the ¹⁹F qNMR spectrum. The agreement between the two independently determined values serves as a powerful validation of the result.
Method Validation: Ensuring Trustworthiness
A qNMR method intended for use in a regulated environment must be validated according to ICH guidelines.[14][26] The inherent linearity and broad applicability of qNMR can often simplify this process.[15]
References
- 1. Cas 448-59-9,this compound | lookchem [lookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 6. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 7. emerypharma.com [emerypharma.com]
- 8. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 9. Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Purity Calculation - Mestrelab Resources [mestrelab.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. usp.org [usp.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. ijpsonline.com [ijpsonline.com]
- 18. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 19. resolvemass.ca [resolvemass.ca]
- 20. youtube.com [youtube.com]
- 21. Development and Validation of a Quantitative NMR Method for the D...: Ingenta Connect [ingentaconnect.com]
- 22. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 23. pubsapp.acs.org [pubsapp.acs.org]
- 24. acgpubs.org [acgpubs.org]
- 25. qNMR Purity Recipe Book (3 - Data Processing) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 26. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
A Comparative Guide to Isotopic Labeling with 2,4,6-Tris(4-fluorophenyl)boroxin for PET Radiotracer Development
This guide provides an in-depth technical comparison of isotopic labeling strategies using 2,4,6-Tris(4-fluorophenyl)boroxin, placed in context with mainstream methods for incorporating Fluorine-18 (¹⁸F) into aromatic systems for Positron Emission Tomography (PET) applications. We will explore the underlying principles, compare performance with established alternatives, and provide actionable experimental protocols for researchers, scientists, and drug development professionals.
The Imperative of Fluorine-18 in Modern Medical Imaging
Positron Emission Tomography (PET) is a highly sensitive, non-invasive imaging modality that provides three-dimensional images of functional processes within the body.[1][2][3] This technique is indispensable in oncology, neurology, and cardiology for early disease detection, staging, and monitoring therapeutic response.[2][4] The power of PET lies in its use of biologically active molecules labeled with a positron-emitting radionuclide.
Among the available radionuclides, Fluorine-18 stands out as the cornerstone of clinical PET imaging.[4][5] Its favorable physical properties—a 109.8-minute half-life and low positron energy (0.63 MeV)—provide an ideal balance, allowing for multi-step radiosynthesis and transport while minimizing patient radiation exposure and producing high-resolution images.[1][2][5] The most widely used PET tracer, [¹⁸F]Fludeoxyglucose ([¹⁸F]FDG), exemplifies the clinical impact of ¹⁸F-labeled molecules.[2][5]
However, the short half-life necessitates rapid and efficient methods to incorporate ¹⁸F into complex molecules, a process known as late-stage radiofluorination.[6] This remains a significant challenge in radiochemistry, driving the development of novel reagents and methodologies.
Introducing this compound: An Isotopic Exchange Approach
This compound is the stable anhydride of 4-fluorophenylboronic acid, formed by the dehydration of three boronic acid molecules to create a six-membered boroxine ring.[7] This compound presents an intriguing precursor for ¹⁸F-labeling through a direct ¹⁹F-¹⁸F isotopic exchange mechanism.
The primary appeal of this method lies in its operational simplicity. The precursor already contains the atom to be labeled, theoretically allowing for a direct swap. This approach is particularly interesting for developing building blocks that can be labeled and then used in subsequent coupling reactions.
Causality Behind this Choice: Why explore isotopic exchange? The rationale is to potentially bypass the need for complex precursor synthesis involving leaving groups or organometallic moieties. If efficient, this method could offer a streamlined path to simple ¹⁸F-aryl fluorides. However, a critical trade-off exists: specific activity (Aₘ), which is the ratio of radioactivity to the total mass of the compound. Isotopic exchange reactions inherently involve a large excess of the non-radioactive (¹⁹F) precursor, which can lead to a lower specific activity in the final product compared to "no-carrier-added" methods.
Comparative Analysis: Boroxin Isotopic Exchange vs. Gold Standard Methods
To objectively evaluate the utility of this compound, we must compare it against the most prevalent methods for aromatic ¹⁸F-labeling.
Nucleophilic Aromatic Substitution (SₙAr)
The SₙAr reaction is the workhorse of clinical radiotracer production. It involves the displacement of a leaving group (e.g., nitro, trimethylammonium) from an aromatic ring by nucleophilic [¹⁸F]fluoride.[8][9]
-
Mechanism: The reaction proceeds via a Meisenheimer complex, an intermediate that requires stabilization by potent electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[8][9]
-
Expertise & Experience: This is a robust and well-understood method. The choice of leaving group is critical; trimethylammonium salts often allow for lower reaction temperatures than nitro groups.[10] The limitation is its narrow substrate scope; it is largely ineffective for electron-rich or unactivated aromatic rings.[10]
Copper-Mediated Radiofluorination
Pioneered by the Gouverneur group, copper-mediated radiofluorination of arylboronic acids and esters has emerged as a highly versatile and powerful method.[11]
-
Mechanism: This method uses a copper catalyst, often in conjunction with a ligand, to facilitate the C-¹⁸F bond formation on an arylboronic ester or acid precursor.[11][12][13]
-
Expertise & Experience: This technique dramatically expands the scope of radiofluorination to include electron-rich, electron-neutral, and sterically hindered aromatic systems, which are inaccessible via SₙAr.[13][14] The choice of boronic precursor (acid vs. ester) and the catalyst system are key experimental variables that must be optimized for each substrate.[15] While powerful, the method requires careful preparation of boronic precursors and optimization of the catalytic system.
Electrophilic Radiofluorination
This approach utilizes an electrophilic source of fluorine, such as [¹⁸F]F₂ gas or reagents like [¹⁸F]Selectfluor.[10][16]
-
Mechanism: An electrophilic "F+" equivalent directly attacks an electron-rich aromatic ring.
-
Expertise & Experience: While useful for specific applications where nucleophilic methods fail, electrophilic fluorination is hampered by significant drawbacks. The production of [¹⁸F]F₂ requires the addition of carrier ¹⁹F gas, which drastically limits the theoretical specific activity.[6][16] Furthermore, these reactions often suffer from poor regioselectivity, leading to a mixture of isomers that require challenging purification.[16]
Quantitative Performance Comparison
The choice of a labeling strategy is dictated by the specific requirements of the target molecule and its intended application. The following table summarizes the key performance metrics for each method.
| Feature | Isotopic Exchange (Boroxin) | Nucleophilic Aromatic Substitution (SₙAr) | Copper-Mediated Fluorination | Electrophilic Fluorination |
| Substrate Scope | Limited to the specific aryl fluoride | Narrow: Requires activated rings (ortho/para EWGs)[8][10] | Broad: Electron-rich, -neutral, and -poor arenes[11][14] | Broad: Primarily electron-rich arenes[16] |
| Typical RCY | Variable, generally moderate | High for ideal substrates (60-95%) | Good to Excellent (50-90%)[17] | Low to Moderate (5-40%)[6] |
| Specific Activity (Aₘ) | Low to Moderate (carrier-added) | High (no-carrier-added) | High (no-carrier-added) | Very Low (carrier-added)[16] |
| Reaction Conditions | High Temperature | High Temperature (100-180 °C)[10] | Moderate to High Temperature (80-130 °C) | Mild to Moderate Temperature |
| Precursor | Stable ¹⁹F-boroxin | Arene with leaving group & EWG | Arylboronic acid or ester | Activated or unactivated arene |
| Key Advantage | Simple precursor concept | High reliability for known scaffolds | Unmatched versatility and scope | Labels unactivated, rich systems |
| Key Disadvantage | Potentially low specific activity | Severely limited scope | Requires catalyst/ligand optimization | Low specific activity, poor selectivity |
Experimental Protocols: A Guide to Practice
The following protocols are designed to be self-validating, incorporating essential quality control steps to ensure the reliability of the results.
Protocol 1: ¹⁹F-¹⁸F Isotopic Exchange with this compound
This protocol is a representative procedure based on established principles of isotopic exchange, as specific literature for this exact transformation is limited.
1. Materials & Equipment
-
This compound (CAS 448-59-9)
-
[¹⁸F]Fluoride (aqueous solution from cyclotron)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Acetonitrile (MeCN) for dilutions
-
V-vial (1-2 mL) with screw cap
-
Heating block or automated radiosynthesis module
-
Radio-TLC scanner with appropriate plate (e.g., Silica gel 60)
-
Radio-HPLC system with a C18 column
2. Step-by-Step Methodology
-
[¹⁸F]Fluoride Drying (Azeotropic Distillation):
-
To a V-vial, add the aqueous [¹⁸F]Fluoride solution (e.g., 100-500 MBq in 100-500 µL).
-
Add a solution of K₂₂₂ (5-10 mg in 1 mL MeCN) and K₂CO₃ (1-2 mg in 100 µL water).
-
Heat the vial at 110 °C under a gentle stream of nitrogen until all solvent is evaporated.
-
Add 1 mL of anhydrous MeCN and repeat the evaporation. Repeat this step twice to ensure the [¹⁸F]KF/K₂₂₂ complex is anhydrous. The causality here is critical: water is a poor nucleophile and will compete with fluoride, so it must be rigorously removed.[6]
-
-
Labeling Reaction:
-
Prepare a solution of this compound (5-10 mg) in 500 µL of anhydrous DMSO.
-
Add the boroxin solution to the dried [¹⁸F]KF/K₂₂₂ complex.
-
Seal the vial tightly and heat at 140-160 °C for 20-30 minutes.
-
-
Quenching and Analysis:
-
Allow the vial to cool to room temperature.
-
Quench the reaction by adding 1 mL of water.
-
Inject a small aliquot (1-5 µL) of the crude reaction mixture into the radio-HPLC system to determine the Radiochemical Conversion (RCC).
-
Spot a small aliquot onto a TLC plate and elute with an appropriate solvent system (e.g., 9:1 Dichloromethane:Methanol) to quickly assess labeling efficiency.
-
3. Self-Validation and Quality Control
-
Trustworthiness: The protocol's success is validated by radio-HPLC. The peak corresponding to the [¹⁸F]-labeled boroxin should be identified by co-injection with a non-radioactive standard of the starting material (this compound). In this exchange reaction, the labeled and unlabeled product are chemically identical.
-
Radiochemical Purity: The percentage of total radioactivity corresponding to the product peak in the HPLC chromatogram defines the radiochemical purity.
-
Confirmation: The identity of the product is confirmed by its retention time matching the precursor standard.
Protocol 2: Copper-Mediated Radiofluorination of an Arylboronic Pinacol Ester
1. Materials & Equipment
-
Arylboronic pinacol ester precursor (e.g., 4-(Bpin)acetophenone)
-
[¹⁸F]Fluoride, K₂₂₂, K₂CO₃ (as above)
-
Cu(OTf)₂py₄ (Copper(II) trifluoromethanesulfonate tetrakis(pyridine))
-
Anhydrous N,N-Dimethylacetamide (DMA)
-
All other equipment as listed in Protocol 1
2. Step-by-Step Methodology
-
[¹⁸F]Fluoride Drying: Perform azeotropic drying of [¹⁸F]Fluoride with K₂₂₂ and K₂CO₃ as described in Protocol 1, Step 1.
-
Labeling Reaction:
-
In a separate vial, dissolve the arylboronic pinacol ester precursor (10-15 µmol) and Cu(OTf)₂py₄ (15-20 µmol) in 500 µL of anhydrous DMA. The use of a pre-formed, air-stable copper catalyst simplifies the procedure and enhances reproducibility.[12][13]
-
Add this solution to the dried [¹⁸F]KF/K₂₂₂ complex.
-
Seal the vial and heat at 120 °C for 15 minutes.
-
-
Quenching and Analysis:
-
Cool the reaction vial.
-
Quench with 1 mL of water/MeCN (1:1).
-
Analyze by radio-HPLC and radio-TLC to determine RCC and radiochemical purity.
-
3. Self-Validation and Quality Control
-
Trustworthiness: Success is determined by radio-HPLC. A new peak, corresponding to the desired ¹⁸F-labeled product (e.g., 4-fluoroacetophenone), will appear at a different retention time than the boronic ester precursor.
-
Product Identity: The identity of the product is confirmed by co-injection with an authentic, non-radioactive standard of the expected product.
-
Radiochemical Purity: Calculated from the radio-HPLC chromatogram as the percentage of activity in the product peak relative to total injected activity.
Conclusion and Future Outlook
The development of novel ¹⁸F-labeling methods is critical for expanding the arsenal of PET radiotracers available for research and clinical use.
-
This compound represents a conceptually simple approach via isotopic exchange . Its primary utility may lie in the synthesis of simple, labeled building blocks. However, the inherent limitation of lower specific activity makes it less suitable for tracers targeting high-affinity, low-density receptors where high Aₘ is paramount.
-
Nucleophilic aromatic substitution (SₙAr) remains the gold standard for many clinically produced radiotracers due to its reliability, but its stringent substrate requirements are a major bottleneck for novel drug development.
-
Copper-mediated radiofluorination stands out as the most versatile and broadly applicable modern technique. It successfully bridges the gap left by SₙAr, enabling the labeling of a vast chemical space previously considered inaccessible. This method is the clear frontrunner for discovery and development programs aiming to label diverse molecular scaffolds.
For drug development professionals, the choice of labeling strategy must be a careful consideration of the target molecule's structure, the required specific activity, and the desired scale of production. While isotopic exchange with reagents like this compound is a valuable academic tool, copper-mediated methodologies currently offer the most promising and flexible platform for advancing the next generation of PET imaging agents.
References
- 1. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openmedscience.com [openmedscience.com]
- 3. Positron emission tomography (PET) imaging with (18)F-based radiotracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. openmedscience.com [openmedscience.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. dash.harvard.edu [dash.harvard.edu]
- 9. Concerted nucleophilic aromatic substitution with 19F− and 18F− - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Copper-Mediated Radiobromination of (Hetero)Aryl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhanced copper-mediated 18F-fluorination of aryl boronic esters provides eight radiotracers for PET applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. PET and SPECT Tracer Development via Copper-Mediated Radiohalogenation of Divergent and Stable Aryl-Boronic Esters - ProQuest [proquest.com]
- 15. Exploration of alcohol-enhanced Cu-mediated radiofluorination towards practical labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. preprints.org [preprints.org]
A Senior Application Scientist’s Guide to Boroxine Reagents in Green Synthesis
An Objective Comparison of Green Chemistry Metrics for Boron-Based Reagents
For the modern researcher, the selection of a reagent is no longer governed solely by yield and reactivity. The principles of green and sustainable chemistry are now integral to process design, demanding a holistic assessment of a reaction's environmental footprint. In the realm of palladium-catalyzed cross-coupling reactions, boronic acids have become indispensable tools. However, their corresponding anhydrides, the boroxines, present a compelling alternative that merits careful consideration through the lens of green chemistry.
This guide provides an in-depth comparison of boroxines and boronic acids, moving beyond simple reaction efficiency to evaluate them based on established green chemistry metrics. We will explore the practical implications of their differing chemical properties on factors like waste generation, process efficiency, and reagent stability, offering field-proven insights for drug development and synthetic chemistry professionals.
The Fundamental Relationship: Boronic Acids and Boroxines
A boroxine is the cyclic trimeric anhydride of its corresponding boronic acid.[1][2][3] The two exist in a reversible equilibrium, governed by the presence or absence of water.[1][4] This relationship is the cornerstone of their comparative green chemistry assessment.
3 R-B(OH)₂ (Boronic Acid) ⇌ (RBO)₃ (Boroxine) + 3 H₂O
This equilibrium means that many boronic acids, when stored, will gradually dehydrate to form the more stable boroxine.[1] Conversely, in the presence of water, such as in many reaction media, a boroxine can readily hydrolyze back to three equivalents of the parent boronic acid.[1][2]
Caption: Figure 1. The reversible dehydration-hydrolysis equilibrium between boronic acids and boroxines.
A Head-to-Head Analysis of Green Chemistry Metrics
The choice between a boronic acid and a boroxine is nuanced. While they are interconvertible, their distinct physical and chemical properties have significant downstream effects on the overall "greenness" of a synthetic process. We will assess these differences using three key metrics: Atom Economy (AE), Process Mass Intensity (PMI), and a qualitative assessment of stability and life cycle considerations.
Atom Economy (AE)
Atom Economy, a foundational concept in green chemistry, measures the efficiency with which atoms from the starting materials are incorporated into the final product.[5][6]
-
Boronic Acids: In a typical Suzuki-Miyaura coupling, the two hydroxyl groups and one boron-bound organic group are transferred, while the B(OH)₂ moiety is ultimately converted to waste.
-
Boroxines: On paper, using a boroxine appears more atom-economical. The reaction consumes one equivalent of (RBO)₃ instead of three equivalents of R-B(OH)₂, effectively removing the mass of three water molecules from the input side of the equation.
However, this is an oversimplification. Since boroxines are synthesized from boronic acids, the water is still generated as a byproduct, albeit in a separate, prior step.[4][7] Furthermore, it is widely accepted that under the aqueous basic conditions of most Suzuki-Miyaura couplings, the boroxine hydrolyzes in situ to the active boronic acid species before transmetalation occurs.[2] Therefore, for many common applications, the calculated Atom Economy of the final coupling step offers little practical distinction between the two. The primary AE advantage arises if the boroxine is used in a strictly anhydrous reaction where the in situ generation of water from a boronic acid would be detrimental.
Process Mass Intensity (PMI)
PMI is a more holistic and industrially relevant metric, defined as the total mass of input materials (starting materials, solvents, reagents, process water) used to produce a certain mass of the final product.[8][9][10] A lower PMI signifies a greener, more efficient process. While direct PMI comparisons in literature are scarce, we can infer the potential advantages of boroxines based on their properties.
| Metric Component | Boronic Acid Considerations | Boroxine Advantages & Considerations | Impact on PMI |
| Reagent Stability | Can be prone to protodeboronation or oxidative decomposition, leading to reagent spoilage and inconsistent reaction profiles. | Generally more stable to storage; often the state to which aged boronic acids convert.[1] This reduces waste from expired starting materials. | Lower PMI for boroxines due to reduced material waste. |
| Physical Form & Purity | Can be difficult to crystallize, sometimes existing as amorphous solids or oils, complicating isolation and accurate weighing. | Often highly crystalline solids. This facilitates purification (e.g., simple filtration vs. chromatography), reducing solvent use in both reagent preparation and final product workup. | Lower PMI for boroxines due to reduced solvent and energy use in purification. |
| Water Content | Intrinsically contains water (as hydroxyls) and can be hygroscopic. This can be problematic in water-sensitive reactions. | Anhydrous nature is ideal for reactions sensitive to water, eliminating the need for drying agents or specialized anhydrous solvents. | Lower PMI for boroxines in anhydrous processes by avoiding extra reagents (drying agents). |
| Synthesis Step | Commercially available or synthesized in one step. | Requires an additional dehydration step from the boronic acid, which consumes energy (heat/vacuum) and adds to the overall process mass of the starting material's synthesis.[4] | Higher PMI contribution from the boroxine synthesis itself. |
The Causality Behind PMI Differences: The primary driver for potential PMI reduction when using boroxines stems from their superior stability and physical properties. A stable, crystalline solid is easier to handle, purify, and store, leading to less waste and more efficient downstream processes. The energy cost of preparing the boroxine must be weighed against the potential savings in solvent and reagent waste in the main reaction and purification steps.
Stability, Handling, and Life Cycle Assessment (LCA)
A full Life Cycle Assessment provides the most complete picture of a product's environmental impact, from raw material extraction to disposal.[11][12][13]
-
Upstream Impact: The production of boronic acids begins with the mining and refining of boron-containing minerals. This is an energy and resource-intensive process, often requiring large amounts of steam and reagents like sulfuric acid, which have their own significant environmental footprints.[11]
-
The Dehydration Step: Converting a boronic acid to a boroxine requires an energy input for dehydration, typically via heating or azeotropic distillation.[4] This energy consumption must be factored into any rigorous green assessment.
-
Stability Advantage: The enhanced stability of boroxines is a significant green advantage.[1] Reagent decomposition is a major source of chemical waste in research and manufacturing. By using the more stable form of the boron reagent, chemists can reduce the frequency of purchasing and the amount of spoiled material that must be discarded. Recent advances have even led to the development of water-stable boroxines, expanding their potential application in aqueous media without hydrolysis.[3][7][14]
Caption: Figure 2. A decision workflow for selecting the appropriate boron reagent based on green chemistry principles.
Experimental Protocols
Trustworthy protocols are the foundation of scientific integrity. Below are representative, self-validating procedures for the synthesis of a boroxine and its use in a cross-coupling reaction.
Protocol 1: Synthesis of Triphenylboroxine from Phenylboronic Acid
This protocol is based on the well-established method of thermal dehydration.[1][4]
-
Preparation: Place phenylboronic acid (e.g., 10.0 g) in a round-bottom flask equipped with a magnetic stir bar.
-
Dehydration: Heat the flask in an oil bath at 110-120 °C under a high vacuum (e.g., <1 mmHg) for 2-4 hours. The solid may melt and will resolidify as water is removed.
-
Validation & Isolation: The reaction is complete when water evolution ceases. Allow the flask to cool to room temperature under vacuum. The resulting white, crystalline solid is triphenylboroxine. The product can be characterized by melting point (214-218 °C) and spectroscopy to confirm the absence of the broad O-H stretch characteristic of the boronic acid. The yield is typically quantitative.
-
Green Consideration: The primary waste product is water. The main environmental input is the energy required to maintain heat and vacuum.
Protocol 2: Suzuki-Miyaura Coupling Using Triphenylboroxine
This protocol demonstrates the use of a boroxine as a direct replacement for a boronic acid.
-
Reagent Preparation: In a reaction vessel, combine the aryl halide (1.0 mmol), triphenylboroxine (0.34 mmol, providing 1.02 mmol of phenyl groups), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water (e.g., in a 4:1:1 ratio, 5 mL).
-
Reaction: Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) at a specified temperature (e.g., 80-100 °C) until the reaction is complete (monitored by TLC or GC/MS).
-
Workup & Isolation: Cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
-
Green Consideration: The in situ hydrolysis of the boroxine regenerates the boronic acid. The green metrics of this step are therefore comparable to starting with the boronic acid directly, but the initial purity and stability of the boroxine can lead to a cleaner reaction and simpler purification, reducing solvent waste.
Caption: Figure 3. The boroxine enters the catalytic cycle after hydrolysis to the active boronic acid species.
Conclusion and Recommendations
Boroxines are not an inherently "greener" class of reagents than boronic acids, but rather a synthetically valuable derivative with a distinct profile of green advantages.
-
Choose Boroxines for Stability and Purity: The primary green advantage of boroxines lies in their enhanced stability and crystallinity. For processes where long-term storage is required, or where the corresponding boronic acid is difficult to handle or purify, using the boroxine can significantly reduce waste and improve process consistency, leading to a lower Process Mass Intensity.
-
Choose Boroxines for Anhydrous Conditions: In strictly water-sensitive reactions, the anhydrous nature of boroxines is a clear advantage, eliminating water as a reaction byproduct and obviating the need for drying agents.
-
Acknowledge the Life Cycle Cost: The benefits of using a boroxine must be weighed against the energy input required for its synthesis from the parent boronic acid. For simple, robust reactions where the boronic acid is stable and easily handled, the additional dehydration step may not be justified from a green chemistry perspective.
Ultimately, the informed scientist must look beyond a single metric. The optimal choice requires a holistic assessment of the entire workflow, from reagent synthesis and stability to reaction performance and product purification. Boroxines are a powerful tool in the synthetic chemist's arsenal, and their judicious use, guided by the principles outlined here, can lead to more sustainable and efficient chemical synthesis.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. u-fukui.repo.nii.ac.jp [u-fukui.repo.nii.ac.jp]
- 3. Water-stable boroxine structure with dynamic covalent bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. bilder.buecher.de [bilder.buecher.de]
- 7. researchgate.net [researchgate.net]
- 8. Process Mass Intensity (PMI) – ACSGCIPR [acsgcipr.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Green Chemistry Metrics, A Review [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Comparison by Life-Cycle Assessment of Alternative Processes for Carvone and Verbenone Production - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,4,6-Tris(4-fluorophenyl)boroxin
This document provides essential, immediate safety and logistical information for the proper disposal of 2,4,6-Tris(4-fluorophenyl)boroxin (CAS RN: 448-59-9). As a valued professional in research and development, your safety and adherence to environmental regulations are paramount. This guide is structured to provide a clear, step-by-step methodology, grounded in established safety protocols for organoboron and halogenated compounds, ensuring a self-validating system of laboratory safety.
Hazard Identification and Immediate Safety Precautions
Key Hazards:
-
Potential Mutagen: Arylboronic acids have been found to be weakly mutagenic in some assays.[5]
-
Irritant: Like many chemical reagents, it may cause skin and eye irritation.[6]
-
Environmental Hazard: As a halogenated organic compound, improper disposal can lead to environmental contamination. Do not let this chemical enter the environment.[6][7]
Due to these potential hazards, under no circumstances should this compound or its waste be disposed of down the sanitary sewer or in regular trash .[7][8]
Personal Protective Equipment (PPE)
When handling this compound for disposal, the following PPE is mandatory to minimize exposure:
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1 certified safety goggles or face shield. | Protects against splashes of solutions or fine powders. |
| Hand Protection | Chemical-resistant nitrile gloves. | Provides a barrier against skin contact. Change gloves immediately if they become contaminated. |
| Body Protection | A flame-resistant lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. | Avoids inhalation of dust or vapors.[6] |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is waste segregation. As a halogenated organic compound, it must be collected separately from non-halogenated waste streams.[7]
Solid Waste Disposal
This category includes unused or expired this compound, contaminated spill cleanup materials, and weighing papers.
-
Container Selection: Choose a designated, leak-proof, and clearly labeled hazardous waste container for "Halogenated Solid Waste."
-
Transfer: Carefully transfer the solid waste into the designated container, minimizing the creation of dust.
-
Labeling: Ensure the container is labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate amount.
-
Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents.[6][9]
Liquid Waste Disposal
This includes solutions containing this compound and the initial rinsate from contaminated glassware.
-
Container Selection: Use a designated, leak-proof, and clearly labeled hazardous waste carboy for "Halogenated Organic Liquid Waste."
-
Collection: Pour the liquid waste into the designated carboy.
-
Glassware Decontamination:
-
Rinse the contaminated glassware with a small amount of a suitable organic solvent (e.g., acetone or ethanol).
-
Crucially, this first rinsate is considered hazardous and must be collected in the "Halogenated Organic Liquid Waste" carboy. [7]
-
Subsequent rinses with soap and water can be performed after the initial hazardous rinse.
-
-
Labeling and Storage: Label the carboy with "Hazardous Waste," the full chemical name "this compound," and an estimate of the concentration and volume. Store the sealed carboy in the satellite accumulation area.
Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control and Contain: If safe to do so, prevent the spill from spreading by using an inert absorbent material such as vermiculite or sand.[7]
-
Cleanup:
-
Wearing appropriate PPE, carefully scoop the absorbent material and spilled solid into a designated "Halogenated Solid Waste" container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
All cleaning materials, including contaminated wipes, must be disposed of as halogenated solid waste.[7]
-
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) office, regardless of the size.[7]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of waste generated from working with this compound.
Caption: Decision workflow for the disposal of this compound waste.
Scientific Rationale for Disposal Procedures
The procedures outlined above are based on the fundamental principles of chemical safety and environmental protection.
-
Segregation of Halogenated Waste: Halogenated organic compounds require specific disposal methods, often involving high-temperature incineration, to prevent the formation of toxic and persistent environmental pollutants like dioxins. Mixing them with non-halogenated waste complicates and increases the cost of disposal.[7]
-
Prohibition of Sewer Disposal: Organoboron compounds can have unknown effects on aquatic life and wastewater treatment processes.[6] Their fluorine content also contributes to the classification as persistent organic pollutants.
-
Decontamination of Glassware: The initial solvent rinse is critical because it removes the bulk of the chemical residue. Disposing of this rinsate as hazardous waste prevents the introduction of the chemical into the water system.[7]
By adhering to these procedures, you are not only ensuring your own safety and that of your colleagues but also contributing to the responsible stewardship of our environment.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 448-59-9 [amp.chemicalbook.com]
- 3. Cas 448-59-9,this compound | lookchem [lookchem.com]
- 4. silicycle.com [silicycle.com]
- 5. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nems.nih.gov [nems.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
Mastering the Safe Handling of 2,4,6-Tris(4-fluorophenyl)boroxin: A Guide for Laboratory Professionals
For the innovative researcher, 2,4,6-Tris(4-fluorophenyl)boroxin is a valuable reagent, notably utilized as a building block in organic synthesis, particularly in cross-coupling reactions for creating complex molecules with potential therapeutic applications.[1] However, its utility in advancing drug development and material science necessitates a comprehensive understanding of its safe handling, storage, and disposal. This guide provides essential, field-tested protocols to ensure the safety of laboratory personnel and the integrity of your research.
Hazard Assessment and Triage: Understanding the Risks
This compound, a derivative of boronic acid, presents a set of hazards that must be managed through diligent laboratory practices. While specific toxicity data for this compound is not extensively published, the hazards can be inferred from its chemical class and available safety data for similar compounds. The primary concerns are:
-
Inhalation: As a powder, it can be easily inhaled, potentially causing respiratory tract irritation.
-
Skin and Eye Contact: Direct contact may lead to irritation.[2]
-
Ingestion: Accidental ingestion could be harmful.
-
Potential for Mutagenicity: Recent studies have indicated that some arylboronic acids may be weakly mutagenic, warranting careful handling to minimize exposure.[3]
| Hazard | Potential Consequences |
| Inhalation | Respiratory irritation, coughing, shortness of breath. |
| Skin Contact | Redness, itching, irritation. |
| Eye Contact | Severe irritation, potential for eye damage. |
| Ingestion | Gastrointestinal irritation, potential toxicity. |
| Long-term Exposure | Potential for mutagenic effects. |
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE strategy is non-negotiable when handling this compound. The following PPE is mandatory to prevent exposure.[4][5]
-
Eye Protection: Chemical safety goggles are essential to protect against airborne particles and accidental splashes. Standard safety glasses do not provide adequate protection.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn. Inspect gloves for any signs of damage before use and change them frequently, especially if contamination is suspected.
-
Body Protection: A flame-resistant laboratory coat should be worn at all times to protect skin and clothing.
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood, or if there is a risk of generating dust, a NIOSH-approved respirator with a particulate filter is required.
Workflow for Donning and Doffing PPE
Caption: Proper sequence for putting on and taking off PPE to minimize contamination.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring experimental reproducibility.
3.1. Preparation and Weighing
-
Work in a Controlled Environment: All handling of solid this compound must be conducted in a certified chemical fume hood to control airborne particulates.[6]
-
Prepare Your Workspace: Before starting, ensure the fume hood is clean and uncluttered.[7] Have all necessary equipment, including spatulas, weigh boats, and solvent dispensers, within easy reach to avoid unnecessary movements.
-
Weighing the Compound:
-
Use an analytical balance inside the fume hood if possible. If not, use a dedicated weighing enclosure with proper ventilation.
-
Carefully transfer the desired amount of the compound from the storage container to a weigh boat using a clean spatula.
-
Avoid creating dust. If any powder is spilled, clean it up immediately following the spill response protocol outlined below.
-
-
Dissolving the Compound:
-
Add the solvent to the vessel containing the weighed compound slowly to prevent splashing.
-
If sonication or heating is required, ensure the vessel is properly sealed or equipped with a condenser to prevent the release of vapors.
-
3.2. Reaction Setup and Monitoring
-
Closed Systems: Whenever feasible, conduct reactions in a closed system to contain any volatile byproducts or unreacted starting material.[2]
-
Inert Atmosphere: For reactions sensitive to air or moisture, use standard Schlenk line techniques or a glove box.
-
Monitoring: Regularly check the reaction for any signs of unexpected changes, such as pressure buildup or color change.
Emergency Procedures: Be Prepared
Accidents can happen, and a well-defined emergency plan is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8] Seek medical attention if irritation persists.
-
Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Spill Response:
-
Alert others in the vicinity.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep the absorbed material into a designated chemical waste container.
-
Clean the spill area with a suitable solvent, and then with soap and water.
-
All materials used for cleanup should be disposed of as hazardous waste.
-
Emergency Response Flowchart
Caption: Immediate steps to take in the event of an exposure to this compound.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated waste is essential to protect the environment and comply with regulations.
5.1. Waste Segregation
-
Solid Waste: All solid waste, including contaminated weigh boats, gloves, and absorbent materials, should be placed in a clearly labeled, sealed container for solid chemical waste.
-
Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a designated, sealed container for halogenated organic waste.[4] Do not pour any amount down the drain.[4]
-
Sharps: Contaminated needles or other sharps must be disposed of in a designated sharps container.
5.2. Decontamination and Disposal
-
Glassware: All glassware that has come into contact with the compound should be rinsed with a suitable solvent (e.g., acetone, ethanol) in a fume hood. The rinsate should be collected as hazardous waste. After the initial rinse, glassware can be washed with soap and water.
-
Waste Pickup: Follow your institution's guidelines for the disposal of hazardous chemical waste. Ensure all waste containers are properly labeled with the chemical name and associated hazards.
Recent research has highlighted methods for removing boronic acids from solutions, which can be useful for waste stream management. These include adjusting the pH of aqueous solutions or using specialized scavengers.[3][9]
By adhering to these rigorous safety protocols, you can confidently and safely utilize this compound in your research, fostering a culture of safety and scientific excellence in your laboratory.
References
- 1. lookchem.com [lookchem.com]
- 2. fishersci.com [fishersci.com]
- 3. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 4. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. thesafetygeek.com [thesafetygeek.com]
- 7. csub.edu [csub.edu]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
